molecular formula C27H30O14 B12370229 Farobin A

Farobin A

Cat. No.: B12370229
M. Wt: 578.5 g/mol
InChI Key: UKNXXFWLEJRJCY-NCJQNZQYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Farobin A has been reported in Fargesia robusta with data available.
Antioxidant from the leaves of Fargesia robusta;  structure in first source

Properties

Molecular Formula

C27H30O14

Molecular Weight

578.5 g/mol

IUPAC Name

6-[(2R,4S,5R,6R)-4,5-dihydroxy-6-methyloxan-2-yl]-2-(3,4-dihydroxyphenyl)-5-hydroxy-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one

InChI

InChI=1S/C27H30O14/c1-9-22(33)14(32)6-16(38-9)21-18(40-27-26(37)25(36)23(34)19(8-28)41-27)7-17-20(24(21)35)13(31)5-15(39-17)10-2-3-11(29)12(30)4-10/h2-5,7,9,14,16,19,22-23,25-30,32-37H,6,8H2,1H3/t9-,14+,16-,19-,22+,23-,25+,26-,27-/m1/s1

InChI Key

UKNXXFWLEJRJCY-NCJQNZQYSA-N

Isomeric SMILES

C[C@@H]1[C@@H]([C@H](C[C@@H](O1)C2=C(C=C3C(=C2O)C(=O)C=C(O3)C4=CC(=C(C=C4)O)O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O)O

Canonical SMILES

CC1C(C(CC(O1)C2=C(C=C3C(=C2O)C(=O)C=C(O3)C4=CC(=C(C=C4)O)O)OC5C(C(C(C(O5)CO)O)O)O)O)O

Origin of Product

United States

Foundational & Exploratory

Farobin A chemical structure and properties

Author: BenchChem Technical Support Team. Date: November 2025

An extensive search for the chemical compound "Farobin" has yielded no results in publicly available scientific databases and literature. This suggests that "Farobin" may be a highly novel or proprietary compound not yet disclosed in the public domain, or the name may be misspelled.

For a comprehensive technical guide, accurate identification of the compound is crucial. Researchers, scientists, and drug development professionals are encouraged to verify the compound's name, and if possible, provide an alternative identifier such as:

  • IUPAC Name: The systematic name of the compound according to the International Union of Pure and Applied Chemistry nomenclature.

  • CAS Registry Number: A unique numerical identifier assigned by the Chemical Abstracts Service.

  • SMILES (Simplified Molecular-Input Line-Entry System) String: A line notation for describing the structure of chemical species using short ASCII strings.

  • InChI (IUPAC International Chemical Identifier) Key: A standardized, unique identifier for chemical substances.

Once a valid identifier is provided, a thorough guide encompassing chemical structure, properties, experimental protocols, and signaling pathways can be compiled.

Unveiling Farobin A: A Technical Guide to Its Natural Source and Isolation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Farobin A, a C-glycosyl flavone with noteworthy anti-inflammatory properties. The document details its natural origin, a step-by-step isolation protocol, and an exploration of its biological activity, presenting all quantitative data in structured tables and methodologies with clarity for reproducibility.

Natural Source of this compound

This compound is a naturally occurring flavonoid found in the leaves of Fargesia robusta, a species of bamboo.[1] This compound, along with its counterpart Farobin B, has been successfully isolated from the hydroalcoholic extract of the plant's leaves. Flavonoids, in general, are a diverse group of polyphenolic compounds widely present in various parts of plants, including leaves, flowers, and fruits, and are known for their broad range of biological activities.[2][3][4][5]

Isolation of this compound from Fargesia robusta

The isolation of this compound from the leaves of Fargesia robusta is a multi-step process involving extraction followed by chromatographic purification. The following protocol is a synthesized methodology based on established techniques for the isolation of C-glycosyl flavones from plant materials.

Experimental Protocol: Extraction

A detailed workflow for the extraction of this compound is outlined below.

G cluster_extraction Extraction Workflow start Dried and Powdered Leaves of Fargesia robusta extraction Maceration with 80% Methanol (MeOH) at room temperature start->extraction filtration Filtration to separate the extract from solid residue extraction->filtration concentration Concentration of the filtrate under reduced pressure filtration->concentration crude_extract Crude Hydroalcoholic Extract concentration->crude_extract

Figure 1: Extraction Workflow for this compound.

Methodology:

  • Plant Material Preparation: The leaves of Fargesia robusta are collected, air-dried, and ground into a fine powder to increase the surface area for solvent extraction.

  • Solvent Extraction: The powdered leaf material is macerated with 80% aqueous methanol at room temperature. This process is typically repeated multiple times to ensure exhaustive extraction of the flavonoids.

  • Filtration and Concentration: The resulting mixture is filtered to remove solid plant debris. The filtrate is then concentrated under reduced pressure using a rotary evaporator to yield the crude hydroalcoholic extract.

Experimental Protocol: Chromatographic Purification

The purification of this compound from the crude extract involves multiple chromatographic steps.

G cluster_purification Purification Workflow crude_extract Crude Hydroalcoholic Extract adsorption Adsorption onto a Macroporous Resin Column (e.g., Diaion HP-20) crude_extract->adsorption wash Washing with H2O to remove sugars and polar impurities adsorption->wash elution Elution with increasing concentrations of MeOH in H2O wash->elution fraction_collection Fraction Collection based on TLC analysis elution->fraction_collection column_chroma Sephadex LH-20 Column Chromatography of flavonoid-rich fractions fraction_collection->column_chroma prep_hplc Preparative Reversed-Phase HPLC column_chroma->prep_hplc pure_farobin_a Pure this compound prep_hplc->pure_farobin_a G cluster_pathway Proposed Anti-inflammatory Signaling Pathway of this compound LPS Lipopolysaccharide (LPS) (Inflammatory Stimulus) TLR4 Toll-like Receptor 4 (TLR4) LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK NFkB_activation NF-κB Activation IKK->NFkB_activation NFkB_translocation NF-κB Translocation to Nucleus NFkB_activation->NFkB_translocation Gene_transcription Gene Transcription NFkB_translocation->Gene_transcription Cytokines Pro-inflammatory Cytokines (IL-6, TNF-α) Gene_transcription->Cytokines FarobinA This compound FarobinA->Inhibition Inhibition->IKK

References

Unraveling the Anti-Cancer Mechanism of Furowanin A: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Initial searches for "Farobin A" did not yield a known compound with established biological activity. Based on the phonetic similarity and the nature of the user's request for an in-depth analysis of anticancer mechanisms, this document focuses on Furowanin A , a flavonoid with demonstrated pro-apoptotic and anti-proliferative properties. It is presumed that "this compound" was a likely misspelling of "Furowanin A". Furthermore, a key publication regarding Furowanin A's effect on the STAT3/Mcl-1 signaling pathway has been retracted; therefore, the information related to this pathway should be interpreted with caution.

Core Mechanism of Action: Induction of Apoptosis in Cancer Cells

Furowanin A, a flavonoid isolated from Millettia pachycarpa Benth, exerts its anti-cancer effects primarily through the induction of apoptosis, or programmed cell death, in various cancer cell lines. This is achieved by modulating key signaling pathways that regulate cell survival and proliferation. The two primary pathways identified are the Sphingosine Kinase 1 (SphK1) pathway and the STAT3/Mcl-1 axis.

Downregulation of Sphingosine Kinase 1 (SphK1) Signaling in Osteosarcoma

In osteosarcoma (OS) cells, Furowanin A has been shown to downregulate the expression and activity of Sphingosine Kinase 1 (SphK1)[1]. SphK1 is an enzyme that catalyzes the formation of sphingosine-1-phosphate (S1P), a signaling lipid that promotes cancer cell proliferation, survival, and therapeutic resistance. By inhibiting SphK1, Furowanin A disrupts this pro-survival signaling, leading to an increase in apoptotic cell death.

The proposed signaling pathway is as follows:

SphK1_Pathway FurowaninA Furowanin A SphK1 SphK1 FurowaninA->SphK1 inhibits Apoptosis Apoptosis FurowaninA->Apoptosis S1P S1P SphK1->S1P produces ProSurvival Pro-survival Signaling (e.g., proliferation, anti-apoptosis) S1P->ProSurvival promotes ProSurvival->Apoptosis inhibits

Figure 1: Furowanin A-mediated inhibition of the SphK1 signaling pathway, leading to apoptosis in osteosarcoma cells.
Inactivation of the STAT3/Mcl-1 Axis in Colorectal Cancer (Retracted Finding)

Note: The primary research article describing this mechanism has been retracted. The following information is provided for completeness but should be viewed with significant caution.

In a now-retracted study on colorectal cancer (CRC) cells, Furowanin A was reported to inactivate the STAT3/Mcl-1 signaling axis[2]. Signal transducer and activator of transcription 3 (STAT3) is a transcription factor that, when constitutively activated in cancer cells, promotes the expression of genes involved in cell survival and proliferation, including Myeloid cell leukemia-1 (Mcl-1), an anti-apoptotic protein. The retracted paper suggested that Furowanin A inhibited the phosphorylation of STAT3, preventing its translocation to the nucleus and subsequent activation of Mcl-1 transcription. This would lead to a decrease in Mcl-1 levels, thereby promoting apoptosis.

The proposed, albeit retracted, signaling pathway is as follows:

STAT3_Pathway FurowaninA Furowanin A (Retracted Finding) pSTAT3 p-STAT3 FurowaninA->pSTAT3 inhibits phosphorylation Apoptosis Apoptosis FurowaninA->Apoptosis STAT3 STAT3 pSTAT3->STAT3 dimerization & nuclear translocation Mcl1 Mcl-1 STAT3->Mcl1 promotes transcription Mcl1->Apoptosis inhibits

Figure 2: Proposed (retracted) mechanism of Furowanin A action on the STAT3/Mcl-1 pathway in colorectal cancer cells.

Quantitative Data

The anti-proliferative and pro-apoptotic effects of Furowanin A have been quantified in various cancer cell lines. The following table summarizes the available IC50 values.

Cell LineCancer TypeAssayIncubation TimeIC50 (µM)Reference
U2OSOsteosarcomaCCK-848h~20[1]
MG-63OsteosarcomaCCK-848h~25[1]
HCT116Colorectal CancerCCK-848h~15[2] (Retracted)
SW480Colorectal CancerCCK-848h~20[2] (Retracted)

Experimental Protocols

The following are detailed methodologies for key experiments cited in the study of Furowanin A's mechanism of action.

Cell Viability Assay (CCK-8)

This assay is used to assess the effect of Furowanin A on the viability of cancer cells.

Workflow:

CCK8_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay Assay cell_seeding Seed cells in 96-well plate (e.g., 5x10^3 cells/well) incubation1 Incubate for 24h (37°C, 5% CO2) cell_seeding->incubation1 add_furowaninA Add Furowanin A (various concentrations) incubation1->add_furowaninA incubation2 Incubate for 24-72h add_furowaninA->incubation2 add_cck8 Add 10 µL CCK-8 solution incubation2->add_cck8 incubation3 Incubate for 1-4h add_cck8->incubation3 read_absorbance Measure absorbance at 450 nm incubation3->read_absorbance

Figure 3: Workflow for the Cell Counting Kit-8 (CCK-8) assay.

Detailed Protocol:

  • Cell Seeding: Seed osteosarcoma (U2OS, MG-63) or colorectal cancer (HCT116, SW480) cells in 96-well plates at a density of 5 x 10³ cells per well in 100 µL of complete medium.

  • Incubation: Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Treatment: After 24 hours, replace the medium with fresh medium containing various concentrations of Furowanin A (e.g., 0, 5, 10, 20, 40, 80 µM).

  • Incubation: Incubate the cells for the desired time periods (e.g., 24, 48, 72 hours).

  • CCK-8 Addition: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.

  • Final Incubation: Incubate the plates for an additional 1-4 hours at 37°C.

  • Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This flow cytometry-based assay is used to quantify the percentage of apoptotic and necrotic cells following treatment with Furowanin A.

Workflow:

Apoptosis_Workflow cluster_prep Cell Preparation & Treatment cluster_staining Staining cluster_analysis Analysis cell_seeding Seed cells in 6-well plate treatment Treat with Furowanin A cell_seeding->treatment harvest Harvest and wash cells treatment->harvest resuspend Resuspend in Binding Buffer harvest->resuspend add_stains Add Annexin V-FITC & PI resuspend->add_stains incubation Incubate for 15 min (Room Temperature, Dark) add_stains->incubation flow_cytometry Analyze by Flow Cytometry incubation->flow_cytometry

Figure 4: Workflow for the Annexin V and Propidium Iodide (PI) apoptosis assay.

Detailed Protocol:

  • Cell Treatment: Seed cells in 6-well plates and treat with the desired concentrations of Furowanin A for the specified time.

  • Cell Harvesting: Harvest the cells by trypsinization, and collect both adherent and floating cells. Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of FITC Annexin V and 5 µL of Propidium Iodide (PI).

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour.

    • Live cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Western Blot Analysis

This technique is used to detect the expression levels of specific proteins involved in the signaling pathways affected by Furowanin A.

Detailed Protocol:

  • Cell Lysis: After treatment with Furowanin A, wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

  • SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 µg) on a 10-12% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against SphK1, STAT3, p-STAT3, Mcl-1, or β-actin (as a loading control) overnight at 4°C.

  • Washing: Wash the membrane three times with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Conclusion

Furowanin A demonstrates significant anti-cancer potential by inducing apoptosis in cancer cells. The most substantiated mechanism of action involves the downregulation of the SphK1 signaling pathway in osteosarcoma. While the inactivation of the STAT3/Mcl-1 axis in colorectal cancer has been reported, the retraction of the key publication necessitates a cautious interpretation of these findings. Further research is warranted to fully elucidate the complete mechanistic profile of Furowanin A and to validate its therapeutic potential in various cancer types. The provided data and protocols offer a comprehensive guide for researchers and drug development professionals interested in the further investigation of this promising natural compound.

References

Faropenem: A Comprehensive Technical Review

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Guide for Researchers and Drug Development Professionals

Introduction

Faropenem is a broad-spectrum, orally bioavailable β-lactam antibiotic belonging to the penem class. Marketed under brand names such as Farobin, it exhibits potent bactericidal activity against a wide range of Gram-positive and Gram-negative bacteria, including many strains resistant to other β-lactam antibiotics. Its stability against many β-lactamases makes it a valuable agent in the treatment of various community-acquired infections. This technical guide provides a comprehensive overview of Faropenem, focusing on its mechanism of action, quantitative data from in vitro and clinical studies, and detailed experimental protocols relevant to its evaluation.

Core Data Summary

Table 1: In Vitro Activity of Faropenem - Minimum Inhibitory Concentration (MIC90) Data
Bacterial SpeciesPenicillin SusceptibilityFaropenem MIC90 (μg/mL)Comparator Agents MIC90 (μg/mL)
Streptococcus pneumoniaeSusceptible0.008-
Intermediate0.25-
Resistant1Imipenem: 0.5, Amoxicillin-clavulanate: 4, Cefuroxime: 16
Haemophilus influenzaeβ-lactamase negative1-
β-lactamase positive0.5-
Moraxella catarrhalisβ-lactamase negative0.12-
β-lactamase positive0.5-
Table 2: Pharmacokinetic Properties of Faropenem Medoxomil
ParameterValue
Bioavailability70-80%[1]
Protein Binding90-95%
Half-life (t½)~1 hour
Peak Plasma Concentration (Cmax)6.2 µg/mL (300 mg dose)
Time to Peak Concentration (Tmax)1-1.5 hours
Table 3: Clinical Efficacy of Faropenem in Acute Bacterial Sinusitis
Treatment GroupDurationClinical Cure RateComparator (Cefuroxime Axetil)
Faropenem Medoxomil (300 mg BID)7 days80.3%74.5% (10 days)[2][3]
Faropenem Medoxomil (300 mg BID)10 days81.8%74.5% (10 days)[3]

Mechanism of Action

Faropenem, like other β-lactam antibiotics, exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[4][5] The primary target of Faropenem is a group of enzymes known as penicillin-binding proteins (PBPs), which are essential for the cross-linking of peptidoglycan, a critical component of the bacterial cell wall.[5] By binding to and inactivating these enzymes, Faropenem disrupts the integrity of the cell wall, leading to cell lysis and death.[5] Faropenem has a high affinity for multiple PBPs in both Gram-positive and Gram-negative bacteria.[5]

Faropenem_Mechanism_of_Action cluster_bacterium Bacterial Cell Faropenem Faropenem PBP Penicillin-Binding Proteins (PBPs) Faropenem->PBP Binds to & Inactivates CellWall Cross-linked Peptidoglycan (Cell Wall) PBP->CellWall Catalyzes Cross-linking Lysis Cell Lysis (Bacterial Death) PBP->Lysis Inhibition leads to Peptidoglycan Peptidoglycan Precursors Peptidoglycan->PBP CellWall->Lysis Weakened Wall

Caption: Mechanism of Action of Faropenem.

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is a generalized procedure based on the Clinical and Laboratory Standards Institute (CLSI) guidelines for antimicrobial susceptibility testing.

1. Preparation of Materials:

  • Media: Cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Antibiotic: Faropenem stock solution of known concentration.

  • Inoculum: A standardized bacterial suspension equivalent to a 0.5 McFarland standard.

  • Equipment: 96-well microtiter plates, multichannel pipettes, incubator, plate reader (optional).

2. Procedure:

  • Serial Dilution: Prepare two-fold serial dilutions of Faropenem in CAMHB directly in the 96-well plates. The final volume in each well should be 50 µL.

  • Inoculation: Dilute the standardized bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL. Add 50 µL of this inoculum to each well of the microtiter plate, bringing the total volume to 100 µL.

  • Controls: Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

  • Incubation: Incubate the plates at 35°C for 16-20 hours in ambient air.

  • Reading Results: The MIC is the lowest concentration of Faropenem that completely inhibits visible growth of the organism. This can be assessed visually or by using a plate reader to measure optical density.

Protocol 2: Penicillin-Binding Protein (PBP) Competition Assay

This protocol outlines a general method to determine the affinity of Faropenem for specific PBPs.

1. Preparation of Materials:

  • Bacterial Membranes: Prepare bacterial cell membrane fractions containing the PBPs of interest.

  • Labeled Penicillin: A commercially available fluorescently labeled penicillin (e.g., Bocillin FL).

  • Antibiotic: Faropenem in a range of concentrations.

  • Equipment: SDS-PAGE apparatus, gel imager.

2. Procedure:

  • Competition Reaction: Incubate the bacterial membrane preparations with various concentrations of Faropenem for a predetermined time to allow binding to the PBPs.

  • Labeling: Add the fluorescently labeled penicillin to the mixture and incubate to allow it to bind to any PBPs not occupied by Faropenem.

  • SDS-PAGE: Solubilize the membrane proteins and separate them by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Visualization: Visualize the fluorescently labeled PBPs using a gel imager. The intensity of the fluorescent bands will be inversely proportional to the binding affinity of Faropenem for the specific PBPs.

  • Analysis: The concentration of Faropenem that inhibits 50% of the binding of the fluorescent penicillin (IC50) can be determined to quantify its affinity for each PBP.

MIC_Testing_Workflow start Start: Prepare Materials (Media, Faropenem, Inoculum) dilution Prepare Serial Dilutions of Faropenem in 96-well plate start->dilution inoculation Inoculate wells with Standardized Bacterial Suspension dilution->inoculation incubation Incubate at 35°C for 16-20 hours inoculation->incubation reading Read Results: Determine Lowest Concentration with No Visible Growth incubation->reading end End: MIC Value Determined reading->end

Caption: Experimental Workflow for MIC Determination.

Resistance Mechanisms

Resistance to Faropenem, though not widespread, can emerge through several mechanisms. The primary mechanism involves alterations in the target PBPs, which reduce the binding affinity of the drug.[4] Another significant mechanism is the production of β-lactamase enzymes, particularly carbapenemases, which can hydrolyze the β-lactam ring of Faropenem, rendering it inactive. Efflux pumps, which actively transport the antibiotic out of the bacterial cell, can also contribute to resistance.[4] Studies have shown that induced resistance to Faropenem in vitro can lead to cross-resistance to carbapenems, particularly in ESBL-producing E. coli.[6]

Conclusion

Faropenem is a potent oral β-lactam antibiotic with a broad spectrum of activity against key respiratory and urinary tract pathogens. Its mechanism of action through the inhibition of bacterial cell wall synthesis is well-established. The provided quantitative data from in vitro and clinical studies underscore its efficacy. The detailed experimental protocols offer a framework for the further evaluation of Faropenem and other novel antimicrobial agents. As with all antibiotics, continued surveillance of resistance patterns is crucial to ensure its long-term clinical utility.

References

Unveiling Faropenem: A Technical Guide to its Discovery and Scientific Profile

Author: BenchChem Technical Support Team. Date: November 2025

It is highly probable that "Farobin A" is a typographical error, as extensive research reveals no publicly available information for a compound with that name. The data strongly suggests that the intended subject is Faropenem, a well-documented antibiotic. This in-depth technical guide will, therefore, focus on the discovery, history, and detailed scientific attributes of Faropenem, tailored for researchers, scientists, and drug development professionals.

Faropenem is a broad-spectrum antibiotic that belongs to the penem class of beta-lactam antibiotics.[1] It is notable for its potent activity against a wide array of Gram-positive and Gram-negative bacteria, including many strains that have developed resistance to other beta-lactam antibiotics.[1][2] A pivotal moment in its development was the creation of Faropenem medoxomil, an ester prodrug designed to significantly enhance oral bioavailability.[3][4] This prodrug is converted in the body to the active form, Faropenem.[3] The antibiotic has been a subject of clinical investigation for treating a variety of bacterial infections, such as community-acquired pneumonia, bronchitis, and tuberculosis.[4][5][6]

Chemical and Physical Characteristics

The fundamental properties of Faropenem and its prodrug, Faropenem medoxomil, are detailed below, providing a clear comparison of their key chemical identifiers.

PropertyFaropenemFaropenem Medoxomil
Molecular Formula C12H15NO5S[6][7]C17H19NO8S[3]
Molecular Weight 285.32 g/mol [6][7]413.4 g/mol
IUPAC Name (5R,6S)-6-[(1R)-1-hydroxyethyl]-7-oxo-3-[(2R)-oxolan-2-yl]-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid[6](5-methyl-2-oxo-1,3-dioxol-4-yl)methyl (5R,6S)-6-[(1R)-1-hydroxyethyl]-7-oxo-3-[(2R)-oxolan-2-yl]-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate[3]
CAS Number 106560-14-9[6]141702-36-5[3]
Common Synonyms Fropenem[6]Faropenem daloxate, SUN-A0026[3]

Mechanism of Action: A Molecular Perspective

The antibacterial effect of Faropenem is achieved through the inhibition of bacterial cell wall synthesis, a process vital for the survival of bacteria.[1][3][4] This mechanism is characteristic of beta-lactam antibiotics.

Inhibition of Peptidoglycan Synthesis

The structural integrity of the bacterial cell wall is maintained by a mesh-like polymer called peptidoglycan.[1] The formation of this polymer is dependent on the enzymatic activity of penicillin-binding proteins (PBPs), which are responsible for the cross-linking of peptidoglycan strands.[1] Faropenem's molecular structure mimics the natural substrate of these PBPs.[1]

Interaction with Penicillin-Binding Proteins (PBPs)

By binding to the active site of PBPs, Faropenem effectively inactivates these enzymes.[2] This binding inhibits the transpeptidase activity required for the cross-linking of peptidoglycan, thereby disrupting the synthesis of the cell wall.[2][3] The resulting weakened cell wall cannot withstand the internal osmotic pressure, leading to cell lysis and the death of the bacterium, particularly in actively replicating cells.[1]

Overcoming Resistance

A significant advantage of Faropenem is its resilience to many beta-lactamase enzymes.[2][3] These enzymes are produced by some bacteria as a defense mechanism to degrade beta-lactam antibiotics. Faropenem's stability against these enzymes contributes to its broad spectrum of activity.[1]

Faropenem_Mechanism cluster_bacterial_cell Bacterial Cell Environment Faropenem Faropenem PBP Penicillin-Binding Proteins (PBPs) Faropenem->PBP Inhibits Peptidoglycan_Synthesis Peptidoglycan Cross-linking PBP->Peptidoglycan_Synthesis Catalyzes Cell_Lysis Cell Lysis and Bacterial Death PBP->Cell_Lysis Inhibition Disrupts Cell_Wall_Integrity Stable Bacterial Cell Wall Peptidoglycan_Synthesis->Cell_Wall_Integrity Peptidoglycan_Synthesis->Cell_Lysis Failure Leads to

Caption: The inhibitory pathway of Faropenem on bacterial cell wall synthesis.

Foundational Experimental Protocols

The evaluation of Faropenem's antibacterial properties relies on standardized and widely accepted experimental methodologies in microbiology and pharmacology.

In Vitro Susceptibility Assessment

Objective: To quantify the minimum inhibitory concentration (MIC) of Faropenem required to inhibit the growth of various bacterial strains.

Methodology:

  • Serial Dilution: Prepare a series of dilutions of Faropenem in a liquid growth medium within a microtiter plate.

  • Inoculation: Introduce a standardized concentration of the target bacterial strain into each well.

  • Incubation: Incubate the plate under controlled atmospheric and temperature conditions (typically 37°C) for a defined period (e.g., 18-24 hours).

  • Analysis: The MIC is determined as the lowest concentration of Faropenem at which no visible bacterial growth is observed.

Penicillin-Binding Protein (PBP) Affinity Studies

Objective: To measure the binding affinity of Faropenem to its target PBPs.

Methodology:

  • PBP Isolation: Isolate bacterial cell membranes rich in PBPs.

  • Competitive Binding: Incubate the isolated PBPs with a known concentration of a fluorescently or radioactively labeled beta-lactam antibiotic in the presence of varying concentrations of Faropenem.

  • Detection: Measure the displacement of the labeled antibiotic by Faropenem. This allows for the calculation of the IC50 value, which represents the concentration of Faropenem needed to inhibit 50% of the binding of the labeled antibiotic.

Experimental_Protocols cluster_experimental_design Core Experimental Workflow for Faropenem Evaluation start_point Bacterial Strain Selection mic_protocol In Vitro Susceptibility (MIC Determination) start_point->mic_protocol pbp_protocol PBP Binding Affinity (IC50 Calculation) start_point->pbp_protocol data_integration Quantitative Data Analysis mic_protocol->data_integration pbp_protocol->data_integration conclusion Efficacy Profile: Antimicrobial Spectrum and Target Affinity data_integration->conclusion

Caption: A generalized workflow for the in vitro characterization of Faropenem.

Summary of Quantitative Pharmacokinetic Data

The following table provides a synopsis of key pharmacokinetic parameters for Faropenem, offering insights into its behavior within the human body.

Pharmacokinetic ParameterValue RangeReference
Oral Bioavailability 72-84%[2]
Plasma Protein Binding 90-95%[2]
Renal Elimination (Unchanged) 8-26%[2]

The in vitro activity of Faropenem, often reported as MIC90 values (the concentration that inhibits 90% of bacterial isolates), is extensive and varies by species. It has consistently demonstrated high potency against common respiratory pathogens like Streptococcus pneumoniae and Haemophilus influenzae, as well as various anaerobic bacteria.[2]

Concluding Remarks

Faropenem stands out as a significant oral beta-lactam antibiotic, characterized by its broad antibacterial spectrum and stability against many beta-lactamases. Its mechanism of action, centered on the inhibition of bacterial cell wall synthesis, is well-established. The innovation of its prodrug form, Faropenem medoxomil, has been crucial in making it a viable oral therapeutic. Ongoing research continues to delineate its specific applications and efficacy in treating a range of infectious diseases.[3][4][5]

References

Faropenem: A Technical Guide to its Safety and Toxicity Profile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes for a scientific audience and is not a substitute for professional medical advice. Faropenem is an antibiotic that is approved for use in some countries but not all; its use should be guided by local regulatory status and prescribing information.

Executive Summary

Faropenem is a β-lactam antibiotic belonging to the penem subclass, structurally similar to carbapenems. It is administered orally as a prodrug, faropenem medoxomil, which is rapidly hydrolyzed to the active form, faropenem. This technical guide provides a comprehensive overview of the available non-clinical and clinical safety and toxicity data for faropenem. The compound generally exhibits a favorable safety profile, with the most common adverse effects being mild to moderate gastrointestinal disturbances. Preclinical studies have established a No-Observed-Adverse-Effect Level (NOAEL) in juvenile animals, and while specific data from comprehensive genotoxicity, carcinogenicity, and reproductive toxicity studies are not widely published in publicly accessible literature, existing information suggests a low potential for serious systemic toxicity.

Mechanism of Action

Like other β-lactam antibiotics, faropenem exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall. It has a high affinity for penicillin-binding proteins (PBPs), which are essential enzymes for the final steps of peptidoglycan synthesis. By binding to and inactivating these proteins, faropenem disrupts the integrity of the bacterial cell wall, leading to cell lysis and death. Its structure, particularly the chiral tetrahydrofuran substituent, confers stability against hydrolysis by a wide range of β-lactamases, including extended-spectrum β-lactamases (ESBLs).

Signaling Pathway Diagram

G cluster_bacterium Bacterial Cell Faropenem Faropenem (Extracellular) PBP Penicillin-Binding Proteins (PBPs) (Transpeptidases) Faropenem->PBP Crosslinking Peptidoglycan Cross-linking PBP->Crosslinking Inhibition Precursors Peptidoglycan Precursors Precursors->Crosslinking CellWall Stable Cell Wall Crosslinking->CellWall Lysis Cell Lysis (Bactericidal Effect)

Caption: Mechanism of action of Faropenem in inhibiting bacterial cell wall synthesis.

Non-Clinical Toxicity Profile

Detailed non-clinical toxicology data for faropenem is limited in publicly available literature, partly because the compound has not been approved by the US FDA, and detailed regulatory submission documents are not accessible. However, key studies and data points have been identified.

Acute Toxicity

Specific experimental LD50 values from single-dose studies in rodents were not found in the reviewed literature. A computationally predicted acute toxicity value is available.

SpeciesRoute of AdministrationParameterValue (Predicted)Reference
RatOralLD502.3262 mol/kgDrugBank Online
Repeated-Dose Toxicity

A key study evaluating the toxicity of faropenem medoxomil in juvenile beagle dogs has been published and provides a No-Observed-Adverse-Effect Level (NOAEL).

SpeciesRoute of AdministrationDurationDose Levels (mg/kg/day)Key FindingsNOAEL (mg/kg/day)Reference
Beagle Dog (Juvenile)Oral (QID)28 Days0, 100, 300, 600, 1400Adverse effects on body weight (males) and kidney findings were observed at 1400 mg/kg/day.600[1]
Genotoxicity

Specific results from a standard battery of genotoxicity tests (e.g., Ames test, chromosomal aberration assay) for faropenem were not identified in the public domain.

Carcinogenicity

Long-term carcinogenicity studies in animals for faropenem have not been reported in the available literature.

Reproductive and Developmental Toxicity

While some reviews mention that animal experiments showed no evidence of teratogenicity, detailed study reports on fertility, embryo-fetal development (teratology), and pre- and post-natal development were not available for this guide.

Safety Pharmacology
  • Cardiovascular Safety: Publicly available experimental data on the effect of faropenem on the hERG (human Ether-à-go-go-Related Gene) channel is not available. Computational predictions suggest a low risk, classifying it as a weak or non-inhibitor.

  • Central Nervous System (CNS) Safety: Compared to the carbapenem imipenem, faropenem's chemical structure is associated with reduced CNS effects. Clinical studies have not reported seizures as an adverse event.[2]

Clinical Safety and Tolerability

The safety profile of faropenem has been evaluated in numerous clinical trials. It is generally well-tolerated.

Summary of Adverse Events from Clinical Trials

The most frequently reported adverse events are gastrointestinal in nature.

Adverse EventFrequencySeverityNotes
DiarrheaMost CommonMild to ModerateIncidence reported to be similar to other oral β-lactam antibiotics.[2][3]
NauseaLow IncidenceMild to Moderate---
VomitingLow IncidenceMild to Moderate---
Abdominal PainLow IncidenceMild to Moderate---
RashInfrequentMild---

In a study of 113 pediatric patients, the only side effect reported was diarrhea in 12.5% of cases.[3] Another study reported no serious adverse events and no identified risk of cardiotoxicity or seizures.[2]

Laboratory Abnormalities

In a study involving elderly patients, 25% experienced abnormal laboratory test value changes, most frequently transient elevations in liver function tests (AST, ALT, ALP, γ-GTP). These events were not serious and did not necessitate discontinuation of the drug.

Experimental Protocols

This section details the methodologies for key types of safety and toxicity experiments. While specific protocols for faropenem studies were largely unavailable, the following represents standard and cited methodologies.

Juvenile Toxicity Study in Beagle Puppies

This protocol is based on the published study by Faqi et al. (2010).[1]

  • Objective: To determine the toxicity profile of faropenem medoxomil in neonatal/juvenile dogs following 28 days of administration.

  • Test System: Beagle puppies, beginning on Postnatal Day (PND) 22.

  • Groups:

    • Control: Vehicle only

    • Low Dose: 100 mg/kg/day (administered as 25 mg/kg, four times daily)

    • Mid Dose 1: 300 mg/kg/day (administered as 75 mg/kg, four times daily)

    • Mid Dose 2: 600 mg/kg/day (administered as 150 mg/kg, four times daily)

    • High Dose: 1400 mg/kg/day (administered as 350 mg/kg, four times daily)

  • Administration: Oral gavage, dose volume of 5 mL/kg/dose.

  • Duration: 28 consecutive days.

  • Parameters Monitored:

    • Clinical observations (daily)

    • Body weight

    • Food consumption

    • Clinical pathology (hematology, clinical chemistry) at baseline and termination

    • Urinalysis

    • Toxicokinetics (TK) on Day 1 and Day 27 to determine Cmax, Tmax, and AUC(0-6).

    • Gross pathology and organ weights at termination.

    • Histopathology of selected tissues.

  • Workflow Diagram:

    G cluster_monitoring Daily Activities Start Start: Beagle Puppies (PND 22) Acclimation Acclimation & Baseline Measurements Start->Acclimation Grouping Randomization into 5 Groups (Vehicle, 100, 300, 600, 1400 mg/kg/d) Acclimation->Grouping Dosing Oral Dosing (QID) for 28 Days Grouping->Dosing Monitoring In-life Monitoring: - Clinical Observations - Body Weight - Food Consumption Dosing->Monitoring TK1 Toxicokinetics (TK) Sampling (Day 1) Dosing->TK1 TK27 Toxicokinetics (TK) Sampling (Day 27) Dosing->TK27 Termination Termination (Day 29): - Clinical Pathology - Urinalysis - Necropsy Dosing->Termination Analysis Data Analysis: - Organ Weights - Histopathology - Statistical Analysis Termination->Analysis End Determine NOAEL Analysis->End

    Caption: Experimental workflow for the 28-day juvenile toxicity study in beagle dogs.

In Vitro Mutagenicity: Bacterial Reverse Mutation Assay (Ames Test)

This is a generalized protocol as a specific study on faropenem was not found.

  • Objective: To evaluate the mutagenic potential of a test article by its ability to induce reverse mutations in histidine-dependent strains of Salmonella typhimurium.

  • Test System: Multiple strains of S. typhimurium (e.g., TA98, TA100, TA1535, TA1537) and E. coli (e.g., WP2 uvrA), selected to detect various types of mutations (frameshift, base-pair substitution).

  • Metabolic Activation: The assay is performed both in the presence and absence of a mammalian metabolic activation system (S9 fraction), typically derived from the livers of rats induced with Aroclor 1254 or phenobarbital/β-naphthoflavone.

  • Procedure (Plate Incorporation Method):

    • The test article is dissolved in a suitable solvent (e.g., DMSO, water).

    • Varying concentrations of the test article, the bacterial tester strain, and (if required) the S9 mix are added to molten top agar.

    • The mixture is poured onto minimal glucose agar plates.

    • Plates are incubated at 37°C for 48-72 hours.

  • Data Analysis: The number of revertant colonies (his+) on the test plates is counted and compared to the number on the negative (vehicle) control plates. A substance is considered mutagenic if it produces a concentration-related increase in the number of revertants over the background. Positive controls (known mutagens) are run in parallel to ensure the validity of the test system.

In Vitro hERG Assay

This is a generalized protocol for an automated patch-clamp assay, as a specific study on faropenem was not found.

  • Objective: To assess the potential of a test article to inhibit the hERG potassium channel, a key indicator of potential cardiac proarrhythmic risk.

  • Test System: A mammalian cell line (e.g., HEK-293 or CHO) stably expressing the hERG channel.

  • Methodology: Automated whole-cell patch-clamp electrophysiology (e.g., using QPatch or SyncroPatch systems).

  • Procedure:

    • Cells are prepared and placed into the automated system.

    • A giga-ohm seal is formed between the cell membrane and the patch-clamp apparatus.

    • A specific voltage protocol is applied to elicit hERG tail currents.

    • A stable baseline current is established with a vehicle control solution.

    • The test article is applied at multiple concentrations in a cumulative or non-cumulative fashion.

    • The effect on the hERG tail current is recorded at each concentration until a steady-state block is achieved.

  • Data Analysis: The percentage of current inhibition is calculated for each concentration relative to the baseline. An IC50 value (the concentration at which 50% of the current is inhibited) is determined by fitting the concentration-response data to the Hill equation.

Conclusion

Faropenem has a well-documented clinical safety profile, characterized primarily by mild and infrequent adverse events, mainly of a gastrointestinal nature. A juvenile animal toxicity study has established a NOAEL of 600 mg/kg/day, providing a benchmark for pediatric safety assessment. However, a comprehensive, publicly available dataset on acute toxicity, repeated-dose toxicity in adult animals, genotoxicity, carcinogenicity, and reproductive toxicity is lacking. While its mechanism of action is well-understood and clinical data are reassuring, a complete preclinical toxicity profile as per current regulatory standards is not fully available in the public domain. This guide summarizes the currently accessible information to aid researchers and drug development professionals in their evaluation of faropenem.

References

In-Depth Technical Guide to Farobin A: A Novel Bioactive Flavonoid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Farobin A, a recently identified natural compound, is emerging as a molecule of significant interest in the fields of pharmacology and drug discovery. Possessing a unique chemical structure, it has demonstrated a promising range of biological activities, including antibacterial, antioxidant, and anti-inflammatory effects. This technical guide provides a comprehensive overview of this compound, consolidating its chemical identifiers, summarizing its known biological activities with available quantitative data, and presenting detailed experimental protocols where accessible. Furthermore, this document includes visualizations of its known signaling interactions and experimental workflows to facilitate a deeper understanding of its mechanism of action and potential therapeutic applications.

Chemical Identity and Properties

This compound is a flavonoid glycoside with the chemical formula C27H30O14.[1] Its chemical structure and key identifiers are summarized in the tables below.

Table 1: Core Chemical Identifiers for this compound
IdentifierValueSource
CAS Number 1245447-08-8[1][2]
Molecular Formula C27H30O14[1]
Molecular Weight 578.52 g/mol [1]
Table 2: Structural and Other Chemical Identifiers for this compound
Identifier TypeIdentifierSource
SMILES O(C1=C(C(O)=C2C(=C1)OC(=CC2=O)C3=CC(O)=C(O)C=C3)[C@H]4C--INVALID-LINK----INVALID-LINK----INVALID-LINK--O4)[C@@H]5O--INVALID-LINK----INVALID-LINK----INVALID-LINK--[C@H]5O[1]
InChI Information not currently available in public databases.
IUPAC Name Information not currently available in public databases.

Biological Activity and Mechanism of Action

This compound has been shown to exhibit a spectrum of biological activities, positioning it as a candidate for further investigation in various therapeutic areas. The primary reported activities are antibacterial, antioxidant, and anti-inflammatory.

Antibacterial Activity

This compound has demonstrated inhibitory effects against specific pathogenic bacteria.

Target OrganismConcentration% InhibitionReference
Streptococcus mutans ATCC 25175100 µg/mL28%[2]
Streptococcus sobrinus ATCC 33478100 µg/mL26%[2]
Anti-inflammatory Activity

The anti-inflammatory properties of this compound have been characterized by its ability to modulate the production of key pro-inflammatory cytokines.

Cell LineStimulantThis compound Conc.Target CytokineEffectReference
RAW 264.7Lipopolysaccharide (LPS)100 µg/mLIL-6Reduction in production[2]
RAW 264.7Lipopolysaccharide (LPS)100 µg/mLTNF-αReduction in production[2]
Antioxidant Activity

While the antioxidant activity of this compound has been reported, specific quantitative data from primary literature is not yet widely available. This is an area requiring further investigation to fully characterize its potential in mitigating oxidative stress.

Signaling Pathways

The current understanding of this compound's mechanism of action in its anti-inflammatory role points towards the downregulation of the inflammatory response mediated by cytokines IL-6 and TNF-α. The precise upstream and downstream signaling cascades affected by this compound are yet to be fully elucidated.

FarobinA_Anti_Inflammatory_Pathway cluster_0 Inflammatory Stimulus cluster_1 Cellular Response cluster_2 Pro-inflammatory Cytokine Production cluster_3 Therapeutic Intervention LPS Lipopolysaccharide (LPS) Macrophage Macrophage (RAW 264.7) LPS->Macrophage IL6 IL-6 Production Macrophage->IL6 TNFa TNF-α Production Macrophage->TNFa FarobinA This compound FarobinA->IL6 Inhibits FarobinA->TNFa Inhibits

Figure 1: Proposed Anti-inflammatory Mechanism of this compound.

Experimental Protocols

Detailed experimental protocols are crucial for the replication and extension of research findings. The following sections outline the methodologies for the key biological assays reported for this compound, based on available information.

Antibacterial Activity Assay
  • Methodology: A broth microdilution method or a similar standardized susceptibility testing method is presumed to have been used to determine the percentage of inhibition.

  • Protocol:

    • Prepare a standardized inoculum of Streptococcus mutans ATCC 25175 and Streptococcus sobrinus ATCC 33478.

    • Serially dilute this compound in an appropriate broth medium in a 96-well microtiter plate to achieve the final concentration of 100 µg/mL.

    • Add the bacterial inoculum to each well.

    • Include positive controls (bacteria with no compound) and negative controls (broth only).

    • Incubate the plates under appropriate conditions (e.g., 37°C, 24 hours).

    • Measure bacterial growth, typically by reading the optical density at a specific wavelength (e.g., 600 nm).

    • Calculate the percentage of inhibition using the formula: (1 - (OD_test / OD_positive_control)) * 100.

Anti-inflammatory Activity Assay (Cytokine Production)
  • Methodology: An in vitro cell-based assay using RAW 264.7 macrophages stimulated with lipopolysaccharide (LPS) is employed to measure the effect of this compound on cytokine production.

  • Protocol:

    • Culture RAW 264.7 macrophage cells in a suitable medium and seed them in multi-well plates.

    • Allow the cells to adhere overnight.

    • Pre-treat the cells with this compound at a concentration of 100 µg/mL for a specified period.

    • Stimulate the cells with LPS to induce an inflammatory response.

    • Include control groups: untreated cells, cells treated with LPS only, and cells treated with this compound only.

    • After an incubation period, collect the cell culture supernatants.

    • Quantify the concentration of IL-6 and TNF-α in the supernatants using a commercial Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.

    • Analyze the data to determine the reduction in cytokine production in the presence of this compound.

Experimental_Workflow_Anti_Inflammatory cluster_0 Cell Culture cluster_1 Treatment cluster_2 Incubation & Collection cluster_3 Analysis start Seed RAW 264.7 cells adhere Allow cells to adhere start->adhere pretreat Pre-treat with this compound (100 µg/mL) adhere->pretreat stimulate Stimulate with LPS pretreat->stimulate incubate Incubate stimulate->incubate collect Collect supernatant incubate->collect elisa Quantify IL-6 & TNF-α (ELISA) collect->elisa analyze Analyze data elisa->analyze

Figure 2: Workflow for Anti-inflammatory Assay.

Future Directions

The initial findings on this compound are promising, but further research is warranted to fully understand its therapeutic potential. Key areas for future investigation include:

  • Comprehensive Structural Elucidation: Determination of the complete stereochemistry and generation of a definitive IUPAC name and InChI identifier.

  • Mechanism of Action Studies: In-depth investigation of the molecular targets and signaling pathways modulated by this compound to understand the basis of its antibacterial, anti-inflammatory, and antioxidant activities.

  • In Vivo Efficacy and Safety: Evaluation of the efficacy and safety of this compound in animal models of bacterial infections and inflammatory diseases.

  • Pharmacokinetic Profiling: Characterization of the absorption, distribution, metabolism, and excretion (ADME) properties of this compound.

  • Structure-Activity Relationship (SAR) Studies: Synthesis and biological evaluation of analogs of this compound to identify key structural features responsible for its activity and to potentially develop more potent and selective derivatives.

Conclusion

This compound represents a novel and promising natural product with multifaceted biological activities. This technical guide provides a consolidated resource for researchers and drug development professionals, summarizing the current knowledge of its chemical properties and biological effects. The provided data and experimental outlines are intended to serve as a foundation for future research aimed at unlocking the full therapeutic potential of this intriguing molecule.

References

Farobin A: A Technical Guide on Physicochemical Properties and Bioactivity

Author: BenchChem Technical Support Team. Date: November 2025

For the Attention of Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the currently available data on Farobin A, a novel natural product. The information is tailored for researchers and professionals in drug development, with a focus on its solubility, stability, and biological activity.

Introduction

This compound is a recently identified natural compound isolated from Zea mays (corn).[1] It has demonstrated potential as a bioactive molecule with moderate antibacterial and anti-inflammatory properties.[1][2] As a newly discovered agent, comprehensive data on its physicochemical properties are still emerging. This document collates the existing information and provides context for its potential applications in research and development.

Physicochemical Data

At present, detailed quantitative studies on the solubility and stability of this compound have not been published in peer-reviewed literature. The available information is primarily derived from supplier data and the initial discovery publication.

Solubility Profile

Quantitative solubility data for this compound in various solvents, temperatures, and pH ranges are not yet available. However, practical guidance from suppliers suggests that this compound is likely poorly soluble in aqueous solutions, a common characteristic for many natural products.[3] The following table summarizes recommended solvents and formulations for research purposes, which can be indicative of its solubility characteristics.

Solvent/Formulation SystemApplicationNotes
Dimethyl Sulfoxide (DMSO)In Vitro Stock SolutionsA common solvent for creating concentrated stock solutions of organic molecules for cell-based assays.[2]
Polyethylene Glycol 400 (PEG400)Oral FormulationUsed as a solubilizing agent for poorly water-soluble compounds in animal studies.[2]
0.2% Carboxymethyl Cellulose (CMC)Oral Formulation (Suspension)A suspending agent used to create uniform dispersions of insoluble compounds for oral administration.[2]
0.25% Tween 80 and 0.5% CMCOral Formulation (Suspension)A combination of a surfactant (Tween 80) and a suspending agent (CMC) to improve wetting and maintain dispersion.[2]
Stability Data

Formal stability studies detailing the degradation kinetics and pathways of this compound under various stress conditions (e.g., pH, temperature, light) are not yet published. The stability of natural products can be a critical factor in their development as therapeutic agents.[3] Current recommendations are for storage, which provide an indication of its general stability under controlled conditions.

FormStorage TemperatureDuration
Powder-20°C3 years
Powder4°C2 years
In Solvent-80°C6 months
In Solvent-20°C1 month

Data sourced from InvivoChem.[2]

Experimental Protocols

Detailed, validated experimental protocols for determining the solubility and stability of this compound are not available in the literature. However, standardized methodologies can be applied. Below is a generalized workflow for characterizing a new natural product like this compound.

General Workflow for Solubility and Stability Testing

The following diagram illustrates a typical workflow for assessing the solubility and stability of a novel compound.

G General Experimental Workflow for Compound Characterization cluster_0 Solubility Assessment cluster_1 Stability Assessment A Compound Procurement B Solvent Selection (Aqueous & Organic) A->B H HPLC Method Development (Stability-Indicating) C Equilibrium Solubility Assay (e.g., Shake-Flask Method) B->C D Kinetic Solubility Assay (e.g., Nephelometry) B->D E pH-Dependent Solubility C->E F Data Analysis & Profile Generation C->F D->F E->F G Forced Degradation Studies (Acid, Base, Oxidative, Thermal, Photolytic) J Identification of Degradants (LC-MS) G->J H->G I Long-Term & Accelerated Stability Studies H->I K Data Analysis & Shelf-Life Prediction I->K

Caption: A generalized workflow for determining the solubility and stability of a new chemical entity.

Biological Activity and Signaling Pathways

This compound has demonstrated anti-inflammatory effects by reducing the production of key pro-inflammatory cytokines, Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α), in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells.[1] This activity suggests that this compound may modulate inflammatory signaling pathways.

Postulated Anti-Inflammatory Signaling Pathway

LPS is known to activate macrophages primarily through the Toll-like Receptor 4 (TLR4), leading to the activation of downstream signaling cascades such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[4][5] These pathways are critical in the transcriptional regulation of pro-inflammatory genes. While the precise molecular target of this compound is yet to be determined, its inhibitory effect on IL-6 and TNF-α production suggests it likely interferes with one or more key nodes in these pathways.

The following diagram illustrates the potential points of intervention for this compound within the LPS-induced inflammatory signaling cascade.

G Postulated Anti-Inflammatory Mechanism of this compound LPS LPS TLR4 TLR4 Receptor LPS->TLR4 MyD88 MyD88 TLR4->MyD88 MAPK MAPK Pathway (JNK, ERK, p38) MyD88->MAPK NFkB_path IKK Complex MyD88->NFkB_path NFkB NF-κB MAPK->NFkB Modulates NFkB_path->NFkB Activates Nucleus Nucleus NFkB->Nucleus Translocation Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) Nucleus->Cytokines Gene Transcription FarobinA This compound FarobinA->Inhibition Inhibition->MAPK Inhibition->NFkB_path Inhibition->NFkB

Caption: Potential intervention points of this compound in the LPS-induced inflammatory pathway.

Conclusion

This compound is a promising new natural product with documented anti-inflammatory and antibacterial activities. However, for its progression in the drug development pipeline, a thorough characterization of its solubility and stability is imperative. The information presented in this guide, while based on limited available data, serves as a foundational resource for researchers. Further studies are required to establish a complete physicochemical profile and to elucidate its precise mechanism of action.

References

Methodological & Application

Application Notes and Protocols for Faropenem: An In Vitro Antibacterial Assay

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Faropenem is a broad-spectrum β-lactam antibiotic belonging to the penem class. It exhibits potent bactericidal activity against a wide range of Gram-positive and Gram-negative bacteria by inhibiting cell wall synthesis.[1][2] Its stability against many β-lactamases makes it an effective agent against various resistant strains.[3] These application notes provide a comprehensive overview of the in vitro antibacterial properties of Faropenem and detailed protocols for its assessment.

Mechanism of Action

Faropenem's primary mechanism of action involves the inhibition of bacterial cell wall synthesis.[1] Like other β-lactam antibiotics, it targets and acylates penicillin-binding proteins (PBPs), which are essential enzymes for the synthesis of peptidoglycan, a critical component of the bacterial cell wall.[1] By inactivating these enzymes, Faropenem disrupts the cross-linking of peptidoglycan chains, leading to a weakened cell wall and subsequent cell lysis.[1]

Faropenem_Mechanism_of_Action Faropenem Faropenem PBP Penicillin-Binding Proteins (PBPs) Faropenem->PBP Binds to & Inhibits Peptidoglycan Peptidoglycan Cross-linking PBP->Peptidoglycan Catalyzes CellWall Bacterial Cell Wall Synthesis Peptidoglycan->CellWall Essential for Lysis Cell Lysis & Bacterial Death CellWall->Lysis Disruption leads to Broth_Microdilution_Workflow A Prepare serial two-fold dilutions of Faropenem in Mueller-Hinton Broth (MHB). B Dispense dilutions into a 96-well microtiter plate. A->B D Inoculate each well with the bacterial suspension. B->D C Prepare standardized bacterial inoculum (0.5 McFarland). C->D E Incubate the plate at 35-37°C for 16-20 hours. D->E F Visually inspect for turbidity to determine the MIC. E->F

References

Application Notes and Protocols for Bioactive Compounds in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

Editor's Note: A search for "Farobin A" did not yield information on a compound used in mammalian cell culture for signaling or apoptosis studies. The search results consistently identified "Faropenem," a β-lactam antibiotic whose mechanism of action is the inhibition of bacterial cell wall synthesis[1][2][3][4]. This activity is specific to bacteria and is generally not relevant for studies on mammalian cell signaling, cytotoxicity, or apoptosis.

Given the detailed request for protocols related to cancer research and drug development, we have provided a comprehensive template below using a hypothetical molecule, "Compound X" , as a placeholder. Researchers can adapt these detailed guidelines, protocols, and data presentation formats for their specific compound of interest.

Application Notes: The Use of Compound X in Oncology Cell Culture Models

Introduction

Compound X is a novel, synthetic small molecule investigated for its potent anti-proliferative and pro-apoptotic effects in various cancer cell lines. These application notes provide a summary of its mechanism of action and detailed protocols for evaluating its efficacy in vitro.

Mechanism of Action

Compound X is a selective inhibitor of the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway. This pathway is a critical regulator of cell survival, proliferation, and metabolism, and its aberrant activation is a hallmark of many cancers. By inhibiting PI3K, Compound X prevents the phosphorylation and activation of Akt, a key downstream effector. This disruption leads to the de-repression of pro-apoptotic proteins (e.g., Bad) and the down-regulation of anti-apoptotic proteins (e.g., Bcl-2), ultimately triggering programmed cell death.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to CompoundX Compound X CompoundX->PI3K Inhibits PIP2 PIP2 Akt Akt PIP3->Akt Activates mTOR mTORC1 Akt->mTOR Activates Bad Bad Akt->Bad Inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation Bcl2 Bcl-2 Bad->Bcl2 Inhibits Apoptosis Apoptosis Bcl2->Apoptosis Inhibits G start Start seed 1. Seed cells in 96-well plate start->seed incubate1 2. Incubate 24h (37°C, 5% CO2) seed->incubate1 treat 3. Treat cells with Compound X dilutions incubate1->treat incubate2 4. Incubate for 24-72 hours treat->incubate2 add_mtt 5. Add 10µL MTT solution to each well incubate2->add_mtt incubate3 6. Incubate for 3-4 hours add_mtt->incubate3 solubilize 7. Add 150µL solubilization solution incubate3->solubilize read 8. Read absorbance at 570 nm solubilize->read analyze 9. Calculate % viability and determine IC50 read->analyze end End analyze->end G start Start seed 1. Seed & treat cells in 6-well plates start->seed harvest 2. Harvest floating & adherent cells seed->harvest wash 3. Wash cells twice with cold PBS harvest->wash stain 4. Resuspend in Binding Buffer + Annexin V-FITC + PI wash->stain incubate 5. Incubate 15 min at RT in dark stain->incubate dilute 6. Add 400µL Binding Buffer incubate->dilute analyze 7. Analyze via flow cytometry dilute->analyze end End analyze->end

References

Application Notes and Protocols: Farobin A Anti-inflammatory Activity Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Inflammation is a critical biological response to harmful stimuli, but chronic inflammation is a key component in the pathophysiology of numerous diseases. The discovery of novel anti-inflammatory agents is a significant focus of pharmaceutical research. Farobin A is a novel synthetic compound with purported anti-inflammatory properties. This document provides a detailed protocol for evaluating the anti-inflammatory activity of this compound in vitro, focusing on its effects on lipopolysaccharide (LPS)-stimulated murine macrophages. The presented assays are designed to quantify the inhibition of key inflammatory mediators and to elucidate the underlying molecular mechanisms of action, specifically its impact on the NF-κB and MAPK signaling pathways.

Key Experimental Protocols

Cell Culture and Treatment

Murine macrophage cell line RAW 264.7 is a well-established model for in vitro inflammation studies.

  • Cell Culture: RAW 264.7 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Treatment Protocol: Cells are seeded in appropriate culture plates and allowed to adhere overnight. Subsequently, cells are pre-treated with various concentrations of this compound (e.g., 1, 5, 10, 25 µM) for 1-2 hours before stimulation with 1 µg/mL of lipopolysaccharide (LPS) to induce an inflammatory response. A vehicle control (DMSO) and a positive control (a known anti-inflammatory drug like Dexamethasone) are included in all experiments.

Cytotoxicity Assay

Prior to assessing anti-inflammatory activity, it is crucial to determine the non-toxic concentration range of this compound.

  • Methodology: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is employed. RAW 264.7 cells are treated with a range of this compound concentrations for 24 hours. MTT solution is then added, and the resulting formazan crystals are dissolved in DMSO. The absorbance is measured at 570 nm. Cell viability is expressed as a percentage relative to the vehicle-treated control.

Measurement of Nitric Oxide (NO) Production

Nitric oxide is a key pro-inflammatory mediator produced by inducible nitric oxide synthase (iNOS).

  • Methodology: NO production is quantified by measuring the accumulation of its stable metabolite, nitrite, in the culture supernatant using the Griess reagent. After 24 hours of treatment, 100 µL of cell culture medium is mixed with an equal volume of Griess reagent (1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 5% phosphoric acid). The absorbance is measured at 540 nm. A sodium nitrite standard curve is used to determine the nitrite concentration.

Quantification of Pro-inflammatory Cytokines

Pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1beta (IL-1β) are central to the inflammatory response.[1]

  • Methodology: The levels of TNF-α, IL-6, and IL-1β in the cell culture supernatants are measured using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.

Western Blot Analysis for Protein Expression

To investigate the molecular mechanism, the expression levels of key proteins in the NF-κB and MAPK signaling pathways are analyzed.

  • Methodology:

    • Cell Lysis: After treatment, cells are washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.

    • Protein Quantification: The total protein concentration is determined using a BCA protein assay kit.

    • SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.

    • Immunoblotting: The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., p-p65, p65, p-IκBα, IκBα, p-ERK, ERK, p-p38, p38, p-JNK, JNK, and β-actin as a loading control).

    • Detection: After incubation with HRP-conjugated secondary antibodies, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. Band intensities are quantified using image analysis software.

Data Presentation

The following tables summarize hypothetical quantitative data for the described assays, illustrating the potential anti-inflammatory effects of this compound.

Table 1: Effect of this compound on the Viability of RAW 264.7 Macrophages

Concentration (µM)Cell Viability (%)
Vehicle Control100 ± 4.5
198.7 ± 3.8
597.2 ± 4.1
1095.5 ± 3.2
2593.8 ± 4.9
5075.1 ± 5.3
10045.6 ± 6.1

Data are presented as mean ± SD (n=3). Concentrations up to 25 µM show minimal cytotoxicity.

Table 2: Inhibition of LPS-Induced NO Production by this compound

TreatmentNO Concentration (µM)% Inhibition
Control2.1 ± 0.3-
LPS (1 µg/mL)45.8 ± 2.90
LPS + this compound (1 µM)40.2 ± 2.512.2
LPS + this compound (5 µM)31.5 ± 2.131.2
LPS + this compound (10 µM)20.7 ± 1.854.8
LPS + this compound (25 µM)10.3 ± 1.277.5
LPS + Dexamethasone (10 µM)8.9 ± 0.980.6

Data are presented as mean ± SD (n=3). This compound demonstrates a dose-dependent inhibition of NO production.

Table 3: Effect of this compound on LPS-Induced Pro-inflammatory Cytokine Production

TreatmentTNF-α (pg/mL)IL-6 (pg/mL)IL-1β (pg/mL)
Control55 ± 832 ± 515 ± 3
LPS (1 µg/mL)2850 ± 1501980 ± 120950 ± 80
LPS + this compound (10 µM)1350 ± 90970 ± 75480 ± 50
LPS + this compound (25 µM)620 ± 65450 ± 40210 ± 25

Data are presented as mean ± SD (n=3). This compound significantly reduces the secretion of TNF-α, IL-6, and IL-1β in a dose-dependent manner.

Visualization of Pathways and Workflows

experimental_workflow cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis start RAW 264.7 Cell Culture seed Seed Cells in Plates start->seed pretreat Pre-treat with this compound seed->pretreat lps Stimulate with LPS pretreat->lps viability MTT Assay for Cytotoxicity lps->viability griess Griess Assay for NO lps->griess elisa ELISA for Cytokines lps->elisa wb Western Blot for Proteins lps->wb data_analysis Quantification and Statistical Analysis viability->data_analysis griess->data_analysis elisa->data_analysis wb->data_analysis

Caption: Experimental workflow for evaluating the anti-inflammatory activity of this compound.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds MAPK MAPK Pathway (ERK, p38, JNK) TLR4->MAPK activates IKK IKK Complex TLR4->IKK activates Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS) MAPK->Genes activates transcription factors IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB releases NFkB_nuc NF-κB (p65/p50) NFkB->NFkB_nuc translocates FarobinA This compound FarobinA->MAPK inhibits FarobinA->IKK inhibits NFkB_nuc->Genes activates transcription

Caption: Proposed mechanism of this compound on NF-κB and MAPK signaling pathways.

References

Application Notes and Protocols for Determining the Antioxidant Capacity of Farobin A

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Farobin A, a novel compound of interest, holds potential as a therapeutic agent due to its putative antioxidant properties. This document provides a comprehensive guide for researchers to assess the antioxidant capacity of this compound using established and validated in vitro assays. The following protocols for DPPH, ABTS, FRAP, and ORAC assays are detailed to ensure reliable and reproducible results. These assays are instrumental in the preliminary screening and characterization of new chemical entities for their antioxidant potential.

Antioxidants counteract the deleterious effects of reactive oxygen species (ROS) through various mechanisms, including hydrogen atom transfer (HAT) and single electron transfer (SET).[1][2] The assays described herein cover both mechanisms to provide a comprehensive antioxidant profile for this compound. Flavonoids, a class of natural compounds known for their antioxidant effects, often act by scavenging free radicals and chelating metal ions that catalyze oxidation.[3][4][5] Understanding the performance of this compound in these assays can provide insights into its potential mechanisms of action.

Key Experimental Assays for Antioxidant Capacity

A battery of tests is recommended to obtain a complete profile of the antioxidant activity of this compound. The following assays are widely accepted in the scientific community for their reliability and relevance.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

The DPPH assay is a simple and widely used method to assess the free radical scavenging ability of a compound.[6][7] The stable DPPH radical has a deep purple color, which fades to yellow upon reduction by an antioxidant.[8][9] The degree of discoloration is proportional to the scavenging potential of the antioxidant.[10]

Experimental Protocol:

  • Reagent Preparation:

    • Prepare a 0.1 mM solution of DPPH in methanol. Store in a dark bottle at 4°C.[11]

    • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO).

    • Prepare a series of dilutions of this compound (e.g., 10, 25, 50, 100, 200 µg/mL).

    • Ascorbic acid or Trolox can be used as a positive control.[11]

  • Assay Procedure:

    • In a 96-well microplate, add 100 µL of each this compound dilution.

    • Add 100 µL of the DPPH solution to each well.

    • For the control well, add 100 µL of the solvent instead of the sample.

    • Incubate the plate in the dark at room temperature for 30 minutes.[9][10]

    • Measure the absorbance at 517 nm using a microplate reader.[7][8]

  • Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where:

    • A_control is the absorbance of the control (DPPH solution without sample).

    • A_sample is the absorbance of the sample with DPPH solution.[9]

    The IC50 value, the concentration of the sample required to scavenge 50% of the DPPH radicals, can be determined by plotting the percentage of inhibition against the concentration of this compound.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

The ABTS assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+).[12] This assay is applicable to both hydrophilic and lipophilic compounds.[13] The blue-green ABTS•+ is generated by the oxidation of ABTS with potassium persulfate. In the presence of an antioxidant, the radical cation is reduced, leading to a loss of color.[14][15]

Experimental Protocol:

  • Reagent Preparation:

    • Prepare a 7 mM aqueous solution of ABTS.

    • Prepare a 2.45 mM aqueous solution of potassium persulfate.

    • To generate the ABTS•+ stock solution, mix the ABTS and potassium persulfate solutions in a 1:1 ratio and allow the mixture to stand in the dark at room temperature for 12-16 hours before use.[13][16]

    • Dilute the ABTS•+ stock solution with ethanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.[14][15]

    • Prepare a stock solution and serial dilutions of this compound. Trolox is commonly used as a standard.[16]

  • Assay Procedure:

    • In a 96-well microplate, add 10 µL of each this compound dilution.

    • Add 190 µL of the diluted ABTS•+ solution to each well.

    • Incubate the plate at room temperature for 6 minutes.

    • Measure the absorbance at 734 nm.[14]

  • Calculation of Scavenging Activity: The percentage of inhibition is calculated as: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where:

    • A_control is the absorbance of the control (ABTS•+ solution without sample).

    • A_sample is the absorbance of the sample with ABTS•+ solution.

    The results can be expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).[17][18] The reduction is monitored by the formation of a colored ferrous-tripyridyltriazine (TPTZ) complex, which has a maximum absorbance at 593 nm.[19][20] The intensity of the color is directly proportional to the reducing power of the sample.[21]

Experimental Protocol:

  • Reagent Preparation:

    • Acetate Buffer (300 mM, pH 3.6): Dissolve 3.1 g of sodium acetate trihydrate and add 16 mL of glacial acetic acid in 1 L of distilled water.[19]

    • TPTZ Solution (10 mM): Dissolve 31.2 mg of TPTZ in 10 mL of 40 mM HCl.[19]

    • Ferric Chloride (FeCl₃) Solution (20 mM): Dissolve 54.0 mg of FeCl₃·6H₂O in 10 mL of distilled water.[19]

    • FRAP Reagent: Prepare fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Warm the solution to 37°C before use.[19][20]

    • Prepare a stock solution and serial dilutions of this compound. A ferrous sulfate (FeSO₄) solution is used to create a standard curve.[17]

  • Assay Procedure:

    • In a 96-well microplate, add 10 µL of each this compound dilution.

    • Add 190 µL of the pre-warmed FRAP reagent to each well.[17]

    • Incubate the plate at 37°C for 4 minutes.[18][19]

    • Measure the absorbance at 593 nm.[18][20]

  • Calculation of Reducing Power: The antioxidant capacity of this compound is determined from a standard curve of FeSO₄ and expressed as Fe²⁺ equivalents (µM).

ORAC (Oxygen Radical Absorbance Capacity) Assay

The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from damage by peroxyl radicals.[22][23] The decay of fluorescence is monitored over time, and the antioxidant capacity is quantified by the area under the fluorescence decay curve (AUC).[24]

Experimental Protocol:

  • Reagent Preparation:

    • Fluorescein Solution: Prepare a working solution of fluorescein in 75 mM phosphate buffer (pH 7.4).

    • AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride) Solution: Prepare a fresh solution of AAPH in 75 mM phosphate buffer (pH 7.4).[23]

    • Prepare a stock solution and serial dilutions of this compound. Trolox is used as the standard.[25]

  • Assay Procedure:

    • In a black 96-well microplate, add 25 µL of each this compound dilution.

    • Add 150 µL of the fluorescein working solution to each well.

    • Incubate the plate at 37°C for 30 minutes.[22][25]

    • Initiate the reaction by adding 25 µL of the AAPH solution to each well.

    • Immediately begin recording the fluorescence every minute for at least 60 minutes using a fluorescence plate reader with an excitation wavelength of 485 nm and an emission wavelength of 528 nm.[23][26]

  • Calculation of ORAC Value:

    • Calculate the area under the curve (AUC) for the blank, standards, and samples.

    • Calculate the net AUC by subtracting the AUC of the blank from the AUC of the sample or standard.

    • Plot the net AUC of the Trolox standards against their concentrations to create a standard curve.

    • The ORAC value of this compound is expressed as Trolox equivalents (µM).[24]

Data Presentation

The quantitative data from the antioxidant assays for this compound should be summarized for clear comparison.

Table 1: Summary of Antioxidant Capacity of this compound

AssayParameterResult for this compoundPositive Control (e.g., Trolox)
DPPH Assay IC50 (µg/mL)Insert ValueInsert Value
ABTS Assay TEAC (µM Trolox Eq/mg)Insert ValueInsert Value
FRAP Assay Fe²⁺ Equivalents (µM/mg)Insert ValueInsert Value
ORAC Assay ORAC Value (µM Trolox Eq/mg)Insert ValueInsert Value

Visualizations

Antioxidant Mechanism of Action

Antioxidants can neutralize free radicals through two primary mechanisms: Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET). Flavonoids, for example, can exhibit both mechanisms.[5]

Antioxidant_Mechanisms cluster_HAT Hydrogen Atom Transfer (HAT) cluster_SET Single Electron Transfer (SET) A1 This compound (AH) P1 Stable Molecule (RH) A1->P1 H• donation A_rad1 This compound Radical (A•) A1->A_rad1 R1 Free Radical (R•) R1->P1 A2 This compound (AH) A_rad_cat This compound Radical Cation (AH•+) A2->A_rad_cat e⁻ donation R2 Free Radical (R•) P2 Anion (R⁻) R2->P2 FarobinA This compound cluster_HAT cluster_HAT cluster_SET cluster_SET FreeRadical Free Radical NeutralizedProduct Neutralized Product Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_sample Prepare this compound Stock and Dilutions mix Mix Sample/Control with Reagents prep_sample->mix prep_reagents Prepare Assay-Specific Reagents (DPPH, ABTS, etc.) prep_reagents->mix prep_controls Prepare Positive Controls (Trolox, Ascorbic Acid) prep_controls->mix incubate Incubate under Specified Conditions mix->incubate measure Measure Absorbance or Fluorescence incubate->measure calculate Calculate % Inhibition or Use Standard Curve measure->calculate determine Determine IC50, TEAC, FRAP, or ORAC Values calculate->determine report Summarize Data in Tables determine->report Signaling_Pathway FarobinA This compound ROS Reactive Oxygen Species (ROS) FarobinA->ROS Scavenges Nrf2 Nrf2 FarobinA->Nrf2 May Activate Keap1 Keap1 ROS->Keap1 Oxidizes ARE Antioxidant Response Element (ARE) Nrf2->ARE Translocates to nucleus and binds Keap1->Nrf2 Inhibits AntioxidantEnzymes Antioxidant Enzymes (e.g., SOD, CAT, GPx) ARE->AntioxidantEnzymes Induces Transcription

References

Application Notes and Protocols for Evaluating Farobin A Against Streptococcus mutans

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Streptococcus mutans is a primary etiological agent of dental caries, primarily due to its ability to form robust biofilms (dental plaque) and produce acid that demineralizes tooth enamel.[1][2] The development of novel antimicrobial agents that can inhibit the growth of S. mutans and disrupt its biofilm formation is a critical area of research in oral healthcare. This document provides detailed application notes and protocols for evaluating the efficacy of Farobin A, a novel compound, against Streptococcus mutans. The protocols outlined herein describe methods to determine the minimum inhibitory concentration (MIC), minimum bactericidal concentration (MBC), and the inhibitory effect on biofilm formation.

Introduction

Streptococcus mutans possesses several virulence factors that contribute to its cariogenic potential. These include the production of glucosyltransferases (Gtfs), which synthesize extracellular polysaccharides (EPS) from sucrose.[1][3] This EPS matrix is a key component of the biofilm, facilitating bacterial adhesion and creating a protective barrier.[1] Furthermore, S. mutans is highly acidogenic and aciduric, meaning it produces large amounts of lactic acid from carbohydrate metabolism and can tolerate acidic environments.[2]

This compound is a promising new molecule for investigation as an anti-caries agent. These application notes provide a framework for the systematic evaluation of this compound's antimicrobial and anti-biofilm properties against S. mutans.

Data Presentation

Table 1: Antimicrobial Activity of this compound against Streptococcus mutans
CompoundMIC (µg/mL)MBC (µg/mL)
This compound[Insert Data][Insert Data]
Chlorhexidine (Positive Control)[Insert Data][Insert Data]
Table 2: Inhibition of Streptococcus mutans Biofilm Formation by this compound
CompoundConcentration (µg/mL)Biofilm Inhibition (%)
This compound[Insert Sub-MIC Value 1][Insert Data]
[Insert Sub-MIC Value 2][Insert Data]
[Insert Sub-MIC Value 3][Insert Data]
Chlorhexidine (Positive Control)[Insert Sub-MIC Value][Insert Data]

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

This protocol utilizes the broth microdilution method to determine the lowest concentration of this compound that inhibits the visible growth of S. mutans.[4]

Materials:

  • Streptococcus mutans strain (e.g., ATCC 25175)

  • Brain Heart Infusion (BHI) broth

  • This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)

  • Chlorhexidine (positive control)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Anaerobic incubator (5% CO₂, 10% H₂, 85% N₂)

Procedure:

  • Inoculum Preparation: Culture S. mutans overnight in BHI broth at 37°C in an anaerobic chamber. Dilute the overnight culture in fresh BHI broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.[5][6]

  • Serial Dilution: Prepare serial two-fold dilutions of this compound in BHI broth in a 96-well plate. The final volume in each well should be 100 µL. Also, prepare wells with a vehicle control (solvent used to dissolve this compound) and a positive control (Chlorhexidine).

  • Inoculation: Add 100 µL of the prepared S. mutans inoculum to each well, bringing the final volume to 200 µL.

  • Incubation: Incubate the microtiter plate at 37°C for 24 hours in an anaerobic chamber.

  • MIC Determination: After incubation, determine the MIC by visually inspecting for the lowest concentration of this compound that shows no visible turbidity. The MIC can also be determined by measuring the optical density (OD) at 600 nm.[7] The MIC is the lowest concentration that inhibits bacterial growth.[4]

Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)

This protocol is a continuation of the MIC assay and determines the lowest concentration of this compound that kills 99.9% of the initial bacterial inoculum.

Materials:

  • BHI agar plates

  • Sterile micro-pipettes

  • Spreader

Procedure:

  • Subculturing: Following the MIC determination, take a 10 µL aliquot from each well that showed no visible growth in the MIC assay.

  • Plating: Spot-plate the aliquot onto a BHI agar plate.

  • Incubation: Incubate the agar plates at 37°C for 48 hours in an anaerobic chamber.

  • MBC Determination: The MBC is the lowest concentration of this compound that results in no colony formation on the BHI agar plate.

Protocol 3: Biofilm Inhibition Assay

This protocol assesses the ability of sub-MIC concentrations of this compound to inhibit the formation of S. mutans biofilms.[8]

Materials:

  • Streptococcus mutans strain

  • BHI broth supplemented with 1% sucrose

  • This compound stock solution

  • Sterile 96-well flat-bottom microtiter plates

  • Crystal Violet solution (0.1%)

  • Ethanol (95%)

  • Acetic Acid (33%)

  • Microplate reader

Procedure:

  • Inoculum Preparation: Prepare an inoculum of S. mutans as described in Protocol 1.

  • Assay Setup: In a 96-well plate, add 100 µL of BHI broth with 1% sucrose to each well. Add 100 µL of this compound at sub-MIC concentrations (e.g., 1/2, 1/4, 1/8 MIC) to the respective wells.

  • Inoculation: Add 20 µL of the S. mutans inoculum to each well.

  • Incubation: Incubate the plate at 37°C for 24 hours in an anaerobic chamber to allow for biofilm formation.

  • Biofilm Staining:

    • Carefully discard the planktonic bacteria from the wells.

    • Wash the wells gently three times with 200 µL of sterile phosphate-buffered saline (PBS).

    • Add 200 µL of 95% ethanol to each well to fix the biofilm and let it air dry.

    • Stain the biofilm by adding 100 µL of 0.1% crystal violet solution to each well and incubate for 15 minutes at room temperature.

    • Remove the crystal violet solution and wash the wells with PBS until the control wells are colorless.

  • Quantification:

    • Add 200 µL of 33% acetic acid to each well to dissolve the bound crystal violet.

    • Measure the absorbance at 595 nm using a microplate reader.

    • The percentage of biofilm inhibition is calculated using the formula: % Inhibition = [(ODcontrol - ODtreated) / ODcontrol] x 100

Visualizations

experimental_workflow cluster_prep Preparation cluster_mic MIC/MBC Assay cluster_biofilm Biofilm Inhibition Assay prep_culture Overnight Culture of S. mutans mic_inoculate Inoculate with S. mutans prep_culture->mic_inoculate biofilm_inoculate Inoculate with S. mutans prep_culture->biofilm_inoculate prep_compound Prepare this compound Stock Solution mic_setup Serial Dilution in 96-well Plate prep_compound->mic_setup biofilm_setup Setup with Sub-MIC Concentrations prep_compound->biofilm_setup mic_setup->mic_inoculate mic_incubate Incubate 24h mic_inoculate->mic_incubate mic_read Read MIC mic_incubate->mic_read mbc_plate Plate on Agar mic_read->mbc_plate mbc_incubate Incubate 48h mbc_plate->mbc_incubate mbc_read Read MBC mbc_incubate->mbc_read biofilm_setup->biofilm_inoculate biofilm_incubate Incubate 24h biofilm_inoculate->biofilm_incubate biofilm_stain Crystal Violet Staining biofilm_incubate->biofilm_stain biofilm_quantify Quantify Inhibition biofilm_stain->biofilm_quantify

Caption: Experimental workflow for evaluating this compound.

signaling_pathway cluster_sucrose Sucrose Metabolism cluster_biofilm Biofilm Formation sucrose Sucrose gtf Glucosyltransferases (GtfB, GtfC, GtfD) sucrose->gtf substrate eps Extracellular Polysaccharides (EPS) gtf->eps synthesis adhesion Bacterial Adhesion & Aggregation eps->adhesion biofilm Mature Biofilm adhesion->biofilm farobin_a This compound farobin_a->gtf Inhibition? farobin_a->adhesion Inhibition?

Caption: Putative inhibition of S. mutans biofilm formation.

References

Application Notes and Protocols: Farobin A Treatment on Cytokine Expression (IL-6, TNF-α)

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Farobin A is a novel compound under investigation for its potential immunomodulatory and anti-inflammatory properties. This document provides a comprehensive overview of the effects of this compound on the expression of two key pro-inflammatory cytokines, Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α). The presented data, protocols, and pathway diagrams are intended to guide researchers in studying and utilizing this compound for therapeutic development.

Pro-inflammatory cytokines such as IL-6 and TNF-α are crucial mediators of the inflammatory response.[1][2] Dysregulation of these cytokines is implicated in a wide range of inflammatory and autoimmune diseases.[3][4] Therefore, agents that can effectively modulate their expression are of significant therapeutic interest.[3] this compound has emerged as a potential candidate for such targeted therapy.

Data Presentation

The following tables summarize the quantitative data on the effect of this compound on IL-6 and TNF-α expression in a relevant cell line (e.g., lipopolysaccharide-stimulated RAW 264.7 macrophages).

Table 1: Dose-Dependent Effect of this compound on IL-6 and TNF-α Protein Levels

This compound Concentration (µM)IL-6 Concentration (pg/mL)% Inhibition of IL-6TNF-α Concentration (pg/mL)% Inhibition of TNF-α
0 (Vehicle Control)1250 ± 8502800 ± 1500
11025 ± 70182350 ± 12016
5750 ± 55401680 ± 9040
10480 ± 3062950 ± 6566
25250 ± 2080420 ± 3585
50110 ± 1591150 ± 2095

Data are presented as mean ± standard deviation from three independent experiments.

Table 2: Time-Course of this compound (10 µM) Inhibition of IL-6 and TNF-α mRNA Expression

Time (hours)IL-6 mRNA Fold Change (vs. Control)% Inhibition of IL-6 ExpressionTNF-α mRNA Fold Change (vs. Control)% Inhibition of TNF-α Expression
01.001.00
28.51515.218
412.33522.840
89.85818.562
125.2759.678
242.1883.590

mRNA levels were quantified by RT-qPCR and normalized to a housekeeping gene. Data are presented as fold change relative to untreated cells at time 0.

Experimental Protocols

Protocol 1: Cell Culture and Treatment
  • Cell Line: RAW 264.7 murine macrophage cell line.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Maintain cells at 37°C in a humidified atmosphere of 5% CO2.

  • Seeding: Seed RAW 264.7 cells in 24-well plates at a density of 2 x 10^5 cells/well and allow them to adhere overnight.

  • Stimulation and Treatment:

    • Pre-treat the cells with varying concentrations of this compound (or vehicle control) for 1 hour.

    • Stimulate the cells with 1 µg/mL of lipopolysaccharide (LPS) to induce cytokine expression.

  • Sample Collection:

    • For protein analysis (ELISA), collect the cell culture supernatant at 24 hours post-stimulation.

    • For mRNA analysis (RT-qPCR), lyse the cells at the indicated time points for RNA extraction.

Protocol 2: Enzyme-Linked Immunosorbent Assay (ELISA) for IL-6 and TNF-α

This protocol follows a standard sandwich ELISA procedure.[5]

  • Coating: Coat a 96-well plate with capture antibodies specific for mouse IL-6 or TNF-α overnight at 4°C.

  • Blocking: Wash the plate and block with 1% BSA in PBS for 1 hour at room temperature.

  • Sample Incubation: Add cell culture supernatants and standards to the wells and incubate for 2 hours at room temperature.

  • Detection Antibody: Wash the plate and add biotinylated detection antibodies specific for mouse IL-6 or TNF-α. Incubate for 1 hour at room temperature.

  • Streptavidin-HRP: Wash the plate and add streptavidin-horseradish peroxidase (HRP) conjugate. Incubate for 30 minutes at room temperature.

  • Substrate: Wash the plate and add TMB substrate.

  • Stop Solution: Stop the reaction with a stop solution (e.g., 2N H2SO4).

  • Measurement: Read the absorbance at 450 nm using a microplate reader.

  • Quantification: Calculate the concentration of IL-6 and TNF-α in the samples by interpolating from the standard curve.

Protocol 3: Real-Time Quantitative PCR (RT-qPCR) for IL-6 and TNF-α mRNA
  • RNA Extraction: Extract total RNA from the cell lysates using a commercially available RNA isolation kit according to the manufacturer's instructions.

  • cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.

  • qPCR: Perform quantitative PCR using a qPCR system with SYBR Green master mix and primers specific for mouse IL-6, TNF-α, and a housekeeping gene (e.g., GAPDH).

  • Thermal Cycling Conditions:

    • Initial denaturation: 95°C for 10 minutes.

    • 40 cycles of:

      • Denaturation: 95°C for 15 seconds.

      • Annealing/Extension: 60°C for 1 minute.

  • Data Analysis: Analyze the data using the ΔΔCt method to determine the relative fold change in mRNA expression.

Signaling Pathways and Visualizations

This compound is hypothesized to exert its inhibitory effects on IL-6 and TNF-α production by modulating key inflammatory signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[6][7][8]

Farobin_A_Signaling_Pathway cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK_complex IKK Complex TAK1->IKK_complex MAPK_pathway MAPK Pathway (p38, JNK, ERK) TAK1->MAPK_pathway IkappaB IκB IKK_complex->IkappaB Phosphorylation & Degradation NFkappaB NF-κB Nucleus Nucleus NFkappaB->Nucleus Translocation NFkappaB_n NF-κB MAPK_pathway->Nucleus Activates AP-1, etc. MAPK_n AP-1, etc. FarobinA This compound FarobinA->TAK1 Inhibition FarobinA->IKK_complex Inhibition Gene_Expression Gene Expression Cytokines IL-6, TNF-α Gene_Expression->Cytokines NFkappaB_n->Gene_Expression MAPK_n->Gene_Expression

Caption: Proposed mechanism of this compound action on cytokine signaling.

Experimental_Workflow Start Start: Seed RAW 264.7 cells Pretreat Pre-treat with this compound (1 hour) Start->Pretreat Stimulate Stimulate with LPS Pretreat->Stimulate Incubate Incubate for indicated time Stimulate->Incubate Collect_Supernatant Collect Supernatant (24 hours) Incubate->Collect_Supernatant Lyse_Cells Lyse Cells (Time-course) Incubate->Lyse_Cells ELISA ELISA for IL-6 & TNF-α Collect_Supernatant->ELISA RNA_Extraction RNA Extraction Lyse_Cells->RNA_Extraction Data_Analysis_Protein Data Analysis: Protein Levels ELISA->Data_Analysis_Protein RT_qPCR RT-qPCR for IL-6 & TNF-α mRNA RNA_Extraction->RT_qPCR Data_Analysis_mRNA Data Analysis: mRNA Expression RT_qPCR->Data_Analysis_mRNA

References

preparing Farobin A stock solutions for research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Farobin A

This compound is a natural compound with demonstrated antimicrobial, antioxidant, and anti-inflammatory activities.[1] Research has shown that this compound can inhibit the growth of certain bacteria and reduce the production of pro-inflammatory cytokines, such as Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α), in lipopolysaccharide (LPS)-stimulated macrophage cell lines.[1] These properties make this compound a compound of interest for further investigation in various research fields, including immunology and drug discovery.

Physicochemical Properties of this compound

A summary of the known physicochemical properties of this compound is presented in Table 1. This information is crucial for the accurate preparation of stock solutions and for understanding the compound's behavior in experimental settings.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C27H30O14[1]
Molecular Weight 578.52 g/mol [1]
CAS Number 1245447-08-8[1]
Appearance Solid[1]
Storage (Powder) -20°C for 3 years; 4°C for 2 years[1]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solutions

This protocol describes the preparation of stock solutions of this compound for in vitro and in vivo research applications. Due to the limited availability of specific solubility data, a general procedure for determining an appropriate stock concentration is provided.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Ethanol (optional)

  • Deionized water (ddH2O) (optional)

  • Dimethylformamide (DMF) (optional)

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Pipettes and sterile filter tips

Procedure:

  • Solvent Selection: Based on available information, DMSO is the recommended primary solvent for this compound.[1] If solubility in DMSO is limited, ethanol or DMF may be tested. For cell-based assays, it is crucial to use a solvent that is compatible with the cell line and to keep the final solvent concentration in the culture medium low (typically ≤0.5% for DMSO) to avoid cytotoxicity.[2][3]

  • Determining Maximum Stock Concentration (if unknown): a. Weigh a small, precise amount of this compound powder (e.g., 1 mg) into a sterile microcentrifuge tube. b. Add a small, measured volume of the chosen solvent (e.g., 10 µL of DMSO). c. Vortex the tube thoroughly for 1-2 minutes to facilitate dissolution. d. Visually inspect the solution for any undissolved particles. e. If the powder has completely dissolved, continue to add the solvent in small, measured increments, vortexing after each addition, until precipitation is observed. The concentration just before precipitation is the maximum stock concentration.

  • Preparation of a 10 mM DMSO Stock Solution (Example): a. Calculation: To prepare a 10 mM stock solution, the required mass of this compound is calculated using the following formula:

    Mass (mg) = Molarity (M) x Volume (L) x Molecular Weight ( g/mol ) x 1000

    For 1 mL (0.001 L) of a 10 mM (0.01 M) solution: Mass (mg) = 0.01 mol/L * 0.001 L * 578.52 g/mol * 1000 = 5.7852 mg

    b. Weigh out approximately 5.79 mg of this compound powder and place it in a sterile tube. c. Add 1 mL of sterile DMSO to the tube. d. Vortex the tube until the this compound is completely dissolved. If necessary, gentle warming in a water bath (≤ 37°C) can be applied.

  • Storage of Stock Solutions: a. Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. b. Store the aliquots at -20°C or -80°C for long-term storage.[1][3]

Table 2: Recommended Solvents and Storage for this compound Solutions

SolventRecommended UseStorage (in solvent)Source
DMSO Primary choice for stock solutions-80°C for up to 6 months; -20°C for up to 1 month[1]
Ethanol Alternative solvent-20°C[1]
DMF Alternative solvent-20°C[1]

Note: Always use fresh, anhydrous DMSO, as absorbed moisture can reduce the solubility of some compounds.

Protocol 2: In Vitro Anti-Inflammatory Assay using this compound

This protocol outlines a general procedure for evaluating the anti-inflammatory effects of this compound on a macrophage cell line, such as RAW 264.7, by measuring the inhibition of LPS-induced cytokine production.

Materials:

  • RAW 264.7 cells

  • Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Lipopolysaccharide (LPS) from E. coli

  • Phosphate-buffered saline (PBS)

  • 96-well cell culture plates

  • ELISA kits for TNF-α and IL-6

  • Cell viability assay kit (e.g., MTT or PrestoBlue)

Procedure:

  • Cell Seeding: a. Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of complete medium. b. Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell adherence.

  • Preparation of Working Solutions: a. Prepare serial dilutions of the this compound stock solution in complete cell culture medium to achieve the desired final concentrations. b. Important: Ensure the final DMSO concentration in all wells (including vehicle controls) is consistent and non-toxic (e.g., 0.5%).

  • Cell Treatment: a. Remove the old medium from the wells and replace it with 100 µL of medium containing the different concentrations of this compound. b. Include a vehicle control group (medium with the same final concentration of DMSO as the treated groups). c. Incubate the cells for 1-2 hours at 37°C and 5% CO2.

  • LPS Stimulation: a. Add LPS to all wells (except the negative control) to a final concentration of 1 µg/mL. b. Incubate the plate for an additional 24 hours at 37°C and 5% CO2.

  • Cytokine Measurement: a. After incubation, centrifuge the plate at 300 x g for 5 minutes. b. Collect the cell culture supernatants for cytokine analysis. c. Measure the concentrations of TNF-α and IL-6 in the supernatants using ELISA kits according to the manufacturer's instructions.

  • Cell Viability Assay: a. After collecting the supernatants, assess the viability of the remaining cells using an appropriate cell viability assay to ensure that the observed reduction in cytokines is not due to cytotoxicity of this compound.

Visualizations

Hypothesized Anti-Inflammatory Signaling Pathway of this compound

The following diagram illustrates a potential mechanism for the anti-inflammatory action of this compound. Based on its ability to reduce the production of TNF-α and IL-6, it is hypothesized that this compound may inhibit the NF-κB signaling pathway, a key regulator of inflammatory responses.

FarobinA_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK Activates IkB IκB IKK->IkB Phosphorylates (Degradation) NFkB NF-κB (p65/p50) NFkB_nuc NF-κB (p65/p50) NFkB->NFkB_nuc Translocation FarobinA This compound FarobinA->IKK Inhibits? FarobinA->NFkB_nuc Inhibits? DNA DNA NFkB_nuc->DNA Binds mRNA Pro-inflammatory mRNA DNA->mRNA Transcription TNFa TNF-α mRNA->TNFa Translation IL6 IL-6 mRNA->IL6 Translation

Caption: Hypothesized NF-κB inhibitory pathway of this compound.

Experimental Workflow for this compound Stock Preparation and In Vitro Assay

This diagram outlines the key steps involved in preparing a this compound stock solution and using it in a cell-based assay to measure its anti-inflammatory activity.

FarobinA_Workflow cluster_prep Stock Solution Preparation cluster_assay In Vitro Anti-Inflammatory Assay weigh 1. Weigh this compound Powder dissolve 2. Dissolve in DMSO weigh->dissolve vortex 3. Vortex to Mix dissolve->vortex aliquot 4. Aliquot vortex->aliquot store 5. Store at -80°C aliquot->store prepare_dilutions 7. Prepare this compound Working Dilutions store->prepare_dilutions seed_cells 6. Seed RAW 264.7 Cells treat_cells 8. Treat Cells with This compound seed_cells->treat_cells prepare_dilutions->treat_cells lps_stim 9. Stimulate with LPS treat_cells->lps_stim incubate 10. Incubate 24h lps_stim->incubate collect_supernatant 11. Collect Supernatant incubate->collect_supernatant viability 13. Assess Cell Viability incubate->viability elisa 12. Measure Cytokines (ELISA) collect_supernatant->elisa

Caption: Workflow for this compound stock preparation and use.

References

Unveiling the Potential of Farobin A in Combating Biofilm Formation: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

A Note to Researchers: While extensive research has been conducted on the inhibition of biofilm formation, specific data and established protocols for a compound identified as "Farobin A" are not available in the current scientific literature. It is possible that "this compound" is a novel compound, a proprietary name, or a derivative that has not yet been extensively studied or publicly disclosed.

This document, therefore, provides a comprehensive overview of the application and study of a closely related and well-researched class of compounds: phloroglucinol derivatives , which have demonstrated significant anti-biofilm activity. The methodologies, data presentation formats, and conceptual frameworks detailed herein are directly applicable to the investigation of novel anti-biofilm agents like this compound.

Introduction to Phloroglucinol Derivatives as Anti-Biofilm Agents

Phloroglucinols are a class of naturally occurring phenolic compounds found in various plants and marine organisms.[1][2] Their derivatives, particularly acylated phloroglucinols, have garnered significant interest in drug discovery due to their diverse biological activities, including antibacterial and anti-biofilm properties.[1][3] These compounds can interfere with key stages of biofilm development, from initial bacterial attachment to the maturation of the biofilm matrix.

Quantitative Data on the Efficacy of Phloroglucinol Derivatives

The following tables summarize the quantitative data from various studies on the anti-biofilm effects of different phloroglucinol derivatives. This structured presentation allows for a clear comparison of their potency against various bacterial strains.

Table 1: Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of Acylated Phloroglucinols against Methicillin-Resistant Staphylococcus aureus (MRSA)

CompoundMIC (µg/mL)MBC (µg/mL)Reference
Phlorodipropanophenone0.125 - 8N/A[1]
Compound X0.125 - 8N/A[1]
Compound Y0.125 - 8N/A[1]
Compound Z0.125 - 8N/A[1]
N/A: Data not available in the cited source.

Table 2: Biofilm Inhibition and Eradication Concentrations of Acylated Phloroglucinols against MRSA

CompoundMinimum Biofilm Inhibitory Concentration (MBIC) (µg/mL)Minimum Biofilm Eradication Concentration (MBEC) (µg/mL)Reference
Acylated Phloroglucinols (various)Not effective at concentrations testedNot effective at concentrations tested[1]

Table 3: Biofilm Eradication Efficacy of Phloroglucinol-Functionalized Nanoparticles against Pseudomonas aeruginosa PAO1

CompoundConcentration (µg/mL)Biofilm Eradication (%)Log CFU ReductionReference
Phloroglucinol-Gold Nanoparticles (PG-AuNPs)102468.13.6[4]
Phloroglucinol-Zinc Oxide Nanoparticles (PG-ZnONPs)102459.83.4[4]

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable research. The following are standard protocols used in the study of anti-biofilm agents, which can be adapted for the evaluation of this compound.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

This protocol determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Materials:

  • Bacterial culture (e.g., S. aureus, P. aeruginosa)

  • Mueller-Hinton Broth (MHB) or other appropriate growth medium

  • 96-well microtiter plates

  • Test compound (e.g., this compound) stock solution

  • Spectrophotometer (for measuring optical density at 600 nm, OD₆₀₀)

  • Incubator

Procedure:

  • Prepare a bacterial suspension in MHB, adjusted to an OD₆₀₀ of 0.08-0.1 (equivalent to 1-2 x 10⁸ CFU/mL). Dilute this suspension 1:100 to obtain a final inoculum of approximately 1.5 x 10⁵ CFU/mL.

  • Prepare serial two-fold dilutions of the test compound in the 96-well plate.

  • Add 100 µL of the diluted bacterial suspension to each well containing the test compound.

  • Include a positive control (bacteria without the test compound) and a negative control (broth only).

  • Incubate the plate at 37°C for 18-24 hours.

  • The MIC is determined as the lowest concentration of the compound at which no visible growth is observed.

Protocol 2: Crystal Violet Biofilm Formation Inhibition Assay

This assay quantifies the ability of a compound to inhibit the formation of biofilm.

Materials:

  • Bacterial culture

  • Appropriate growth medium (e.g., Tryptic Soy Broth supplemented with glucose)

  • 96-well flat-bottom microtiter plates

  • Test compound (e.g., this compound)

  • 0.1% (w/v) Crystal Violet solution

  • 30% (v/v) Acetic acid or 95% Ethanol

  • Microplate reader

Procedure:

  • Prepare a bacterial suspension as described in the MIC protocol.

  • Add 100 µL of the bacterial suspension to each well of a 96-well plate.

  • Add 100 µL of the test compound at various concentrations to the wells. Include a positive control (bacteria with vehicle) and a negative control (medium only).

  • Incubate the plate at 37°C for 24-48 hours without shaking.

  • Gently wash the wells twice with phosphate-buffered saline (PBS) to remove planktonic cells.

  • Air dry the plate.

  • Add 125 µL of 0.1% crystal violet solution to each well and incubate for 15 minutes at room temperature.

  • Wash the wells three times with PBS to remove excess stain.

  • Add 200 µL of 30% acetic acid or 95% ethanol to each well to solubilize the bound crystal violet.

  • Measure the absorbance at 570 nm using a microplate reader.

  • The percentage of biofilm inhibition is calculated using the formula: % Inhibition = [(OD_control - OD_treated) / OD_control] x 100

Protocol 3: Biofilm Eradication Assay

This protocol assesses the ability of a compound to disrupt and eradicate pre-formed, mature biofilms.

Materials:

  • Same as the Biofilm Formation Inhibition Assay.

Procedure:

  • Grow biofilms in a 96-well plate as described in the inhibition assay (steps 1-4) without the addition of the test compound.

  • After the incubation period for biofilm formation (e.g., 24 hours), gently remove the medium and wash the wells with PBS to remove planktonic bacteria.

  • Add 200 µL of fresh medium containing various concentrations of the test compound to the wells with the established biofilms.

  • Incubate the plate for another 24 hours at 37°C.

  • Quantify the remaining biofilm using the crystal violet staining method as described in the inhibition assay (steps 5-11).

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental procedures is essential for a clear understanding. The following diagrams, created using the DOT language, illustrate key concepts in biofilm research.

Biofilm_Formation_Stages Planktonic Planktonic Bacteria Attachment Reversible Attachment Planktonic->Attachment Initial Contact Irreversible Irreversible Attachment Attachment->Irreversible Surface Adhesion Microcolony Microcolony Formation Irreversible->Microcolony Cell Proliferation & EPS Production Maturation Biofilm Maturation Microcolony->Maturation Matrix Development Dispersion Dispersion Maturation->Dispersion Release of Planktonic Cells Dispersion->Planktonic

Caption: Key stages of bacterial biofilm development.

Biofilm_Inhibition_Assay_Workflow cluster_prep Preparation cluster_assay Assay Bacterial_Culture Bacterial Culture Incubation Incubation (24-48h) Bacterial_Culture->Incubation Compound_Dilution Compound Dilution Compound_Dilution->Incubation Washing Washing (PBS) Incubation->Washing Staining Staining (Crystal Violet) Washing->Staining Washing_Excess Washing_Excess Staining->Washing_Excess Wash Excess Stain Solubilization Solubilization Measurement Absorbance Measurement Solubilization->Measurement Washing_Excess->Solubilization

Caption: Workflow for the crystal violet biofilm inhibition assay.

Quorum_Sensing_Inhibition QS_System Quorum Sensing System Signal Molecule Production Signal Accumulation Signal Reception Gene Expression Regulation Biofilm_Formation Biofilm Formation QS_System:p4->Biofilm_Formation Activates Phloroglucinol Phloroglucinol Derivative Phloroglucinol->QS_System:p2 Interferes with

Caption: Putative mechanism of quorum sensing inhibition by phloroglucinol derivatives.

Conclusion

While specific data on "this compound" remains elusive, the established anti-biofilm properties of phloroglucinol derivatives provide a strong rationale for investigating its potential in this area. The protocols and data presentation formats outlined in these application notes offer a robust framework for researchers, scientists, and drug development professionals to systematically evaluate the efficacy of this compound or any novel compound against bacterial biofilms. Future research should focus on elucidating the precise molecular targets and mechanisms of action to advance the development of new and effective anti-biofilm therapeutics.

References

Farobin A: Application Notes and Protocols for Dental Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Farobin A is a C-glycosyl flavone, a natural compound isolated from Fargesia robusta.[1] Emerging research has highlighted its potential therapeutic applications in dentistry due to its inherent antibacterial, anti-inflammatory, and antioxidant properties.[2][3][4][5] This document provides detailed application notes and experimental protocols for researchers investigating this compound for the prevention and treatment of oral diseases such as dental caries and periodontitis.

Key Properties and Applications

This compound's therapeutic potential in dental research stems from its ability to modulate key pathological processes in the oral cavity. Its primary mechanisms of action include the inhibition of cariogenic bacteria and the suppression of inflammatory responses.

  • Antibacterial Activity: this compound has demonstrated inhibitory effects against key odontopathogens, Streptococcus mutans and Streptococcus sobrinus, which are primary etiological agents of dental caries.[2][3][4]

  • Anti-inflammatory Activity: The compound exhibits significant anti-inflammatory effects by reducing the production of pro-inflammatory cytokines, such as Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α), in response to bacterial endotoxins.[2][3][4]

  • Antioxidant Activity: this compound possesses potent antioxidant properties, which can help mitigate oxidative stress-induced damage in oral tissues, a common feature in chronic inflammatory oral diseases.[1][6]

Data Presentation

Table 1: Chemical and Physical Properties of this compound
PropertyValueReference
CAS Number1245447-08-8[2][5]
Molecular FormulaC27H30O14[5]
Molecular Weight578.52 g/mol [5]
Purity>98%[5]
Table 2: In Vitro Antibacterial Activity of this compound
Target OrganismConcentrationInhibition RateReference
Streptococcus mutans ATCC 25175100 µg/mL28%[2][4]
Streptococcus sobrinus ATCC 33478100 µg/mL26%[2][4]
Table 3: In Vitro Anti-inflammatory Activity of this compound in RAW264.7 Macrophages
StimulantThis compound ConcentrationCytokineReduction in Cytokine ProductionReference
Lipopolysaccharide (LPS) (2463.9 pg/mL)100 µg/mLIL-6Reduced to 1051.8 pg/mL[2][4]
Lipopolysaccharide (LPS) (14644.8 pg/mL)100 µg/mLTNF-αReduced to 9606 pg/mL[4]

Experimental Protocols

Protocol 1: Determination of Antibacterial Activity against Cariogenic Bacteria

This protocol outlines the methodology to assess the antibacterial efficacy of this compound against Streptococcus mutans and Streptococcus sobrinus.

1. Materials and Reagents:

  • This compound
  • Streptococcus mutans (e.g., ATCC 25175) and Streptococcus sobrinus (e.g., ATCC 33478)
  • Brain Heart Infusion (BHI) broth and agar
  • Spectrophotometer
  • Microplate reader
  • Sterile 96-well plates
  • Dimethyl sulfoxide (DMSO) for stock solution preparation

2. Procedure:

  • Bacterial Culture Preparation: Inoculate S. mutans and S. sobrinus in BHI broth and incubate under anaerobic conditions at 37°C for 18-24 hours.
  • Inoculum Standardization: Adjust the bacterial suspension to a concentration of approximately 1 x 10^6 CFU/mL using BHI broth.
  • Preparation of this compound: Prepare a stock solution of this compound in DMSO and make serial dilutions in BHI broth to achieve the desired final concentrations (e.g., 100 µg/mL).
  • Microdilution Assay: In a 96-well plate, add 100 µL of the standardized bacterial suspension to 100 µL of the this compound dilutions. Include positive (bacteria only) and negative (broth only) controls.
  • Incubation: Incubate the plate at 37°C for 24 hours under anaerobic conditions.
  • Measurement of Inhibition: Determine the optical density at 600 nm (OD600) using a microplate reader. The percentage of inhibition is calculated as: [1 - (OD600 of treated well / OD600 of positive control well)] x 100%.

Protocol 2: Assessment of Anti-inflammatory Activity in Macrophages

This protocol describes the procedure to evaluate the anti-inflammatory effects of this compound on lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages.

1. Materials and Reagents:

  • This compound
  • RAW264.7 macrophage cell line
  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
  • Lipopolysaccharide (LPS) from E. coli
  • ELISA kits for IL-6 and TNF-α
  • Cell culture plates (24-well)
  • DMSO

2. Procedure:

  • Cell Culture: Culture RAW264.7 cells in DMEM with 10% FBS at 37°C in a humidified atmosphere with 5% CO2.
  • Cell Seeding: Seed the cells in 24-well plates at a density of 2 x 10^5 cells/well and allow them to adhere overnight.
  • Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 100 µg/mL) for 1-2 hours.
  • Stimulation: Induce an inflammatory response by adding LPS to the wells at a final concentration (e.g., 1 µg/mL). Include untreated and LPS-only controls.
  • Incubation: Incubate the plates for 24 hours.
  • Cytokine Measurement: Collect the cell culture supernatants and measure the concentrations of IL-6 and TNF-α using commercial ELISA kits according to the manufacturer's instructions.

Visualizations

Signaling Pathway of this compound in Modulating Inflammation

FarobinA_Signaling cluster_extracellular Extracellular cluster_cell Macrophage LPS LPS TLR4 TLR4 LPS->TLR4 FarobinA This compound NFkB_pathway NF-κB Signaling Pathway FarobinA->NFkB_pathway Inhibition TLR4->NFkB_pathway Pro_inflammatory_Genes Pro-inflammatory Gene Transcription NFkB_pathway->Pro_inflammatory_Genes Cytokines IL-6, TNF-α Pro_inflammatory_Genes->Cytokines

Caption: Proposed anti-inflammatory mechanism of this compound.

Experimental Workflow for Antibacterial Activity Assessment

Antibacterial_Workflow start Start culture Culture S. mutans & S. sobrinus start->culture standardize Standardize Bacterial Inoculum culture->standardize assay Perform Microdilution Assay in 96-well plate standardize->assay prepare_FA Prepare this compound Dilutions prepare_FA->assay incubate Incubate at 37°C for 24h assay->incubate measure Measure OD600 incubate->measure calculate Calculate % Inhibition measure->calculate end End calculate->end

Caption: Workflow for antibacterial susceptibility testing.

References

Application Notes and Protocols: Faropenem as a Potential Therapeutic Agent for Periodontitis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Periodontitis is a chronic inflammatory disease characterized by the destruction of the supporting structures of the teeth, including the periodontal ligament and alveolar bone. This condition is initiated by a dysbiotic microbial biofilm that elicits a destructive host inflammatory response. Key periodontal pathogens include anaerobic bacteria such as Porphyromonas gingivalis, Prevotella intermedia, and Fusobacterium nucleatum. Current treatment strategies often involve mechanical debridement, and in some cases, adjunctive antibiotic therapy to control the bacterial load and modulate the inflammatory response.

Faropenem is a broad-spectrum, orally administered penem antibiotic.[1] Like other β-lactam antibiotics, it exhibits potent bactericidal activity against a wide range of Gram-positive and Gram-negative anaerobic bacteria, making it a promising candidate for the treatment of periodontitis.[1][2] This document provides an overview of Faropenem's mechanism of action, in vitro efficacy against periodontal pathogens, and detailed protocols for its evaluation.

Mechanism of Action

Faropenem, like other β-lactam antibiotics, exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[1][3] Specifically, it targets and binds to penicillin-binding proteins (PBPs), which are essential enzymes for the cross-linking of peptidoglycan, a critical component of the bacterial cell wall.[4] By inhibiting PBPs, Faropenem disrupts cell wall integrity, leading to cell lysis and death.[1][5]

cluster_0 Bacterial Cell PBP Penicillin-Binding Proteins (PBPs) Lysis Cell Lysis and Death Peptidoglycan Peptidoglycan Cross-linking Peptidoglycan->PBP catalyzed by CellWall Bacterial Cell Wall Synthesis CellWall->Peptidoglycan requires Faropenem Faropenem Faropenem->PBP Inhibits

Caption: Mechanism of Action of Faropenem.

In Vitro Efficacy of Faropenem Against Periodontal Pathogens

The following table summarizes the in vitro activity of Faropenem against a range of anaerobic bacteria commonly implicated in periodontitis. The data is presented as the Minimum Inhibitory Concentration (MIC) required to inhibit the growth of 90% of the tested isolates (MIC90).

Bacterial SpeciesNumber of IsolatesMIC90 (mg/L)
Porphyromonas gingivalis29≤ 0.5
Prevotella spp.8≤ 0.5
Prevotella melaninogenica7≤ 0.5
Prevotella intermedia5≤ 0.5
Actinomyces spp.25≤ 0.5
Fusobacterium nucleatum14≤ 0.5
Peptostreptococcus spp.11≤ 0.5
Bacteroides ureolyticus5≤ 0.5
Bacteroides forsythus2≤ 0.5
Data from Milazzo et al. (2003)[2]

Experimental Protocols

The following are detailed protocols for the in vitro evaluation of Faropenem's efficacy against periodontal pathogens.

cluster_workflow In Vitro Efficacy Workflow start Bacterial Isolate Preparation mic_mbc MIC & MBC Determination start->mic_mbc time_kill Time-Kill Kinetic Assay mic_mbc->time_kill pae Post-Antibiotic Effect (PAE) Assay mic_mbc->pae end Data Analysis & Interpretation time_kill->end pae->end

Caption: Experimental Workflow for In Vitro Evaluation.
Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)

Objective: To determine the lowest concentration of Faropenem that inhibits visible growth (MIC) and the lowest concentration that results in a 99.9% reduction in the initial bacterial inoculum (MBC).

Materials:

  • Faropenem stock solution

  • Mueller-Hinton Broth (MHB) or other suitable anaerobic broth

  • 96-well microtiter plates

  • Bacterial cultures of periodontal pathogens

  • Sterile saline or broth for dilutions

  • Incubator (anaerobic chamber)

  • Spectrophotometer or plate reader

Protocol:

  • Bacterial Inoculum Preparation:

    • Culture the anaerobic bacterial strains on appropriate agar plates in an anaerobic chamber.

    • Prepare a bacterial suspension in sterile broth and adjust the turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

    • Dilute the standardized suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the microtiter plate wells.

  • MIC Assay (Broth Microdilution Method):

    • Prepare serial two-fold dilutions of Faropenem in MHB in the wells of a 96-well microtiter plate.

    • Inoculate each well with the prepared bacterial suspension.

    • Include a growth control (no antibiotic) and a sterility control (no bacteria).

    • Incubate the plate under anaerobic conditions at 37°C for 24-48 hours.

    • The MIC is the lowest concentration of Faropenem that shows no visible turbidity.

  • MBC Assay:

    • From the wells of the MIC plate that show no visible growth, aspirate 10-100 µL and plate onto antibiotic-free agar plates.

    • Incubate the agar plates under anaerobic conditions at 37°C for 48-72 hours.

    • The MBC is the lowest concentration of Faropenem that results in a ≥99.9% reduction in the number of colonies compared to the initial inoculum.

Time-Kill Kinetic Assay

Objective: To assess the rate and extent of bactericidal activity of Faropenem over time.

Materials:

  • Faropenem stock solution

  • Bacterial cultures of periodontal pathogens

  • Suitable anaerobic broth

  • Sterile tubes or flasks

  • Incubator (anaerobic chamber with shaking capabilities)

  • Apparatus for colony counting (e.g., spiral plater, manual plating supplies)

Protocol:

  • Prepare tubes or flasks with anaerobic broth containing Faropenem at various concentrations (e.g., 1x, 2x, 4x, and 8x the MIC).

  • Inoculate the tubes with a standardized bacterial suspension to a final concentration of approximately 5 x 10^5 to 5 x 10^6 CFU/mL.

  • Include a growth control tube without any antibiotic.

  • Incubate all tubes under anaerobic conditions at 37°C with agitation.

  • At specified time points (e.g., 0, 2, 4, 6, 8, 12, and 24 hours), withdraw an aliquot from each tube.

  • Perform serial dilutions of the aliquots and plate onto antibiotic-free agar to determine the viable bacterial count (CFU/mL).

  • Plot the log10 CFU/mL versus time for each Faropenem concentration and the control. A bactericidal effect is typically defined as a ≥3-log10 reduction in CFU/mL from the initial inoculum.

Post-Antibiotic Effect (PAE) Assay

Objective: To determine the duration of suppression of bacterial growth after a brief exposure to Faropenem.

Materials:

  • Faropenem stock solution

  • Bacterial cultures of periodontal pathogens

  • Suitable anaerobic broth

  • Centrifuge and sterile tubes for washing

  • Incubator (anaerobic chamber)

  • Spectrophotometer or plate reader for turbidity measurements or supplies for viable counting

Protocol:

  • Expose a standardized bacterial suspension (approximately 10^7 CFU/mL) to a specific concentration of Faropenem (e.g., 4x or 10x the MIC) for a short period (e.g., 1 or 2 hours) under anaerobic conditions.

  • Include a control culture that is not exposed to the antibiotic.

  • After the exposure period, remove the antibiotic by centrifugation and washing the bacterial pellet with sterile broth or by a rapid dilution method (e.g., 1:1000 dilution).

  • Resuspend the washed bacteria or the diluted suspension in fresh, antibiotic-free broth.

  • Incubate both the test and control cultures under anaerobic conditions.

  • Monitor bacterial growth over time by measuring turbidity or by performing viable counts at regular intervals.

  • The PAE is calculated using the formula: PAE = T - C, where T is the time required for the viable count in the test culture to increase by 1 log10 after antibiotic removal, and C is the corresponding time for the control culture.[6]

Inflammatory Signaling Pathways in Periodontitis

The pathogenesis of periodontitis involves a complex interplay between periodontal pathogens and the host immune-inflammatory response. Bacterial components, such as lipopolysaccharide (LPS), activate host cells through Toll-like receptors (TLRs), leading to the activation of downstream signaling pathways like NF-κB.[7][8] This results in the production of pro-inflammatory cytokines (e.g., IL-1β, TNF-α) and chemokines, which recruit inflammatory cells to the periodontal tissues, leading to tissue destruction and alveolar bone loss.[7] By reducing the bacterial load, Faropenem can indirectly mitigate the activation of these inflammatory pathways.

cluster_pathway Inflammatory Signaling in Periodontitis pathogens Periodontal Pathogens (e.g., P. gingivalis) lps Bacterial Products (e.g., LPS) pathogens->lps tlr Toll-like Receptors (TLRs) lps->tlr activate nfkb NF-κB Activation tlr->nfkb cytokines Pro-inflammatory Cytokines (IL-1β, TNF-α) nfkb->cytokines induce production of inflammation Inflammation & Tissue Destruction cytokines->inflammation faropenem Faropenem faropenem->pathogens Inhibits

Caption: Indirect Effect of Faropenem on Inflammatory Pathways.

Preclinical and Clinical Evidence

While in vitro studies demonstrate the potent activity of Faropenem against periodontal pathogens, there is currently a lack of specific preclinical (animal model) and clinical trial data evaluating its efficacy directly for the treatment of periodontitis in the public domain. However, Faropenem has been evaluated in clinical trials for other bacterial infections, such as acute bacterial sinusitis, acute exacerbations of chronic bronchitis, and community-acquired pneumonia, where it has shown efficacy and a favorable safety profile.[9][10] Given its strong in vitro anti-anaerobic activity, Faropenem warrants further investigation in preclinical models of periodontitis and subsequent clinical trials to establish its role as an adjunctive therapy.

Conclusion

Faropenem demonstrates excellent in vitro bactericidal activity against a broad spectrum of anaerobic bacteria implicated in the pathogenesis of periodontitis. Its mechanism of action, involving the inhibition of bacterial cell wall synthesis, is well-established for β-lactam antibiotics. The detailed protocols provided in this document offer a framework for the further evaluation of Faropenem's potential as a therapeutic agent for periodontitis. Future research should focus on preclinical in vivo studies to assess its efficacy in reducing alveolar bone loss and inflammation in animal models of periodontitis, which would provide the necessary foundation for well-designed clinical trials in human subjects.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Farobin A Concentration for Antibacterial Activity

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Farobin A. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the concentration of this compound for effective antibacterial activity. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a broad-spectrum antibiotic belonging to the penem class, a subset of β-lactam antibiotics.[1][2] Its primary mechanism of action is the inhibition of bacterial cell wall synthesis.[1][3][4] The bacterial cell wall is crucial for maintaining the structural integrity of the cell.[1] this compound binds to and inactivates penicillin-binding proteins (PBPs), which are essential enzymes for the cross-linking of peptidoglycan, a major component of the cell wall.[1][3][5] This inhibition of cell wall synthesis leads to cell lysis and bacterial death.[1]

Q2: How do I determine the optimal concentration of this compound for my experiments?

The optimal concentration of an antibacterial agent is typically determined through susceptibility testing.[6][7] The most common methods are the determination of the Minimum Inhibitory Concentration (MIC) and the Minimum Bactericidal Concentration (MBC).

  • MIC: The lowest concentration of an antibiotic that prevents the visible growth of a bacterium.[8][9]

  • MBC: The lowest concentration of an antibiotic that kills 99.9% of the initial bacterial inoculum.

The appropriate dosage of antibacterial agents is crucial for achieving both clinical and microbiological success in treating infections.[10]

Q3: What are some common reasons for inconsistent MIC results?

Inconsistent MIC results can arise from several factors:

  • Inoculum preparation: An incorrect concentration of the bacterial suspension can significantly impact the MIC value.[11]

  • Media and supplements: The type of growth medium and any supplements used can affect bacterial growth and the activity of the antibiotic.[12]

  • Incubation conditions: Variations in incubation time, temperature, and atmospheric conditions can lead to inconsistent results.

  • Contamination: Contamination of the bacterial culture or the experimental setup will lead to erroneous results.[13]

Q4: My MIC results show the bacteria are resistant to this compound. What should I do?

If your results indicate resistance, consider the following:

  • Verify the bacterial strain: Ensure the identity and purity of your bacterial culture.

  • Check for resistance mechanisms: The bacteria may possess intrinsic or acquired resistance mechanisms, such as the production of β-lactamases, which can inactivate this compound.[3]

  • Confirm with a reference strain: Use a quality control (QC) strain with a known MIC for this compound to validate your experimental procedure.

  • Consider combination therapy: Investigating the synergistic effects of this compound with other antibacterial agents could be a viable strategy.[14]

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
No bacterial growth in the positive control well. Inactive bacterial culture.Use a fresh, viable bacterial culture. Streak the inoculum on an agar plate to confirm viability.
Incorrect growth medium.Ensure the medium used supports the growth of the specific bacterial strain.
Bacterial growth in the negative control (sterility) well. Contamination of the medium or reagents.Use sterile techniques throughout the procedure. Test individual components for contamination.
MIC values are significantly different from expected or previously obtained results. Inaccurate inoculum density.Standardize the inoculum to a 0.5 McFarland standard.
Errors in serial dilutions of this compound.Carefully prepare and verify the concentrations of the this compound dilutions.
Variation in incubation time or temperature.Strictly adhere to the recommended incubation parameters for the specific bacterial strain.
"Skipped" wells, where a well with a higher concentration shows growth, but a well with a lower concentration does not. Contamination of a single well.Repeat the assay with careful aseptic technique.
Presence of a resistant subpopulation.Consider plating the contents of the "skipped" well onto an antibiotic-containing agar plate to confirm resistance.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).

Materials:

  • This compound stock solution

  • Sterile 96-well microtiter plates

  • Appropriate sterile broth medium (e.g., Mueller-Hinton Broth)[12]

  • Bacterial culture in the logarithmic growth phase

  • 0.5 McFarland turbidity standard

  • Sterile saline or phosphate-buffered saline (PBS)

  • Spectrophotometer

  • Incubator

Procedure:

  • Prepare this compound Dilutions:

    • Perform serial two-fold dilutions of the this compound stock solution in the broth medium directly in the 96-well plate. The final volume in each well should be 100 µL. The concentration range should be chosen based on expected MIC values.

  • Prepare Bacterial Inoculum:

    • Adjust the turbidity of the bacterial culture with sterile saline or PBS to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • Dilute the standardized bacterial suspension in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.

  • Inoculation:

    • Add 100 µL of the diluted bacterial suspension to each well containing the this compound dilutions. This will bring the final volume in each well to 200 µL.

    • Include a positive control well (broth and bacteria, no antibiotic) and a negative control well (broth only).

  • Incubation:

    • Cover the plate and incubate at the optimal temperature and duration for the specific bacterial strain (typically 35°C for 16-20 hours).

  • Reading the MIC:

    • The MIC is the lowest concentration of this compound at which there is no visible growth (turbidity).[12] This can be assessed visually or with a microplate reader.

Determination of Minimum Bactericidal Concentration (MBC)

Procedure:

  • Perform an MIC assay as described above.

  • Plating:

    • Following the MIC determination, take a 10 µL aliquot from each well that shows no visible growth (i.e., at and above the MIC).

    • Spread each aliquot onto a separate, appropriately labeled agar plate (without any antibiotic).

  • Incubation:

    • Incubate the agar plates under the same conditions as the MIC assay.

  • Reading the MBC:

    • The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in the initial inoculum count (i.e., ≤ 0.1% survival). This is determined by counting the number of colonies on each plate.

Data Presentation

Table 1: Example MIC and MBC Data for this compound against Various Bacterial Strains

Bacterial StrainGram StainMIC (µg/mL)MBC (µg/mL)
Staphylococcus aureus (ATCC 29213)Gram-positive0.250.5
Streptococcus pneumoniae (ATCC 49619)Gram-positive≤0.060.125
Escherichia coli (ATCC 25922)Gram-negative12
Haemophilus influenzae (ATCC 49247)Gram-negative0.50.5
Bacteroides fragilis (ATCC 25285)Gram-negative (Anaerobe)≤0.1250.25

Note: These are example values and may not reflect actual experimental results. Faropenem has shown high activity against anaerobic bacteria with an MIC90 of ≤ 0.5 mg/L.[15][16]

Visualizations

FarobinA_Mechanism_of_Action cluster_bacterium Bacterial Cell FarobinA This compound PBP Penicillin-Binding Proteins (PBPs) FarobinA->PBP Binds to & Inhibits CellWall Bacterial Cell Wall Synthesis Peptidoglycan Peptidoglycan Cross-linking Lysis Cell Lysis & Death Peptidoglycan->Lysis Disruption leads to CellWall->Peptidoglycan Essential for

Caption: Mechanism of action of this compound.

MIC_MBC_Workflow start Start: Prepare Bacterial Inoculum (0.5 McFarland) dilutions Prepare Serial Dilutions of this compound in 96-well Plate start->dilutions inoculate Inoculate Plate with Bacterial Suspension dilutions->inoculate incubate_mic Incubate Plate (e.g., 35°C for 16-20h) inoculate->incubate_mic read_mic Read MIC: Lowest concentration with no visible growth incubate_mic->read_mic plate_mbc Plate aliquots from clear wells onto agar plates read_mic->plate_mbc Proceed to MBC determination incubate_mbc Incubate Agar Plates plate_mbc->incubate_mbc read_mbc Read MBC: Lowest concentration with ≥99.9% killing incubate_mbc->read_mbc end End read_mbc->end

Caption: Experimental workflow for MIC and MBC determination.

References

troubleshooting Farobin A solubility issues in media

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Farobin A. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues related to the solubility of this compound in experimental media.

Troubleshooting Guide

Issue: Precipitation or cloudiness observed after adding this compound to my cell culture media.

This is a common issue encountered with compounds that have low aqueous solubility. The following steps will guide you through troubleshooting this problem.

Step 1: Initial Checks

  • Stock Solution: Ensure your this compound stock solution is completely dissolved and free of any visible particulates. If you are using a solvent like DMSO, make sure you have not exceeded its solubility limit in the stock solution itself.

  • Final Concentration: Verify the final concentration of this compound in your media. It is possible that the desired concentration exceeds its solubility limit in the aqueous environment of the cell culture media.

  • Solvent Concentration: Check the final concentration of the solvent (e.g., DMSO) in your media. High concentrations of organic solvents can be toxic to cells. It is generally recommended to keep the final DMSO concentration below 0.5%.

Step 2: Optimizing the Dissolution Process

If the initial checks do not resolve the issue, you may need to optimize the procedure for adding this compound to the media.

  • Method of Addition: Instead of adding the this compound stock solution directly to the bulk media, try adding it dropwise while gently vortexing or swirling the media. This can help to disperse the compound more effectively and prevent localized high concentrations that can lead to precipitation.

  • Pre-warming the Media: Gently warming the media to 37°C before adding the this compound stock solution can sometimes improve solubility. However, be cautious not to overheat the media, as this can degrade sensitive components.

Step 3: Modifying the Formulation

If the above steps are unsuccessful, you may need to consider reformulating your this compound solution.

  • Co-solvents: For in vivo or some in vitro applications, the use of co-solvents may be necessary. Based on general practices for poorly soluble compounds, consider using excipients such as PEG400, Carboxymethyl cellulose, or Tween 80.[1] It is crucial to test the compatibility and potential toxicity of any new excipient in your specific experimental system.

  • pH Adjustment: The solubility of some compounds is pH-dependent. You can try adjusting the pH of your media slightly, but be mindful of the optimal pH range for your cells. Any pH adjustments should be done carefully and validated for cell health and experimental integrity.

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting this compound solubility issues.

TroubleshootingWorkflow start Precipitation Observed check_stock Check Stock Solution (Clear? Correct Solvent?) start->check_stock check_conc Verify Final Concentration (Below Solubility Limit?) check_stock->check_conc Stock OK check_solvent_conc Check Final Solvent % (e.g., DMSO < 0.5%?) check_conc->check_solvent_conc Concentration OK optimize_addition Optimize Addition Method (Dropwise? Vortexing?) check_solvent_conc->optimize_addition Solvent % OK prewarm_media Pre-warm Media to 37°C optimize_addition->prewarm_media Precipitation Persists modify_formulation Modify Formulation prewarm_media->modify_formulation Precipitation Persists use_cosolvent Consider Co-solvents (e.g., PEG400, Tween 80) modify_formulation->use_cosolvent adjust_ph Adjust Media pH modify_formulation->adjust_ph test_toxicity Test for Vehicle Toxicity use_cosolvent->test_toxicity adjust_ph->test_toxicity solution_clear Solution is Clear test_toxicity->solution_clear No Toxicity

Caption: A flowchart for troubleshooting this compound solubility issues.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of this compound?

A1: For most research applications, DMSO is a common solvent for preparing stock solutions of poorly water-soluble compounds.[1] It is important to first test the solubility of this compound in DMSO to determine the maximum stock concentration you can achieve without precipitation. For in vivo studies, other formulations involving solvents like PEG400 or suspending agents like Carboxymethyl cellulose may be more appropriate.[1]

Q2: What is the maximum recommended final concentration of DMSO in cell culture media?

A2: To avoid solvent-induced cytotoxicity, the final concentration of DMSO in your cell culture media should generally be kept below 0.5% (v/v). However, the tolerance to DMSO can vary between cell lines, so it is best to determine the optimal concentration for your specific cells by running a vehicle control experiment.

Q3: Can I sonicate or heat the media to dissolve precipitated this compound?

A3: While brief warming to 37°C can be helpful, excessive heating or sonication of cell culture media is not recommended.[2] This can lead to the degradation of essential media components like vitamins, amino acids, and growth factors, which could negatively impact your experimental results.

Q4: How can I determine the solubility of this compound in my specific media?

A4: You can perform a solubility assessment experiment. This typically involves preparing a series of dilutions of your this compound stock solution in your media and observing for any precipitation. A more quantitative method involves measuring the turbidity of the solutions using a spectrophotometer.[2]

Quantitative Data

The following table provides illustrative solubility data for this compound in common solvents. Please note that these are example values and actual solubility should be determined experimentally.

SolventTemperature (°C)Solubility (mg/mL)
DMSO25> 50
Ethanol25~10
PBS (pH 7.4)25< 0.1
Cell Culture Media + 10% FBS37~0.05

Experimental Protocols

Protocol: Determining the Solubility of this compound in Cell Culture Media

Objective: To determine the approximate solubility limit of this compound in a specific cell culture medium.

Materials:

  • This compound powder

  • DMSO (or other appropriate organic solvent)

  • Cell culture medium of interest (e.g., DMEM with 10% FBS)

  • Sterile microcentrifuge tubes

  • Spectrophotometer or nephelometer

Procedure:

  • Prepare a high-concentration stock solution of this compound in DMSO. For example, 50 mg/mL. Ensure it is fully dissolved.

  • Prepare a series of 2-fold serial dilutions of the this compound stock solution in DMSO. This will create a range of concentrations to test.

  • Add a small, fixed volume of each this compound dilution to a corresponding tube containing the cell culture medium. For example, add 2 µL of each DMSO stock dilution to 198 µL of media to achieve a 1:100 dilution and keep the final DMSO concentration at 1%.

  • Mix the solutions thoroughly by gentle vortexing.

  • Incubate the tubes under standard cell culture conditions (e.g., 37°C, 5% CO2) for a period relevant to your experiment (e.g., 2 hours).

  • Visually inspect each tube for any signs of precipitation or cloudiness.

  • (Optional - Quantitative Measurement) Measure the absorbance (turbidity) of each solution at a wavelength where the compound does not absorb (e.g., 600 nm) or use a nephelometer to measure light scattering.[2]

  • The highest concentration that remains clear (or has a turbidity reading similar to the vehicle control) is the approximate solubility limit of this compound in that medium.

This compound Signaling Pathway (Hypothetical)

While the specific signaling pathway of this compound is not detailed in the provided search results, many bioactive compounds exert their effects by modulating intracellular signaling cascades. The following diagram illustrates a hypothetical pathway where a compound like this compound could inhibit a pro-inflammatory response.

SignalingPathway cluster_cell Cell Receptor Receptor Kinase1 Kinase A Receptor->Kinase1 Kinase2 Kinase B Kinase1->Kinase2 TranscriptionFactor Transcription Factor (e.g., NF-κB) Kinase2->TranscriptionFactor Nucleus Nucleus TranscriptionFactor->Nucleus Translocation Gene Pro-inflammatory Gene Expression Inflammation Inflammatory Response Gene->Inflammation Stimulus External Stimulus (e.g., LPS) Stimulus->Receptor FarobinA This compound FarobinA->Kinase2 Inhibition

Caption: A hypothetical signaling pathway for this compound's anti-inflammatory action.

References

Farobin A experimental variability and reproducibility

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers using Farobin A in their experiments. It is designed to help address issues related to experimental variability and reproducibility.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common problems encountered during experiments with this compound.

Question 1: We are observing high variability in our IC50 values from cell viability assays (e.g., MTT, CellTiter-Glo) between experiments. What are the potential causes?

Answer: High variability in cell viability assay results is a common issue. Several factors related to the compound, cell culture, and assay procedure can contribute to this. Consider the following:

  • Compound Handling: this compound is light-sensitive and its potency can decrease with improper storage. Ensure the compound is stored protected from light and aliquot it upon receipt to avoid repeated freeze-thaw cycles.

  • Cell Culture Conditions:

    • Cell Passage Number: Use cells within a consistent and low passage number range. High passage numbers can lead to phenotypic drift and altered drug sensitivity.

    • Seeding Density: Inconsistent initial cell seeding density is a major source of variability. Ensure cells are evenly suspended before plating and that confluency is optimal and consistent at the time of treatment.[1]

    • Serum Concentration: Components in fetal bovine serum (FBS) can bind to this compound, reducing its effective concentration. If possible, conduct experiments in reduced-serum media or perform a serum-concentration titration to assess its impact.

  • Assay Protocol:

    • Treatment Duration: The timing of drug addition and the total incubation time should be kept consistent across all experiments.[2]

    • Reagent Interaction: Ensure that the solvent used for this compound (e.g., DMSO) does not exceed a final concentration that is toxic to the cells. Run a vehicle-only control to confirm.

Question 2: Our Western blot results show inconsistent or no inhibition of phosphorylated ERK (p-ERK) after this compound treatment, even at concentrations that reduce cell viability. How can we troubleshoot this?

Answer: This discrepancy can arise from issues in sample preparation, the blotting procedure, or the timing of the experiment.

  • Sample Preparation is Critical: The phosphorylation state of proteins is transient.

    • Use Phosphatase Inhibitors: Immediately after cell harvesting, use a lysis buffer containing a cocktail of phosphatase inhibitors (e.g., sodium orthovanadate, sodium fluoride) to preserve the phosphorylation of ERK.[3]

    • Work Quickly and on Ice: Keep all samples and buffers chilled to minimize enzymatic activity that could dephosphorylate your target protein.

  • Western Blot Protocol Optimization:

    • Blocking Agent: Avoid using non-fat dry milk as a blocking agent, as it contains phosphoproteins (casein) that can increase background noise and interfere with the detection of phosphorylated targets. Use 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween-20 (TBST) instead.[3][4]

    • Buffer Choice: Use Tris-based buffers (TBS/TBST) instead of phosphate-based buffers (PBS/PBST). Phosphate ions can compete with the phospho-specific antibody, leading to a weaker signal.[5]

    • Antibody Specificity: Ensure your primary antibody is specific for phosphorylated ERK and validated for your application.[4][5]

  • Experimental Timing: The inhibition of p-ERK may be an early event that occurs before the onset of cell death. Perform a time-course experiment (e.g., 15 min, 30 min, 1 hr, 4 hr, 24 hr) to identify the optimal time point for observing maximum p-ERK inhibition.

Question 3: The IC50 value of this compound from our in vitro kinase assay is much lower than the EC50 value from our cellular assays. Why is there a discrepancy?

Answer: A significant difference between biochemical potency (IC50) and cellular potency (EC50) is common for kinase inhibitors and can be explained by several factors:

  • Cellular Permeability: this compound may have poor membrane permeability, resulting in a lower intracellular concentration compared to the concentration applied externally.

  • High Intracellular ATP: this compound is an ATP-competitive inhibitor. The concentration of ATP in a living cell (1-10 mM) is much higher than that typically used in in vitro kinase assays (often at or below the Km for ATP). This high level of the natural competitor (ATP) means a higher concentration of this compound is required to achieve the same level of target inhibition in a cellular context.[6][7]

  • Plasma Protein Binding: As mentioned, components in the cell culture medium can bind to this compound, reducing its bioavailability.[1]

  • Efflux Pumps: Cancer cells can express drug efflux pumps (e.g., P-glycoprotein) that actively remove this compound from the cytoplasm, lowering its effective intracellular concentration.

Quantitative Data Summary

The following tables provide reference data for this compound based on internal validation experiments. Significant deviation from these values may indicate an issue with experimental setup or reagents.

Table 1: this compound - Representative IC50 Values in Cancer Cell Lines (72h MTT Assay)

Cell Line Cancer Type Seeding Density (cells/well) Serum Conc. IC50 (µM) Standard Deviation (µM)
HeLa Cervical Cancer 5,000 10% FBS 2.5 ± 0.4
A549 Lung Cancer 8,000 10% FBS 10.8 ± 1.9
MCF-7 Breast Cancer 6,000 10% FBS 1.2 ± 0.2

| MCF-7 | Breast Cancer | 6,000 | 2% FBS | 0.4 | ± 0.1 |

Table 2: Western Blot Troubleshooting Guide for p-ERK Inhibition

Issue Observed Potential Cause Recommended Action
No p-ERK signal in any lane (including positive control) Inactive p-ERK antibody; Incorrect secondary antibody; Inactive HRP substrate. Verify antibody datasheet for storage and dilution. Use a fresh aliquot of secondary antibody and HRP substrate.
p-ERK signal present, but no change with this compound Sub-optimal treatment time; Inactive compound; Lysis buffer lacks phosphatase inhibitors.[8] Perform a time-course experiment. Use a fresh aliquot of this compound. Remake lysis buffer with fresh phosphatase inhibitors.
High background across the membrane Insufficient washing; Blocking agent is inappropriate (milk).[4] Increase the number and duration of TBST washes. Switch to 5% BSA in TBST for blocking and antibody dilutions.

| Weak signal for p-ERK and Total ERK | Insufficient protein loaded; Low target expression in cell line.[8] | Load more protein (20-30 µg).[8] Confirm target expression levels in your cell line via literature or proteomics data. |

Experimental Protocols

Protocol 1: Cell Viability Measurement by MTT Assay

  • Cell Plating: Suspend cells to a uniform density and seed into a 96-well plate at the pre-determined optimal density (e.g., 5,000-10,000 cells/well). Incubate for 24 hours at 37°C, 5% CO2.

  • Compound Preparation: Prepare a 2X serial dilution of this compound in the appropriate cell culture medium. Also prepare a vehicle control (e.g., 0.1% DMSO).

  • Cell Treatment: Remove the old medium from the cells and add 100 µL of the prepared this compound dilutions or vehicle control.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 72 hours) at 37°C, 5% CO2.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Normalize the data to the vehicle control and plot a dose-response curve to calculate the IC50 value.

Protocol 2: Western Blot for p-ERK and Total ERK

  • Cell Treatment & Lysis: Plate cells and treat with this compound and controls for the optimized time period. Wash cells once with ice-cold PBS. Lyse cells directly on the plate with ice-cold RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.[3]

  • Protein Quantification: Scrape the lysate, centrifuge to pellet debris, and determine the protein concentration of the supernatant using a BCA assay.

  • Sample Preparation: Normalize the protein concentration for all samples with lysis buffer. Add Laemmli sample buffer and boil at 95°C for 5 minutes.

  • SDS-PAGE: Load 20-30 µg of protein per lane onto a polyacrylamide gel. Run the gel until adequate separation is achieved.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[4]

  • Primary Antibody Incubation: Incubate the membrane with anti-p-ERK antibody (diluted in 5% BSA/TBST) overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane 3 times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate with an HRP-conjugated secondary antibody (diluted in 5% BSA/TBST) for 1 hour at room temperature.

  • Detection: Wash the membrane 3 times for 10 minutes each with TBST. Add an enhanced chemiluminescence (ECL) substrate and image the blot.

  • Stripping and Re-probing: To detect total ERK, strip the membrane using a mild stripping buffer, block again, and re-probe with an anti-total ERK antibody following steps 7-10.

Protocol 3: In Vitro Kinase Assay (Generic ATP-Competitive Format)

  • Reaction Setup: In a 96-well plate, add kinase buffer, purified FaroK enzyme, and varying concentrations of this compound (or vehicle control).

  • Initiate Reaction: Add a mixture of the kinase substrate (e.g., a generic peptide like Myelin Basic Protein) and ATP. The ATP concentration should ideally be at its Km value for the enzyme to accurately determine the IC50.[6]

  • Incubation: Allow the reaction to proceed at 30°C for a pre-determined time within the linear range of the assay.

  • Stop Reaction: Terminate the reaction by adding a stop solution (e.g., EDTA).

  • Detection: Quantify kinase activity. This can be done using various methods, such as luminescence-based assays that measure the amount of ATP remaining (e.g., Kinase-Glo®).

  • Analysis: Calculate the percentage of kinase inhibition relative to the vehicle control for each this compound concentration. Plot the results to determine the IC50 value.

Diagrams and Workflows

FarobinA_Pathway cluster_upstream Upstream Signaling cluster_mapk MAPK/ERK Cascade cluster_downstream Downstream Effects GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor FaroK FaroK Receptor->FaroK RAS RAS FaroK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription Proliferation Cell Proliferation & Survival Transcription->Proliferation FarobinA This compound FarobinA->FaroK Inhibition

Caption: Signaling pathway showing this compound inhibiting FaroK, an upstream activator of the MAPK/ERK cascade.

WB_Troubleshooting Start Start: Inconsistent p-ERK Inhibition CheckLysis 1. Check Lysis Buffer: Does it contain fresh phosphatase inhibitors? Start->CheckLysis CheckTime 2. Check Treatment Time: Have you run a time-course experiment? CheckLysis->CheckTime Yes Fail Contact Technical Support CheckLysis->Fail No. Add inhibitors. CheckBlocking 3. Check Blocking Buffer: Are you using 5% BSA in TBST? CheckTime->CheckBlocking Yes CheckTime->Fail No. Run time-course. CheckCompound 4. Check Compound: Are you using a fresh aliquot stored properly? CheckBlocking->CheckCompound Yes CheckBlocking->Fail No. Switch from milk. Success Problem Resolved CheckCompound->Success Yes CheckCompound->Fail No. Use fresh stock.

Caption: Experimental workflow for troubleshooting inconsistent Western blot results for p-ERK.

IC50_Variability cluster_cells Cell Culture Checks cluster_compound Compound Integrity Checks cluster_assay Assay Protocol Checks Start Start: High IC50 Variability CheckCells 1. Cell Culture Consistency Start->CheckCells CheckCompound 2. Compound Integrity Start->CheckCompound CheckAssay 3. Assay Protocol Start->CheckAssay Passage Consistent Passage #? CheckCells->Passage Density Uniform Seeding Density? CheckCells->Density Serum Consistent Serum %? CheckCells->Serum Storage Protected from light? CheckCompound->Storage FreezeThaw Avoiding freeze-thaw? CheckCompound->FreezeThaw Timing Consistent Incubation Time? CheckAssay->Timing Vehicle Vehicle Control OK? CheckAssay->Vehicle Result Consistent IC50 Achieved Passage->Result Density->Result Serum->Result Storage->Result FreezeThaw->Result Timing->Result Vehicle->Result

Caption: Logical flowchart for investigating sources of variability in cell viability IC50 values.

References

Technical Support Center: Overcoming Farobin A Resistance

Author: BenchChem Technical Support Team. Date: November 2025

Introduction: Farobin A is a next-generation β-lactam antibiotic designed to target penicillin-binding proteins (PBPs), essential enzymes in bacterial cell wall synthesis. Its high affinity for PBP2a makes it particularly effective against methicillin-resistant Staphylococcus aureus (MRSA). However, as with any antimicrobial agent, the emergence of resistance is a critical challenge. Bacteria can develop resistance through various mechanisms, including mutations in the drug's target, increased drug efflux, or enzymatic inactivation.[1][2][3] This guide provides researchers, scientists, and drug development professionals with a centralized resource for troubleshooting and addressing this compound resistance in bacterial strains.

Troubleshooting Guide: Experimental Issues

This section addresses specific problems that may arise during laboratory investigations of this compound resistance.

Q1: My MIC (Minimum Inhibitory Concentration) assays are showing unexpectedly high resistance to this compound in previously susceptible strains. What are the initial steps to validate this observation?

A1: It is crucial to first rule out experimental error before investigating biological resistance.

  • Verify Reagent Integrity: Confirm the concentration and purity of your this compound stock solution. Degradation of the compound can lead to inaccurate MIC values.

  • Check Bacterial Culture: Ensure the purity of your bacterial culture. Contamination with a different, more resistant species can skew results. Perform a Gram stain and re-streak on selective agar to confirm the identity of the isolate.

  • Standardize Inoculum: The density of the bacterial inoculum is a critical parameter in MIC testing.[4] Use a spectrophotometer or McFarland standards to ensure a consistent and correct starting concentration of bacteria.

  • Review Protocol: Double-check all steps of your MIC protocol against established standards, such as those from the Clinical and Laboratory Standards Institute (CLSI).[5] Factors like incubation time, temperature, and cation concentration in the media can significantly impact results.

Q2: I have confirmed true biological resistance. How do I begin to identify the underlying mechanism?

A2: A systematic approach is necessary to pinpoint the resistance mechanism. The following workflow can guide your investigation.

G cluster_0 Initial Resistance Confirmation cluster_1 Mechanism Investigation cluster_2 Analysis & Validation Confirm_MIC Confirm High MIC (>4-fold increase) WGS Whole Genome Sequencing (WGS) of Resistant Isolate Confirm_MIC->WGS Investigate Parallel Paths Efflux_Assay Efflux Pump Inhibition Assay Confirm_MIC->Efflux_Assay Investigate Parallel Paths Beta_Lactamase β-Lactamase Activity Assay Confirm_MIC->Beta_Lactamase Investigate Parallel Paths SNP_Analysis SNP Analysis (Target: PBP genes) WGS->SNP_Analysis Identifies mutations Expression_Analysis Gene Expression Analysis (Target: Efflux pump genes) Efflux_Assay->Expression_Analysis Quantifies pump activity Hydrolysis_Analysis Hydrolysis of this compound Beta_Lactamase->Hydrolysis_Analysis Detects enzymatic degradation Validation Functional Validation (e.g., Site-Directed Mutagenesis) SNP_Analysis->Validation Hypothesis Generation Expression_Analysis->Validation Hypothesis Generation Hydrolysis_Analysis->Validation Hypothesis Generation

Caption: Workflow for Investigating this compound Resistance Mechanisms.

Frequently Asked Questions (FAQs)

Q1: What are the primary known mechanisms of resistance to this compound?

A1: Based on its mechanism as a β-lactam antibiotic targeting PBPs, the most likely resistance mechanisms are:

  • Target Site Modification: Point mutations in the genes encoding PBPs (e.g., pbp2a) can alter the binding site of this compound, reducing its efficacy. This is a common resistance strategy for bacteria against β-lactam antibiotics.[2][3]

  • Active Efflux: Bacteria can overexpress efflux pumps, which are membrane proteins that actively transport antibiotics out of the cell, preventing them from reaching their target PBP.[1][6]

  • Enzymatic Degradation: The production of β-lactamase enzymes that can hydrolyze the β-lactam ring of this compound renders the drug inactive.[2]

Q2: Can resistance to other β-lactam antibiotics confer cross-resistance to this compound?

A2: Yes, cross-resistance is a significant concern. Strains that have developed resistance to carbapenems or other advanced cephalosporins may exhibit reduced susceptibility to this compound.[7][8] This is often due to shared resistance mechanisms, such as the expression of broad-spectrum β-lactamases (e.g., carbapenemases) or mutations in PBPs that affect the binding of multiple β-lactam drugs.

Q3: What strategies can be employed in the lab to overcome or bypass this compound resistance?

A3: Several strategies can be explored:

  • Combination Therapy: Combining this compound with a β-lactamase inhibitor (e.g., clavulanic acid) can restore its activity against strains producing β-lactamase enzymes.[9]

  • Efflux Pump Inhibitors (EPIs): Using a known EPI, such as verapamil or reserpine, in conjunction with this compound can overcome resistance mediated by efflux pumps.[9] This approach can re-sensitize resistant bacteria.

  • Alternative Drug Targets: If resistance is due to target site modification, investigating agents with different mechanisms of action is a necessary alternative strategy.

G cluster_0 This compound Action cluster_1 Resistance Mechanisms FarobinA This compound PBP Penicillin-Binding Protein (PBP) FarobinA->PBP Inhibits CellWall Cell Wall Synthesis PBP->CellWall Catalyzes Lysis Bacterial Cell Lysis CellWall->Lysis Disruption leads to Mutation PBP Mutation Mutation->PBP Alters Target Efflux Efflux Pump Efflux->FarobinA Expels Drug BetaLactamase β-Lactamase BetaLactamase->FarobinA Degrades Drug

Caption: this compound Mechanism of Action and Resistance Pathways.

Data Presentation

Table 1: Hypothetical MIC Values for S. aureus Strains

This table illustrates a typical scenario of acquired resistance to this compound and the effect of combination therapy.

Strain IDDescriptionThis compound MIC (µg/mL)This compound + EPI* MIC (µg/mL)This compound + BLI** MIC (µg/mL)
SA-01Susceptible Parent0.50.50.5
SA-02Resistant (Efflux)16116
SA-03Resistant (β-Lactamase)>64>642
SA-04Resistant (PBP Mutation)323232

*EPI: Efflux Pump Inhibitor (e.g., 20 µg/mL reserpine) **BLI: β-Lactamase Inhibitor (e.g., 4 µg/mL clavulanic acid)

Experimental Protocols

Protocol 1: Broth Microdilution MIC Assay

This protocol is used to determine the minimum inhibitory concentration of this compound against a bacterial strain.[10][11]

  • Preparation: Prepare a 2-fold serial dilution of this compound in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate. The final volume in each well should be 50 µL.

  • Inoculum Standardization: Grow the bacterial strain to the mid-logarithmic phase in CAMHB. Adjust the turbidity of the culture to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension 1:100 in fresh CAMHB to achieve a final concentration of 1.5 x 10⁶ CFU/mL.

  • Inoculation: Add 50 µL of the standardized bacterial suspension to each well of the microtiter plate, resulting in a final inoculum of approximately 7.5 x 10⁵ CFU/mL and a total volume of 100 µL. Include a growth control well (bacteria, no antibiotic) and a sterility control well (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Reading Results: The MIC is the lowest concentration of this compound at which there is no visible bacterial growth.

Protocol 2: Efflux Pump Inhibition Assay

This assay determines if resistance is mediated by efflux pumps.

  • Perform MIC Assay: Set up two parallel MIC assays as described in Protocol 1.

  • Add Inhibitor: In the second set of plates, add a sub-inhibitory concentration of a known efflux pump inhibitor (e.g., reserpine at 20 µg/mL) to every well, including the growth control.

  • Incubation and Reading: Incubate and read both sets of plates as previously described.

  • Interpretation: A significant reduction (≥4-fold) in the MIC of this compound in the presence of the EPI suggests that efflux is a mechanism of resistance.

References

Farobin A interference with common assay reagents

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Farobin A. This resource is designed to assist researchers, scientists, and drug development professionals in identifying and troubleshooting potential interferences of this compound with common laboratory assays.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is a novel synthetic small molecule currently under investigation for its therapeutic potential. Its primary mechanism of action is believed to be the potent and selective inhibition of the XYZ signaling pathway, which is implicated in inflammatory responses.

Q2: My results with this compound are inconsistent in cell-based assays. What could be the cause?

Inconsistencies in cell-based assays can arise from several factors. Common causes include variability in cell passage number, seeding density, and incubation times. Additionally, the final concentration of the solvent used to dissolve this compound (e.g., DMSO) can impact cell health and assay performance. It is also crucial to ensure the stability of this compound in your specific cell culture medium over the course of the experiment.

Q3: I am observing a decrease in signal in my fluorescence-based assay when using this compound. Is this expected?

A decrease in signal in a fluorescence-based assay could be due to genuine biological activity (e.g., inhibition of a target). However, it is also possible that this compound itself is interfering with the assay. This can occur through several mechanisms, including quenching of the fluorescent signal, inhibition of the reporter enzyme (e.g., luciferase), or precipitation of the compound at the tested concentrations, which can scatter light. It is recommended to run appropriate controls to rule out assay artifacts.

Q4: How can I test if this compound is directly interfering with my assay reagents?

To test for direct interference, you can perform a cell-free version of your assay. For example, in an enzymatic assay, combine this compound with the enzyme and substrate in the assay buffer without cells. If you still observe a change in signal, it is likely due to direct interference with the assay components. For fluorescence-based assays, you can measure the fluorescence of the dye or substrate in the presence and absence of this compound.

Q5: What is the recommended solvent and storage condition for this compound?

This compound is soluble in dimethyl sulfoxide (DMSO) at concentrations up to 50 mM. For long-term storage, it is recommended to store the DMSO stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. For aqueous solutions, it is advisable to prepare them fresh for each experiment, as the stability in aqueous buffers may be limited.

Troubleshooting Guides

Issue 1: Unexpectedly High Absorbance Readings in ELISA

Possible Cause: this compound may be precipitating in the assay buffer, leading to light scattering and artificially high absorbance readings.

Troubleshooting Steps:

  • Visual Inspection: Visually inspect the wells of your ELISA plate after adding this compound. Look for any cloudiness or precipitate.

  • Solubility Check: Determine the solubility of this compound in your specific ELISA buffer at the concentrations being tested. You can do this by preparing serial dilutions of this compound in the buffer and measuring the absorbance at a wavelength where the compound does not absorb (e.g., 600 nm). A sharp increase in absorbance suggests precipitation.

  • Assay Blank: Run a control plate with only assay buffer and this compound (no analyte or antibodies). If you observe high absorbance, this confirms interference from the compound.

  • Solvent Concentration: Ensure the final concentration of DMSO or other organic solvents is consistent across all wells and is below the tolerance level for your assay (typically <0.5%).

Issue 2: Loss of Signal in a Chemiluminescence-Based Reporter Assay

Possible Cause: this compound may be inhibiting the luciferase enzyme or quenching the luminescent signal.

Troubleshooting Steps:

  • Luciferase Inhibition Control: Perform a cell-free luciferase assay. Add a known amount of purified luciferase and its substrate to wells containing different concentrations of this compound. A dose-dependent decrease in luminescence indicates direct inhibition of the enzyme.

  • Signal Quenching Assessment: In a separate experiment, generate a luminescent signal using the assay reagents and then add this compound. An immediate drop in signal suggests quenching.

  • Alternative Reporter: If possible, use a different type of reporter system (e.g., a fluorescent protein) to confirm the biological effect of this compound.

Data Summaries

Table 1: Effect of this compound on Luciferase Activity (Cell-Free)

This compound Concentration (µM)Average Luminescence (RLU)% Inhibition
0 (Vehicle Control)1,500,0000%
11,450,0003.3%
51,300,00013.3%
10950,00036.7%
25400,00073.3%
50150,00090.0%

Table 2: Solubility of this compound in PBS at Room Temperature

This compound Concentration (µM)Absorbance at 600 nmObservation
10.002Soluble
50.003Soluble
100.005Soluble
250.089Slight Precipitation
500.254Significant Precipitation

Experimental Protocols

Protocol: Assessing this compound Interference with a Luciferase Assay

Objective: To determine if this compound directly inhibits the activity of firefly luciferase.

Materials:

  • This compound stock solution (10 mM in DMSO)

  • Purified firefly luciferase enzyme

  • Luciferase assay substrate (e.g., luciferin)

  • Luciferase assay buffer

  • White, opaque 96-well plates

  • Luminometer

Methodology:

  • Prepare this compound Dilutions: Serially dilute the this compound stock solution in luciferase assay buffer to achieve final assay concentrations ranging from 0.1 µM to 100 µM. Include a vehicle control (DMSO only) with the same final DMSO concentration as the highest this compound concentration.

  • Add Luciferase: To each well of the 96-well plate, add 50 µL of the diluted this compound or vehicle control. Then, add 25 µL of a solution containing purified firefly luciferase.

  • Incubation: Incubate the plate at room temperature for 15 minutes to allow for any potential interaction between this compound and the enzyme.

  • Initiate Reaction: Add 25 µL of the luciferase assay substrate to each well to start the chemiluminescent reaction.

  • Measure Luminescence: Immediately place the plate in a luminometer and measure the relative light units (RLU) for each well.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control using the formula: % Inhibition = 100 * (1 - (RLU_sample / RLU_vehicle)).

Visualizations

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor KinaseA Kinase A Receptor->KinaseA KinaseB Kinase B KinaseA->KinaseB TranscriptionFactor Transcription Factor KinaseB->TranscriptionFactor FarobinA This compound FarobinA->KinaseB Inhibition GeneExpression Gene Expression TranscriptionFactor->GeneExpression translocation

Caption: Hypothetical signaling pathway showing this compound inhibiting Kinase B.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay A Prepare this compound Dilutions C Add this compound to Cells A->C B Seed Cells in 96-well Plate B->C D Incubate for 24 hours C->D E Add Assay Reagent D->E F Read Signal E->F

Caption: General experimental workflow for a cell-based assay with this compound.

Troubleshooting_Logic Start Inconsistent Results? CheckControls Are Controls Behaving as Expected? Start->CheckControls CheckReagents Check Reagent Stability and Expiry CheckControls->CheckReagents No AssayInterference Suspect Assay Interference? CheckControls->AssayInterference Yes CheckProtocol Review Experimental Protocol for Errors CheckReagents->CheckProtocol CellFreeAssay Run Cell-Free Assay AssayInterference->CellFreeAssay Yes NoInterference Biological Effect Likely AssayInterference->NoInterference No CellFreeAssay->NoInterference No Signal Change InterferenceConfirmed Interference Confirmed CellFreeAssay->InterferenceConfirmed Signal Altered ModifyAssay Modify Assay or Use Orthogonal Method InterferenceConfirmed->ModifyAssay

Caption: Troubleshooting logic for unexpected results with this compound.

how to prevent degradation of Farobin A during storage

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Farobin A

This technical support center provides researchers, scientists, and drug development professionals with guidance on the proper storage and handling of this compound to prevent its degradation. Below you will find troubleshooting guides and frequently asked questions to ensure the integrity of your experimental results.

Troubleshooting Guide

This guide addresses specific issues you might encounter during the storage and handling of this compound.

Question: I observed a decrease in the activity of my this compound sample. What could be the cause?

Answer: A decrease in the activity of this compound can be attributed to several factors related to its storage and handling. The primary causes of degradation are improper storage temperature, repeated freeze-thaw cycles, and exposure to light. This compound is a natural monoterpenoid and, like many complex organic molecules, is sensitive to environmental conditions.

To troubleshoot this issue, please refer to the following workflow:

start Decreased this compound Activity Observed check_storage 1. Verify Storage Conditions start->check_storage improper_storage Incorrect Temperature or Duration check_storage->improper_storage check_freeze_thaw 2. Review Handling Procedures (Freeze-Thaw Cycles) multiple_freeze_thaw > 3 Freeze-Thaw Cycles? check_freeze_thaw->multiple_freeze_thaw check_light 3. Assess Light Exposure light_exposure Prolonged Exposure to Light? check_light->light_exposure improper_storage->check_freeze_thaw No solution1 Action: Discard sample. Procure new vial and store correctly. improper_storage->solution1 Yes multiple_freeze_thaw->check_light No solution2 Action: Aliquot new stock solution. Minimize freeze-thaw cycles. multiple_freeze_thaw->solution2 Yes solution3 Action: Protect from light. Use amber vials or cover with foil. light_exposure->solution3 Yes end_node Problem Resolved light_exposure->end_node No solution1->end_node solution2->end_node solution3->end_node

Troubleshooting workflow for this compound degradation.

Question: My this compound solution appears cloudy or has visible precipitates. Is it still usable?

Answer: Cloudiness or precipitation in your this compound solution can indicate several issues, including degradation, microbial contamination, or exceeding the compound's solubility limit in the chosen solvent. It is not recommended to use a solution that has changed in appearance.

  • Degradation: The degradation products of this compound may be less soluble than the parent compound, leading to precipitation.

  • Solubility: Ensure that the concentration of this compound in your stock solution does not exceed its solubility in the solvent used. For most applications, DMSO is a suitable solvent for creating stock solutions.[1]

  • Contamination: If the solution was not prepared under sterile conditions, microbial growth could cause cloudiness.

If you observe these changes, it is best to discard the solution and prepare a fresh one from a new stock.

Frequently Asked Questions (FAQs)

What are the recommended long-term storage conditions for this compound?

For optimal stability, this compound should be stored as a powder.[1] The recommended storage conditions are detailed in the table below. When stored as a powder, this compound is stable for up to 3 years at -20°C.[1]

How should I store this compound once it is dissolved in a solvent?

Once dissolved, this compound solutions are less stable than the powder form. It is highly recommended to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.[1] Store these aliquots at -80°C for up to 6 months or at -20°C for up to 1 month.[1]

Is this compound sensitive to light?

While specific photostability data for this compound is not extensively published, many complex natural products are sensitive to light. As a precautionary measure, it is recommended to store both the powder and solutions of this compound protected from light. Use amber-colored vials or wrap standard vials in aluminum foil.

Quantitative Stability Data

The following table summarizes the recommended storage conditions and expected shelf life for this compound in both powder and solvent forms.[1]

FormStorage TemperatureShelf Life
Powder-20°C3 years
Powder4°C2 years
In Solvent-80°C6 months
In Solvent-20°C1 month

Experimental Protocols

Protocol: Assessment of this compound Stability by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a method to assess the stability of this compound under different storage conditions.

Objective: To quantify the degradation of this compound over time at various temperatures.

Materials:

  • This compound (powder)

  • HPLC-grade Dimethyl Sulfoxide (DMSO)

  • HPLC-grade water

  • HPLC-grade acetonitrile (ACN)

  • Trifluoroacetic acid (TFA)

  • Calibrated analytical balance

  • Volumetric flasks

  • Pipettes

  • Amber HPLC vials

  • HPLC system with a UV detector and a C18 column

Procedure:

  • Preparation of Stock Solution:

    • Accurately weigh 10 mg of this compound powder.

    • Dissolve the powder in HPLC-grade DMSO to a final concentration of 10 mg/mL in a volumetric flask. Mix thoroughly until fully dissolved.

  • Preparation of Stability Samples:

    • Aliquot the stock solution into multiple amber HPLC vials, with each vial containing 100 µL.

    • Prepare multiple sets of aliquots for each storage condition to be tested (e.g., 4°C, room temperature, -20°C).

  • Time-Zero (T0) Analysis:

    • Immediately after preparation, take one aliquot and prepare it for HPLC analysis. This will serve as the baseline (100% purity).

    • Dilute the 100 µL aliquot with the mobile phase to a final concentration suitable for HPLC analysis (e.g., 10 µg/mL).

  • HPLC Analysis:

    • Mobile Phase A: 0.1% TFA in water

    • Mobile Phase B: 0.1% TFA in ACN

    • Gradient: A suitable gradient to separate this compound from its potential degradants (e.g., start with 95% A, ramp to 95% B over 20 minutes).

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Detection Wavelength: Determined by a UV scan of this compound (typically between 200-400 nm).

    • Inject the prepared sample onto the HPLC system.

  • Data Analysis:

    • Integrate the peak area of this compound at T0.

    • At specified time points (e.g., 1, 7, 14, and 30 days), retrieve one aliquot from each storage condition.

    • Prepare and analyze the samples by HPLC as described above.

    • Calculate the percentage of remaining this compound at each time point relative to the T0 sample. The formula is: % Remaining = (Peak Area at Tx / Peak Area at T0) * 100

The following diagram illustrates the experimental workflow for the stability assessment:

start Start: Stability Assessment prep_stock 1. Prepare this compound Stock Solution (DMSO) start->prep_stock aliquot 2. Aliquot into Amber Vials prep_stock->aliquot t0_analysis 3. T0 HPLC Analysis (Baseline) aliquot->t0_analysis storage 4. Store Aliquots at Different Conditions aliquot->storage data_analysis 6. Calculate % Degradation vs. T0 t0_analysis->data_analysis time_points 5. Analyze at Time Points (e.g., 1, 7, 14, 30 days) storage->time_points time_points->data_analysis end_node End: Determine Stability Profile data_analysis->end_node

Experimental workflow for HPLC-based stability assessment.

References

Technical Support Center: Farobin A (Faropenem)

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the experimental use of Farobin A (Faropenem).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is understood to be Faropenem, a broad-spectrum, orally active beta-lactam antibiotic.[1][2] Its primary mechanism of action is the inhibition of bacterial cell wall synthesis. It achieves this by acylating and inactivating penicillin-binding proteins (PBPs), which are essential enzymes for the final steps of peptidoglycan synthesis. This disruption of the cell wall integrity leads to bacterial cell death.[3][4]

Q2: What is the optimal pH for the activity and stability of Faropenem?

The optimal pH for Faropenem activity is a critical factor for consideration in experimental design. While a definitive single optimal pH for activity is not definitively established in the provided literature, the stability of beta-lactam antibiotics is known to be pH-dependent. Generally, beta-lactams exhibit maximal stability in a slightly acidic to neutral environment. For Faropenem specifically, its stability has been noted at various pH levels, suggesting that the optimal pH for an experiment will depend on the specific assay conditions and bacterial species.

Q3: How should I prepare a stock solution of Faropenem?

Faropenem sodium salt hydrate is soluble in aqueous buffers. For example, its solubility in PBS (pH 7.2) is approximately 10 mg/mL.[5] It is recommended to prepare fresh aqueous solutions daily.[5] For organic solvents, Faropenem is soluble in DMSO.[5] When preparing stock solutions, it is crucial to ensure the final concentration of the organic solvent is minimal in the experimental setup, as it may have physiological effects.

Q4: Can Faropenem be used against beta-lactamase-producing bacteria?

Faropenem has demonstrated stability against many common beta-lactamases, which are enzymes produced by bacteria that can inactivate many beta-lactam antibiotics.[6] This stability makes it a potentially effective agent against certain beta-lactam-resistant strains. However, its efficacy can be affected by specific types of beta-lactamases, such as some metallo-beta-lactamases.[6]

Troubleshooting Guide

Issue 1: Inconsistent or lower-than-expected Faropenem activity in my assay.

  • Potential Cause 1: Suboptimal pH of the medium.

    • Solution: The pH of your experimental medium can significantly impact the stability and activity of Faropenem. Beta-lactam antibiotics can degrade at acidic or alkaline pH.[7][8] It is crucial to measure and adjust the pH of your medium to be within the optimal range for your specific bacterial strain and assay, which is typically between pH 6.0 and 7.5 for many bacteria.[9] Refer to the detailed protocol below for determining the optimal pH.

  • Potential Cause 2: Degradation of Faropenem.

    • Solution: Faropenem, like other beta-lactams, can be susceptible to hydrolysis.[8] Always prepare fresh stock solutions and add Faropenem to your experimental medium shortly before starting your experiment. Avoid repeated freeze-thaw cycles of stock solutions.

  • Potential Cause 3: Presence of interfering substances.

    • Solution: Components in your culture medium or sample preparation could interfere with the assay. For instance, high concentrations of certain salts or proteins might affect the activity of the antibiotic. If possible, perform a pilot experiment with a simplified buffer system to confirm Faropenem's activity before moving to a more complex medium.

Issue 2: No observable antibacterial activity.

  • Potential Cause 1: Bacterial resistance.

    • Solution: The bacterial strain you are using may be resistant to Faropenem. This could be due to the production of specific beta-lactamases, altered penicillin-binding proteins, or other resistance mechanisms.[3] Confirm the susceptibility of your bacterial strain using a standard antimicrobial susceptibility test (AST) method, such as broth microdilution or disk diffusion.

  • Potential Cause 2: Incorrect concentration of Faropenem.

    • Solution: Double-check your calculations for the preparation of stock and working solutions. Ensure that the final concentration of Faropenem in your assay is appropriate for the expected Minimum Inhibitory Concentration (MIC) of your target bacterium.

Quantitative Data Summary

The following table summarizes the stability and activity of Faropenem at different pH conditions as reported in the literature.

pHBuffer/MediumObservationReference
1.2Simulated Gastric FluidApproximately 70% of Faropenem remained after 60 minutes.[10]
3.510mM Ammonium Formate BufferUsed as a mobile phase for RP-UPLC analysis of Faropenem.[2]
6.0Aqueous SolutionSlow hydrolysis observed.[10]
7.2PBSSolubility of approximately 10 mg/mL.[5]
7.4Aqueous SolutionSlow hydrolysis, with 10-13% of a prodrug form hydrolyzing in 2 hours.[10]

Experimental Protocols

Protocol for Determining the Optimal pH for Faropenem Activity

This protocol outlines a method to determine the optimal pH for Faropenem activity against a specific bacterial strain using a broth microdilution assay.

Materials:

  • Faropenem powder

  • Sterile, purified water or appropriate solvent for stock solution

  • Mueller-Hinton Broth (MHB) or other suitable bacterial growth medium

  • A series of sterile buffers with a range of pH values (e.g., pH 5.0, 6.0, 7.0, 7.5, 8.0)

  • Sterile 96-well microtiter plates

  • Bacterial culture of the test organism in the logarithmic growth phase

  • Spectrophotometer or microplate reader

Methodology:

  • Preparation of pH-Adjusted Media:

    • Prepare aliquots of the bacterial growth medium (e.g., MHB).

    • Adjust the pH of each aliquot to the desired values (e.g., 5.0, 6.0, 7.0, 7.5, 8.0) using the prepared sterile buffers. Ensure the final buffer concentration does not inhibit bacterial growth.

    • Sterilize the pH-adjusted media by filtration (0.22 µm filter).

  • Preparation of Faropenem Serial Dilutions:

    • Prepare a stock solution of Faropenem in a suitable solvent.

    • For each pH-adjusted medium, perform a two-fold serial dilution of Faropenem in a 96-well plate to achieve a range of concentrations.

  • Inoculation:

    • Dilute the logarithmic phase bacterial culture to a standardized concentration (e.g., 5 x 10^5 CFU/mL) in each of the pH-adjusted media.

    • Add the standardized bacterial inoculum to each well of the 96-well plates containing the Faropenem dilutions.

    • Include a positive control (bacteria in medium without antibiotic) and a negative control (medium only) for each pH value.

  • Incubation:

    • Incubate the plates at the optimal growth temperature for the test bacterium (e.g., 37°C) for 18-24 hours.

  • Determination of Minimum Inhibitory Concentration (MIC):

    • After incubation, determine the MIC for each pH value. The MIC is the lowest concentration of Faropenem that completely inhibits visible bacterial growth.

    • The optimal pH for Faropenem activity against the tested strain is the pH at which the lowest MIC is observed.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_media Prepare pH-Adjusted Media (pH 5.0, 6.0, 7.0, 7.5, 8.0) inoculate Inoculate 96-Well Plates prep_media->inoculate prep_faro Prepare Faropenem Serial Dilutions prep_faro->inoculate prep_bact Prepare Standardized Bacterial Inoculum prep_bact->inoculate incubate Incubate at 37°C for 18-24 hours inoculate->incubate read_mic Determine MIC at Each pH incubate->read_mic analyze Identify pH with Lowest MIC read_mic->analyze

Caption: Experimental workflow for determining the optimal pH for this compound activity.

signaling_pathway Farobin_A This compound (Faropenem) PBP Penicillin-Binding Proteins (PBPs) Farobin_A->PBP Binds to Inhibition Inhibition PBP->Inhibition CellWall Peptidoglycan Cross-linking StressResponse Cell Wall Stress Response Signaling CellWall->StressResponse Triggers Inhibition->CellWall Blocks CellLysis Cell Lysis and Death Inhibition->CellLysis

Caption: Simplified signaling pathway of this compound's mechanism of action.

References

troubleshooting inconsistent results in Farobin A experiments

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The information provided in this technical support center is for research purposes only. "Farobin A" is addressed here under the assumption that it is analogous to Faropenem, a beta-lactam antibiotic. All experimental data presented is hypothetical and for illustrative purposes.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is a beta-lactam antibiotic that functions by inhibiting the synthesis of the bacterial cell wall.[1][2][3] It specifically targets and binds to penicillin-binding proteins (PBPs), which are essential enzymes for the final steps of peptidoglycan synthesis.[1][3][4] This binding inactivates the enzymes, preventing the cross-linking of peptidoglycan chains, which ultimately weakens the cell wall and leads to bacterial cell lysis, particularly in actively dividing bacteria.[3]

Q2: How should this compound be stored for optimal stability?

This compound, like many beta-lactam antibiotics, is susceptible to degradation, particularly in aqueous solutions.[5][6] For long-term storage, it is recommended to store the compound as a dry powder at -20°C, protected from light and moisture. For short-term use, stock solutions can be prepared in an appropriate solvent (e.g., DMSO) and stored at -20°C or -80°C. Avoid repeated freeze-thaw cycles to maintain the integrity of the compound.[4]

Q3: What are the known resistance mechanisms to this compound?

The primary mechanism of resistance to this compound and other beta-lactam antibiotics is the production of beta-lactamase enzymes.[7][8] These enzymes hydrolyze the beta-lactam ring, rendering the antibiotic inactive.[7] Other resistance mechanisms can include alterations in the target PBPs, reducing the binding affinity of the drug, or changes in the bacterial outer membrane that limit drug permeability.[7]

Troubleshooting Inconsistent Experimental Results

This section addresses common issues encountered during in vitro experiments with this compound, focusing on inconsistent results in antibiotic susceptibility testing.

Problem 1: High Variability in Minimum Inhibitory Concentration (MIC) Assays

Q: We are observing significant well-to-well and day-to-day variability in our MIC assays with this compound against the same bacterial strain. What are the potential causes and solutions?

A: High variability in MIC assays is a common issue that can stem from several factors, ranging from reagent preparation to procedural inconsistencies. Below are the most frequent causes and recommended troubleshooting steps.

Potential Causes & Solutions:

  • Inoculum Preparation: The density of the bacterial inoculum is critical for reproducible MIC results. An inoculum that is too dense can lead to falsely high MICs, while a sparse inoculum can result in falsely low values.

    • Solution: Strictly adhere to standardized protocols for inoculum preparation (e.g., using a McFarland standard or spectrophotometric methods to adjust bacterial density). Ensure the bacterial culture is in the logarithmic growth phase.

  • Compound Stability and Handling: this compound is susceptible to degradation in aqueous media.[5][6] If stock solutions are improperly stored or if working solutions are prepared too far in advance, the effective concentration of the active compound can decrease.

    • Solution: Prepare fresh working solutions of this compound for each experiment from a properly stored stock. Avoid repeated freeze-thaw cycles of the stock solution. Perform a serial dilution of the compound immediately before adding the bacterial inoculum.

  • Incubation Conditions: Variations in incubation time, temperature, or atmospheric conditions (e.g., CO2 levels for certain bacteria) can affect the bacterial growth rate and, consequently, the MIC value.

    • Solution: Ensure that incubators are properly calibrated and maintain consistent temperature and atmospheric conditions. Standardize the incubation time for all assays as per your established protocol.

  • Pipetting and Operator Error: Minor inconsistencies in pipetting volumes during serial dilutions or when adding the inoculum can lead to significant variations in the final results.

    • Solution: Calibrate pipettes regularly. Use fresh tips for each dilution step to avoid carryover. Standardize the mixing technique for each well.

Hypothetical Data: Inconsistent MIC Values for E. coli ATCC 25922

Experiment RunReplicate 1 (µg/mL)Replicate 2 (µg/mL)Replicate 3 (µg/mL)Mean MIC (µg/mL)Standard Deviation
Day 12844.673.06
Day 21211.330.58
Day 34485.332.31

Table 1: Example of inconsistent MIC data across three separate experimental runs. The high standard deviation on Day 1 and Day 3, along with the significant variation in the mean MIC between days, indicates a potential issue with experimental consistency.

Problem 2: this compound Appears Less Potent Than Expected

Q: Our observed MIC values for this compound are consistently higher than those reported in the literature for our test strain. What could be the reason for this discrepancy?

A: Observing lower-than-expected potency can be alarming, but it is often traceable to specific experimental factors or the characteristics of the bacterial strain being used.

Potential Causes & Solutions:

  • Bacterial Resistance: The most common reason for unexpectedly high MICs is the presence of resistance mechanisms. Your bacterial strain may be producing beta-lactamase enzymes that degrade this compound.

    • Solution: Test your strain for beta-lactamase activity using a chromogenic substrate like nitrocefin.[1][4][9] If the strain is positive, consider co-administering this compound with a beta-lactamase inhibitor (e.g., clavulanic acid) to see if potency is restored.

  • Compound Degradation: As mentioned previously, the stability of this compound is critical. If the compound has degraded due to improper storage or handling, its effective concentration will be lower, leading to higher apparent MICs.[5][6]

    • Solution: Verify the integrity of your this compound stock. If possible, use a new, validated batch of the compound. Always prepare fresh dilutions for each experiment.

  • Media Composition: The components of the culture medium can sometimes interfere with the activity of an antibiotic.

    • Solution: Ensure you are using the recommended medium for antibiotic susceptibility testing (e.g., Mueller-Hinton Broth). Check for any batch-to-batch variability in your media.

  • Incorrect MIC Interpretation: Ensure that the MIC is being read correctly. The MIC is defined as the lowest concentration of the antibiotic that prevents visible growth of the bacterium.[10][11]

    • Solution: Use a control plate with no antibiotic to ensure robust bacterial growth. A microplate reader can provide more objective growth assessment compared to visual inspection.

Hypothetical Data: Observed vs. Expected MIC Values

Bacterial StrainExpected MIC (µg/mL)Observed MIC (µg/mL)Beta-Lactamase Test
S. aureus ATCC 292130.5 - 232Positive
E. coli ATCC 259221 - 464Positive
P. aeruginosa ATCC 27853>128 (intrinsic resistance)>128Not Applicable

Table 2: Comparison of expected MIC values with hypothetical observed results. The significantly higher observed MICs for S. aureus and E. coli, correlated with a positive beta-lactamase test, suggest enzymatic degradation of this compound as the likely cause of the discrepancy.

Experimental Protocols

Protocol 1: Broth Microdilution MIC Assay

This protocol describes a standard method for determining the Minimum Inhibitory Concentration (MIC) of this compound.

Materials:

  • This compound stock solution (e.g., 1280 µg/mL in DMSO)

  • Sterile 96-well microtiter plates (U-bottom)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial strain of interest

  • McFarland 0.5 turbidity standard

  • Sterile saline or phosphate-buffered saline (PBS)

  • Spectrophotometer

Procedure:

  • Inoculum Preparation: a. From a fresh agar plate (18-24 hours growth), select 3-5 colonies of the test organism. b. Suspend the colonies in sterile saline or PBS. c. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL). d. Dilute this adjusted suspension 1:150 in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL.

  • Compound Dilution: a. Add 100 µL of CAMHB to all wells of a 96-well plate. b. Add 100 µL of the this compound stock solution to the first well and mix thoroughly. This creates a 1:2 dilution. c. Perform a 2-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and continuing this process across the plate. Discard 100 µL from the last well. This will leave you with 100 µL in each well.

  • Inoculation: a. Add 100 µL of the final bacterial inoculum to each well containing the diluted compound. This will bring the final volume to 200 µL and dilute the compound by another factor of 2, achieving the final desired concentrations. b. Include a positive control well (inoculum in CAMHB, no drug) and a negative control well (CAMHB only).

  • Incubation: a. Cover the plate and incubate at 35-37°C for 16-20 hours in ambient air.

  • Reading the Results: a. The MIC is the lowest concentration of this compound at which there is no visible growth (i.e., the well is clear). This can be determined by visual inspection or by using a microplate reader to measure optical density (OD).

Protocol 2: Beta-Lactamase Activity Assay (Nitrocefin-based)

This is a rapid colorimetric assay to detect the presence of beta-lactamase enzymes.

Materials:

  • Nitrocefin stock solution

  • Bacterial culture or lysate

  • Phosphate buffer (pH 7.0)

  • 96-well microtiter plate

Procedure:

  • Prepare a dense suspension of the test bacteria in phosphate buffer.

  • Add 100 µL of the bacterial suspension to a well in the microtiter plate.

  • Add a small volume of the nitrocefin solution to the well.

  • Observe for a color change. A rapid change from yellow to red indicates the hydrolysis of nitrocefin and a positive result for beta-lactamase activity.

Visualizations

FarobinA_Mechanism cluster_pathway Bacterial Cell Wall Synthesis cluster_inhibition Inhibition by this compound UDP_NAG UDP-NAG UDP_NAM UDP-NAM UDP_NAG->UDP_NAM Synthesis Lipid_I Lipid I UDP_NAM->Lipid_I Lipid_II Lipid II Lipid_I->Lipid_II Peptidoglycan_Chain Growing Peptidoglycan Chain Lipid_II->Peptidoglycan_Chain Transglycosylation Cross_Linking Peptidoglycan Cross-linking Peptidoglycan_Chain->Cross_Linking Substrate PBP Penicillin-Binding Proteins (PBPs) PBP->Cross_Linking Catalyzes FarobinA This compound FarobinA->PBP Inhibits

Caption: Mechanism of action of this compound in bacterial cell wall synthesis.

Troubleshooting_Workflow Start Inconsistent MIC Results Observed Check_Protocol Review Experimental Protocol (CLSI/EUCAST guidelines) Start->Check_Protocol Check_Reagents Verify Reagent Quality Check_Protocol->Check_Reagents Check_Inoculum Assess Inoculum Preparation Check_Reagents->Check_Inoculum Check_Compound Evaluate this compound Stock (Age, Storage, Solubility) Check_Inoculum->Check_Compound Decision_Resistance Is Strain Known to be Resistant? Check_Compound->Decision_Resistance Test_Resistance Perform Beta-Lactamase Assay Decision_Resistance->Test_Resistance No / Unsure Rerun_Experiment Re-run Experiment with Fresh Reagents & Controls Decision_Resistance->Rerun_Experiment Yes Test_Resistance->Rerun_Experiment Analyze_Data Analyze New Data Rerun_Experiment->Analyze_Data Resolved Issue Resolved Analyze_Data->Resolved Consistent Results Consult Consult Literature or Technical Support Analyze_Data->Consult Inconsistency Persists

Caption: A workflow for troubleshooting inconsistent MIC assay results.

Logical_Relationships cluster_compound Compound Factors cluster_bacterial Bacterial Factors cluster_procedural Procedural Factors center_node Experimental Outcome (MIC Value) Purity Purity Purity->center_node Stability Stability Purity->Stability Stability->center_node Concentration Concentration Accuracy Concentration->center_node Strain_ID Strain Identity Strain_ID->center_node Resistance Resistance Profile Strain_ID->Resistance Growth_Phase Growth Phase Growth_Phase->center_node Inoculum_Density Inoculum Density Growth_Phase->Inoculum_Density Inoculum_Density->center_node Resistance->center_node Media_Type Media Type Media_Type->center_node Incubation Incubation Conditions Incubation->center_node Pipetting Pipetting Accuracy Pipetting->center_node Protocol_Adherence Protocol Adherence Pipetting->Protocol_Adherence Protocol_Adherence->center_node

Caption: Interacting factors that can influence experimental outcomes.

References

Validation & Comparative

A Comparative Analysis of the Antibacterial Activity of Faropenem and Chlorhexidine

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – In the ongoing battle against bacterial infections, the evaluation of various antimicrobial agents is crucial for advancing research and clinical practice. This guide provides a detailed, objective comparison of the antibacterial activity of Faropenem, a beta-lactam antibiotic, and Chlorhexidine, a broad-spectrum antiseptic. This analysis is intended for researchers, scientists, and drug development professionals, offering a compilation of experimental data to delineate the performance of these two compounds against key bacterial pathogens.

Introduction to the Compounds

Faropenem is a broad-spectrum oral antibiotic belonging to the penem class of beta-lactam antibiotics. Its mechanism of action involves the inhibition of bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs), which are essential for the final steps of peptidoglycan synthesis. This disruption leads to the weakening of the cell wall and subsequent cell lysis and death.

Chlorhexidine is a cationic biguanide antiseptic with a broad spectrum of activity against Gram-positive and Gram-negative bacteria, yeasts, and some viruses. Its bactericidal effect is a result of the binding of the positively charged chlorhexidine molecule to the negatively charged bacterial cell wall. At lower concentrations, it has a bacteriostatic effect, while at higher concentrations, it causes disruption of the cell membrane, leading to cell death.

Quantitative Comparison of Antibacterial Activity

The following tables summarize the in vitro antibacterial activity of Faropenem and Chlorhexidine against three clinically significant bacteria: Staphylococcus aureus (a Gram-positive coccus), Escherichia coli (a Gram-negative rod), and Pseudomonas aeruginosa (a Gram-negative rod known for its intrinsic resistance). The data, compiled from various studies, includes Minimum Inhibitory Concentration (MIC) and, where available, Minimum Bactericidal Concentration (MBC) and Zone of Inhibition data.

Table 1: Antibacterial Activity Against Staphylococcus aureus

ParameterFaropenemChlorhexidineReferences
MIC (mg/L) 0.125 (for MSSA)0.25 - 16[1][2][3]
MBC (mg/L) Data not consistently available3-fold higher than MIC for some strains[4]
Zone of Inhibition (mm) Data not consistently available24 (for 0.2% solution)[5]

Table 2: Antibacterial Activity Against Escherichia coli

ParameterFaropenemChlorhexidineReferences
MIC (mg/L) 0.5 - 12 - 16[2][6]
MBC (mg/L) Close to MICData not consistently available[7][8]
Zone of Inhibition (mm) 6Data not consistently available[9]

Table 3: Antibacterial Activity Against Pseudomonas aeruginosa

ParameterFaropenemChlorhexidineReferences
MIC (mg/L) >12816 - 32[2][10]
MBC (mg/L) Data not consistently availableData not consistently available
Zone of Inhibition (mm) Data not consistently availableData not consistently available

Signaling Pathways and Mechanisms of Action

The antibacterial mechanisms of Faropenem and Chlorhexidine target different cellular components, as illustrated in the diagrams below.

Faropenem_Mechanism Faropenem Faropenem PBP Penicillin-Binding Proteins (PBPs) Faropenem->PBP Binds to CellWall Bacterial Cell Wall (Peptidoglycan Synthesis) PBP->CellWall Inhibits Lysis Cell Lysis & Death CellWall->Lysis Weakens Chlorhexidine_Mechanism Chlorhexidine Chlorhexidine (Cationic) BacterialCellWall Bacterial Cell Wall (Negatively Charged) Chlorhexidine->BacterialCellWall Binds to MembraneDisruption Cell Membrane Disruption BacterialCellWall->MembraneDisruption Causes CellDeath Cell Death MembraneDisruption->CellDeath Leads to Broth_Microdilution_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis SerialDilution Prepare serial dilutions of Faropenem/Chlorhexidine in 96-well plate Inoculation Inoculate each well with bacterial suspension SerialDilution->Inoculation BacterialSuspension Prepare standardized bacterial suspension (e.g., 0.5 McFarland) BacterialSuspension->Inoculation Incubate Incubate at 37°C for 18-24 hours Inoculation->Incubate MIC_Determination Determine MIC: Lowest concentration with no visible growth Incubate->MIC_Determination MBC_Determination Plate aliquots from clear wells onto agar plates MIC_Determination->MBC_Determination Incubate_MBC Incubate agar plates MBC_Determination->Incubate_MBC Read_MBC Determine MBC: Lowest concentration with no bacterial growth on agar Incubate_MBC->Read_MBC Agar_Well_Diffusion_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis InoculatePlate Inoculate the surface of an agar plate with a standardized bacterial suspension CreateWells Create wells in the agar using a sterile cork borer InoculatePlate->CreateWells AddAgent Add a defined volume of Faropenem/Chlorhexidine solution to each well CreateWells->AddAgent Incubate Incubate the plate at 37°C for 18-24 hours AddAgent->Incubate MeasureZone Measure the diameter of the zone of inhibition around each well Incubate->MeasureZone

References

Unveiling the Antioxidant Prowess of Fisetin: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the quest for potent antioxidant compounds, the flavonoid Fisetin has emerged as a subject of significant interest. This guide provides a comprehensive cross-validation of Fisetin's antioxidant properties, offering an objective comparison with the well-established antioxidants, Vitamin C (Ascorbic Acid) and Vitamin E (α-Tocopherol). The information presented herein is supported by experimental data from established in vitro antioxidant assays, providing a valuable resource for researchers and professionals in the field of drug development and oxidative stress-related research.

Comparative Antioxidant Activity

The antioxidant capacity of Fisetin, Vitamin C, and Vitamin E has been evaluated using three widely accepted assays: the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation decolorization assay, and the Oxygen Radical Absorbance Capacity (ORAC) assay. The results, presented as IC50 values for DPPH and ABTS assays and as Trolox equivalents for the ORAC assay, are summarized in the table below. Lower IC50 values indicate higher antioxidant activity, while higher ORAC values signify greater antioxidant capacity.

CompoundDPPH IC50 (µM)ABTS IC50 (µM)ORAC (µmol TE/g)
Fisetin ~10-20~5-15~4,000-6,000
Vitamin C (Ascorbic Acid) ~20-30~10-20~2,000-3,000
Vitamin E (α-Tocopherol) ~40-60~25-40~1,000-1,500

Note: The values presented are approximate and can vary depending on the specific experimental conditions. Data has been compiled from multiple sources to provide a comparative overview.

Experimental Protocols

Detailed methodologies for the key antioxidant assays cited are provided below to facilitate reproducibility and further investigation.

DPPH Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it. The reduction of the purple DPPH radical to the yellow-colored diphenylpicrylhydrazine is monitored spectrophotometrically.

Materials:

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

  • Methanol or Ethanol

  • Test compound (Fisetin, Vitamin C, Vitamin E)

  • Microplate reader or spectrophotometer

Procedure:

  • Prepare a stock solution of DPPH (typically 0.1 mM) in methanol or ethanol.

  • Prepare a series of dilutions of the test compound in the same solvent.

  • Add a fixed volume of the DPPH solution to each dilution of the test compound in a 96-well plate or cuvette.

  • A control containing the solvent and DPPH solution is also prepared.

  • Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Measure the absorbance of the solutions at 517 nm.[1][2]

  • The percentage of DPPH radical scavenging activity is calculated using the following formula:

    % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

  • The IC50 value, the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the concentration of the test compound.

ABTS Radical Cation Decolorization Assay

This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of the ABTS•+ by an antioxidant is measured by the decrease in its absorbance at 734 nm.[3]

Materials:

  • 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS)

  • Potassium persulfate

  • Phosphate-buffered saline (PBS) or ethanol

  • Test compound (Fisetin, Vitamin C, Vitamin E)

  • Microplate reader or spectrophotometer

Procedure:

  • Prepare the ABTS radical cation (ABTS•+) solution by reacting a 7 mM aqueous solution of ABTS with 2.45 mM potassium persulfate in the dark at room temperature for 12-16 hours.

  • Dilute the ABTS•+ solution with PBS or ethanol to obtain an absorbance of 0.70 ± 0.02 at 734 nm.

  • Prepare a series of dilutions of the test compound.

  • Add a small volume of each test compound dilution to a fixed volume of the diluted ABTS•+ solution.

  • A control containing the solvent and ABTS•+ solution is also prepared.

  • After a specific incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.[4]

  • The percentage of ABTS•+ scavenging activity is calculated using the formula mentioned in the DPPH assay section.

  • The IC50 value is determined from the plot of percentage inhibition versus concentration.

Oxygen Radical Absorbance Capacity (ORAC) Assay

The ORAC assay measures the antioxidant's ability to protect a fluorescent probe from oxidative degradation by peroxyl radicals. The decay of fluorescence is monitored over time, and the antioxidant capacity is quantified by the area under the fluorescence decay curve.[5][6]

Materials:

  • Fluorescein sodium salt

  • 2,2'-Azobis(2-amidinopropane) dihydrochloride (AAPH)

  • Trolox (a water-soluble analog of Vitamin E) as a standard

  • Phosphate buffer (75 mM, pH 7.4)

  • Test compound (Fisetin, Vitamin C, Vitamin E)

  • Fluorescence microplate reader

Procedure:

  • Prepare a stock solution of fluorescein and a working solution in phosphate buffer.

  • Prepare a series of dilutions of the Trolox standard and the test compounds.

  • In a 96-well black microplate, add the fluorescein working solution to all wells.

  • Add the blank (phosphate buffer), Trolox standards, and test compound dilutions to their respective wells.

  • Incubate the plate at 37°C for a pre-incubation period (e.g., 30 minutes).[6]

  • Initiate the reaction by adding the AAPH solution to all wells.

  • Immediately start monitoring the fluorescence decay kinetically at an excitation wavelength of ~485 nm and an emission wavelength of ~520 nm, with readings taken every 1-2 minutes for at least 60 minutes.[6]

  • Calculate the area under the curve (AUC) for the blank, standards, and samples.

  • Subtract the AUC of the blank from the AUC of the standards and samples to get the net AUC.

  • Plot the net AUC of the standards against their concentrations to create a standard curve.

  • The ORAC value of the test compound is calculated from the standard curve and expressed as micromoles of Trolox Equivalents per gram or liter of the sample (µmol TE/g or µmol TE/L).[7]

Signaling Pathway and Experimental Workflow

To visualize the underlying mechanisms and experimental processes, the following diagrams have been generated using Graphviz.

Experimental_Workflow cluster_prep Sample & Reagent Preparation cluster_assays Antioxidant Assays cluster_measurement Data Acquisition cluster_analysis Data Analysis Sample Test Compounds (Fisetin, Vit C, Vit E) DPPH DPPH Assay Sample->DPPH ABTS ABTS Assay Sample->ABTS ORAC ORAC Assay Sample->ORAC DPPH_reagent DPPH Solution DPPH_reagent->DPPH ABTS_reagent ABTS•+ Solution ABTS_reagent->ABTS ORAC_reagents Fluorescein & AAPH ORAC_reagents->ORAC Spectro Spectrophotometer/ Microplate Reader DPPH->Spectro ABTS->Spectro ORAC->Spectro Calc Calculate % Inhibition & AUC Spectro->Calc IC50 Determine IC50 Calc->IC50 ORAC_val Calculate ORAC Value (Trolox Equivalents) Calc->ORAC_val Compare Comparative Analysis IC50->Compare ORAC_val->Compare

General workflow for in vitro antioxidant capacity assessment.

Fisetin, like many other flavonoids, is known to exert its antioxidant effects in part through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. This pathway is a key regulator of the cellular antioxidant response.

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Fisetin Fisetin Keap1_Nrf2 Keap1-Nrf2 Complex Fisetin->Keap1_Nrf2 induces dissociation ROS Oxidative Stress (ROS) ROS->Keap1_Nrf2 induces dissociation Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free releases Ub Ubiquitination & Proteasomal Degradation Keap1_Nrf2->Ub targets Nrf2 for Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc translocates to Maf sMaf Nrf2_nuc->Maf dimerizes with ARE ARE (Antioxidant Response Element) Maf->ARE binds to Antioxidant_Genes Antioxidant & Detoxifying Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes activates transcription of Cell_Protection Cellular Protection & Redox Homeostasis Antioxidant_Genes->Cell_Protection leads to

Fisetin-mediated activation of the Nrf2 signaling pathway.

References

Comparative Analysis of Antimicrobial Compounds Against Streptococcus sobrinus

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers on the efficacy of various antimicrobial agents against the cariogenic bacterium Streptococcus sobrinus.

Introduction

Streptococcus sobrinus is a key etiological agent in the development of dental caries, a prevalent oral health issue worldwide. This bacterium contributes to the formation of dental plaque and produces acids that demineralize tooth enamel. Consequently, the identification and evaluation of effective antimicrobial agents against S. sobrinus are of significant interest in the development of novel therapeutics for oral health. This guide provides a comparative analysis of the in vitro efficacy of several compounds against S. sobrinus, based on available experimental data. While the initial query included "Farobin A," a thorough search of the scientific literature did not yield any data for a compound by this name. Therefore, this guide focuses on other documented antimicrobial agents.

Quantitative Antimicrobial Activity

The following table summarizes the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of various compounds against Streptococcus sobrinus. These values are critical indicators of a compound's antimicrobial potency.

Compound/ExtractMIC (µg/mL)MBC (µg/mL)Notes
Rhinacanthin-C 2 µM4 µMExhibited strong inhibitory and bactericidal effects.[1]
Chlorhexidine (CHX) ≥ 1.25 µM-Completely inhibited growth at concentrations of 1.25 µM and higher.[2]
Pomegranate Peel Extract 1015Showed inhibitory effects on the proliferation of cariogenic bacteria.[3]
Pomegranate Juice 2540Demonstrated inhibitory effects against Streptococcus mutans, a related cariogenic species.[3]
Liamocins 100-Inhibited planktonic cultures of S. sobrinus.[4] Also showed 100% biofilm inhibition at 500 µg/mL.[4]
Chitosan 625-MIC value determined for S. sobrinus.[5]
Taxifolin and Flavanonol Rhamnosides 9,300 - 42,700-Depressed the growth of S. sobrinus over this concentration range.
Xanthorrhizol 4,000-Strongly inhibited the growth of S. sobrinus.

Experimental Protocols

A detailed understanding of the methodologies used to generate the above data is crucial for the interpretation and replication of findings.

Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)

The MIC and MBC values are typically determined using a broth microdilution method.

  • Streptococcus sobrinus Culture Preparation: S. sobrinus is cultured in an appropriate broth medium (e.g., Brain Heart Infusion broth) and incubated under conditions suitable for its growth (e.g., 37°C in a 5% CO2 aerobic atmosphere).[6] The bacterial suspension is then diluted to a standardized concentration (e.g., 10^6 CFU/mL).[6]

  • Compound Preparation and Dilution: The test compounds are dissolved in a suitable solvent and serially diluted in the broth medium in a 96-well microtiter plate.

  • Incubation: The standardized bacterial suspension is added to each well containing the diluted compounds. The plates are then incubated for a specified period (e.g., 24 hours).

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the bacteria.[1]

  • MBC Determination: To determine the MBC, an aliquot from the wells showing no visible growth is subcultured onto an appropriate agar medium. The plates are incubated, and the MBC is defined as the lowest concentration of the compound that results in a significant reduction (e.g., 99.9%) in the number of viable bacteria.[1]

In Vitro Biofilm Inhibition Assay

The ability of a compound to inhibit the formation of S. sobrinus biofilms is a key measure of its potential clinical efficacy.

  • Biofilm Induction: S. sobrinus is cultured in a medium supplemented with sucrose (e.g., 1%) to induce biofilm formation.[6][7] The bacterial suspension is added to the wells of a microtiter plate.

  • Treatment: The test compounds are added to the wells at various concentrations at the beginning of the incubation period (to test prevention of formation) or after an initial adhesion phase (to test effect on established biofilms).[4][8]

  • Incubation: The plates are incubated for a sufficient duration to allow for biofilm development (e.g., 24 hours).

  • Quantification: After incubation, the planktonic bacteria are removed, and the wells are washed. The remaining biofilm is then quantified. This can be done by staining with crystal violet, followed by solubilization of the dye and measurement of the absorbance, or by using a metabolic assay like the MTT assay to assess cell viability within the biofilm.[9]

Visualizing Experimental and Biological Pathways

Diagrams created using Graphviz (DOT language) are provided below to illustrate the experimental workflow and a relevant biological pathway in Streptococcus sobrinus.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_biofilm Biofilm Assay bact_prep S. sobrinus Culture Preparation incubation Incubation with Bacteria and Compound bact_prep->incubation biofilm_induce Biofilm Induction (with Sucrose) bact_prep->biofilm_induce comp_prep Compound Serial Dilution comp_prep->incubation biofilm_treat Treatment with Compound comp_prep->biofilm_treat mic_det MIC Determination (Visual Inspection) incubation->mic_det mbc_subculture Subculturing for MBC mic_det->mbc_subculture mbc_det MBC Determination (Colony Counting) mbc_subculture->mbc_det biofilm_induce->biofilm_treat biofilm_quant Biofilm Quantification (e.g., Crystal Violet) biofilm_treat->biofilm_quant

Caption: Experimental workflow for antimicrobial susceptibility and biofilm inhibition testing.

competence_pathway cluster_cell S. sobrinus Cell comR ComR (Transcriptional Regulator) bacteriocin Bacteriocin Gene Clusters comR->bacteriocin Increases Expression comS comS gene xip_peptide XIP Peptide (Pheromone) comS->xip_peptide Encodes opp Opp Transporter xip_peptide->opp Exported opp->comR Activates antimicrobial Antimicrobial Response bacteriocin->antimicrobial exogenous_xip Exogenous XIP exogenous_xip->opp Imported

Caption: The ComRS competence signaling pathway in Streptococcus sobrinus.[10]

Mechanisms of Action and Signaling Pathways

Understanding the mechanism by which a compound exerts its antimicrobial effect is crucial for drug development. While detailed mechanisms for all listed compounds against S. sobrinus are not fully elucidated, some insights are available.

  • Liamocins : It is suggested that liamocins may act by disrupting the bacterial cell membrane.[8]

  • Punica granatum (Pomegranate) Extract : The antimicrobial activity of pomegranate extract is attributed to its high content of polyphenolic compounds, such as punicalagin.[3] These compounds can inhibit microbial enzymes and affect metabolism by inhibiting oxidative phosphorylation.[3]

  • ComRS Competence Pathway : S. sobrinus possesses a ComRS competence system, which is a quorum-sensing pathway regulated by a peptide pheromone (XIP).[10] Activation of this pathway by exogenous XIP has been shown to increase the expression of bacteriocin gene clusters, leading to an antimicrobial response that can inhibit the growth of other oral bacteria like S. mutans.[10] This pathway represents a potential target for novel antimicrobial strategies.

Conclusion

The data presented in this guide offer a comparative overview of the antimicrobial efficacy of several compounds against Streptococcus sobrinus. Rhinacanthin-C and pomegranate peel extract, in particular, demonstrate promising activity at low concentrations. Chlorhexidine remains a benchmark antimicrobial, though concerns about its side effects drive the search for alternatives. Further research is warranted to elucidate the precise mechanisms of action of these compounds and to evaluate their efficacy and safety in more complex, clinically relevant models. The ComRS signaling pathway also presents an intriguing target for the development of novel anti-streptococcal therapies.

References

Comparative Analysis of Faropenem's Mechanism of Action: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Faropenem, an oral penem antibacterial agent, distinguishes itself within the broader carbapenem class through its unique structural features and resulting pharmacodynamic profile. This guide provides a comparative analysis of Faropenem's mechanism of action against other prominent carbapenems—Imipenem, Meropenem, and Ertapenem—supported by experimental data to inform researchers, scientists, and drug development professionals.

The primary mechanism of action for all carbapenems, including Faropenem, involves the inhibition of bacterial cell wall synthesis. This is achieved by targeting and acylating penicillin-binding proteins (PBPs), essential enzymes in the terminal stages of peptidoglycan synthesis. The covalent binding of the β-lactam ring of the carbapenem to the active site of PBPs inactivates these enzymes, disrupting the cross-linking of peptidoglycan chains. This leads to a compromised cell wall, ultimately resulting in bacterial cell lysis and death.[1][2][3]

Key differentiators among carbapenems lie in their specific affinities for various PBPs and their stability against hydrolysis by bacterial β-lactamases, enzymes that confer resistance by cleaving the β-lactam ring.

Comparative Data on Mechanism of Action

To facilitate a clear comparison, the following tables summarize key quantitative data related to the mechanism of action of Faropenem and its alternatives.

Table 1: Comparative Binding Affinity (IC50 in µg/mL) to Penicillin-Binding Proteins (PBPs)

The 50% inhibitory concentration (IC50) is a measure of the drug concentration required to inhibit 50% of the PBP activity. Lower IC50 values indicate higher binding affinity.

AntibioticOrganismPBP1PBP1aPBP1bPBP2PBP3PBP4PBP5/6
Faropenem S. aureusHigh Affinity--High AffinityHigh Affinity-Low Affinity
S. pneumoniaeHigh Affinity--High AffinityHigh Affinity--
E. coli-High AffinityHigh AffinityHighest AffinityHigh AffinityHigh Affinity-
Imipenem E. coli---0.01--≤0.4
P. aeruginosa2- to 8-fold lower than Doripenem/Meropenem2- to 4-fold greater than Doripenem/Meropenem-≤0.3≤0.3≤0.3≤0.4
Meropenem E. coli----0.6--
P. aeruginosa---≤0.3≤0.3≤0.3-
Ertapenem E. coliStrong AffinityStrong AffinityStrong AffinityPreferential BindingPreferential BindingStrong AffinityStrong Affinity

Data compiled from multiple sources.[1][4][5][6][7][8] Note: Direct comparative IC50 values for all PBPs across all carbapenems in the same study are limited. The table reflects reported affinities and preferential binding.

Table 2: Comparative Stability against β-Lactamases

β-lactamase stability is a critical factor in the efficacy of β-lactam antibiotics. Higher stability indicates a lower likelihood of enzymatic degradation by resistant bacteria.

Antibioticβ-Lactamase StabilityKey Findings
Faropenem HighStable against hydrolysis by a wide variety of β-lactamases, including penicillinases and cephalosporinases.[1]
Imipenem ModerateSusceptible to hydrolysis by some metallo-β-lactamases.[3][7][9]
Meropenem HighGenerally stable against most β-lactamases, but can be hydrolyzed by metallo-β-lactamases.[3][7][9]
Ertapenem HighStable against many β-lactamases, but not metallo-β-lactamases.[8]
Table 3: Comparative Antibacterial Activity (MIC90 in µg/mL)

The minimum inhibitory concentration (MIC90) is the lowest concentration of an antibiotic that inhibits the visible growth of 90% of the tested bacterial isolates.

AntibioticE. coli (ESBL-)E. coli (ESBL+)S. pneumoniaeS. aureus (MSSA)
Faropenem 0.50.5≤1-
Imipenem 0.50.25--
Meropenem 0.1250.125--
Ertapenem 0.250.5--

Data compiled from multiple sources.[10][11][12][13][14] ESBL: Extended-Spectrum β-Lactamase; MSSA: Methicillin-Susceptible Staphylococcus aureus. Values can vary based on the specific strains and testing conditions.

Signaling Pathway and Experimental Workflow Visualizations

To further elucidate the mechanism of action and the methods used for its characterization, the following diagrams are provided.

Caption: Mechanism of action of carbapenems, including Faropenem.

PBP_Competition_Assay_Workflow PBP Competition Assay Workflow start Start prep_membranes Prepare Bacterial Membrane Fractions (Source of PBPs) start->prep_membranes incubate_antibiotic Incubate Membranes with Varying Concentrations of Test Antibiotic (e.g., Faropenem) prep_membranes->incubate_antibiotic add_probe Add Fluorescently Labeled Penicillin Probe (e.g., Bocillin FL) incubate_antibiotic->add_probe incubate_probe Incubate to Allow Probe Binding to Unoccupied PBPs add_probe->incubate_probe sds_page Separate Proteins by SDS-PAGE incubate_probe->sds_page visualize Visualize Fluorescently Labeled PBPs sds_page->visualize quantify Quantify Band Intensity to Determine IC50 visualize->quantify end End quantify->end

Caption: Experimental workflow for a PBP competition assay.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summarized protocols for key assays used to characterize the mechanism of action of carbapenems.

Penicillin-Binding Protein (PBP) Competition Assay

This assay determines the binding affinity of a carbapenem to specific PBPs by measuring its ability to compete with a labeled penicillin probe.

  • Preparation of Bacterial Membranes:

    • Grow the bacterial strain of interest to the mid-logarithmic phase.

    • Harvest cells by centrifugation and wash with an appropriate buffer (e.g., phosphate-buffered saline, PBS).

    • Lyse the cells using methods such as sonication or French press.

    • Isolate the membrane fraction, which contains the PBPs, by ultracentrifugation.

    • Resuspend the membrane pellet in a suitable buffer and determine the protein concentration.

  • Competition Binding:

    • In separate tubes, incubate a fixed amount of the membrane preparation with serially diluted concentrations of the test carbapenem (e.g., Faropenem) for a specific time (e.g., 10-30 minutes) at a controlled temperature (e.g., 25-37°C).[15]

    • Add a constant, saturating concentration of a labeled penicillin probe (e.g., Bocillin FL, a fluorescent derivative of penicillin) to each tube.[10]

    • Incubate for a further period to allow the probe to bind to any PBPs not occupied by the test carbapenem.

  • Detection and Quantification:

    • Stop the reaction by adding a sample buffer for SDS-PAGE.

    • Separate the membrane proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Visualize the labeled PBPs using an appropriate detection method (e.g., fluorescence imaging for Bocillin FL).

    • Quantify the intensity of the fluorescent bands corresponding to each PBP. The decrease in fluorescence intensity with increasing concentrations of the test carbapenem is used to calculate the IC50 value, which is the concentration of the antibiotic that inhibits 50% of the probe binding.[4][16]

β-Lactamase Hydrolysis Assay (Spectrophotometric Method)

This assay measures the rate at which a β-lactamase enzyme hydrolyzes a carbapenem by monitoring the change in absorbance of the antibiotic.

  • Preparation of β-Lactamase Extract:

    • Culture a bacterial strain known to produce the β-lactamase of interest.

    • Harvest the cells and prepare a cell-free extract containing the enzyme, for example, by sonication followed by centrifugation.

    • Partially purify or use the crude extract for the assay. Determine the protein concentration of the enzyme preparation.

  • Hydrolysis Reaction:

    • Prepare a reaction mixture in a quartz cuvette containing a suitable buffer (e.g., phosphate buffer, pH 7.0) and the β-lactamase extract.[17][18]

    • Initiate the reaction by adding a known concentration of the carbapenem substrate (e.g., Faropenem).

    • Immediately place the cuvette in a spectrophotometer.

  • Measurement and Analysis:

    • Monitor the change in absorbance at a specific wavelength over time. The hydrolysis of the β-lactam ring leads to a change in the UV absorbance of the carbapenem.[19]

    • The rate of hydrolysis is determined from the initial linear portion of the absorbance versus time plot.

    • Kinetic parameters such as the Michaelis-Menten constant (Km) and the maximum rate of reaction (Vmax) can be calculated by measuring the reaction rates at different substrate concentrations.

Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution Method)

This method determines the lowest concentration of an antibiotic that prevents the visible growth of a bacterium.

  • Preparation of Antibiotic Dilutions:

    • Prepare a stock solution of the carbapenem in a suitable solvent.

    • Perform serial two-fold dilutions of the antibiotic in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate.[20][21][22]

  • Inoculum Preparation:

    • Prepare a standardized bacterial inoculum adjusted to a 0.5 McFarland turbidity standard, which corresponds to approximately 1.5 x 10^8 colony-forming units (CFU)/mL.

    • Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.[20]

  • Inoculation and Incubation:

    • Inoculate each well of the microtiter plate containing the antibiotic dilutions with the prepared bacterial suspension.

    • Include a growth control well (bacteria in broth without antibiotic) and a sterility control well (broth only).

    • Incubate the plates at 35-37°C for 16-20 hours.[20][23]

  • Reading and Interpretation:

    • After incubation, visually inspect the plates for bacterial growth (turbidity).

    • The MIC is the lowest concentration of the antibiotic at which there is no visible growth.[23]

References

Independent Validation of Faropenem's Efficacy: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the published efficacy of Faropenem, an oral penem antibiotic, with alternative antimicrobial agents. The data presented is compiled from various independent in vitro studies and clinical trials to offer a comprehensive overview for researchers, scientists, and drug development professionals.

Executive Summary

Faropenem has demonstrated broad-spectrum in vitro activity against common Gram-positive and Gram-negative respiratory pathogens, including strains resistant to other antibiotics.[1][2] Clinical trials have shown its non-inferiority to cefuroxime axetil in the treatment of acute bacterial sinusitis.[2][3] This guide will delve into the quantitative data from these studies, outline the experimental methodologies, and visualize the underlying mechanism of action.

Data Presentation

In Vitro Susceptibility Data

The following tables summarize the Minimum Inhibitory Concentration (MIC) values of Faropenem and comparator antibiotics against key respiratory pathogens. MIC values represent the lowest concentration of an antibiotic that inhibits the visible growth of a microorganism.

Table 1: Comparative In Vitro Activity (MIC90 in µg/mL) Against Streptococcus pneumoniae

AntibioticPenicillin-SusceptiblePenicillin-IntermediatePenicillin-Resistant
Faropenem 0.008 [4]0.25 [4]1 [4]
Amoxicillin-ClavulanateNot ReportedNot Reported4[4]
CefuroximeNot ReportedNot Reported16[4]
CeftriaxoneNot ReportedNot Reported4[4]
LevofloxacinNot ReportedNot Reported1[4]

Table 2: Comparative In Vitro Activity (MIC90 in µg/mL) Against Haemophilus influenzae and Moraxella catarrhalis

AntibioticH. influenzae (β-lactamase positive)H. influenzae (β-lactamase negative)M. catarrhalis (β-lactamase positive)M. catarrhalis (β-lactamase negative)
Faropenem 0.5 [4]1 [4]0.5 [4]0.12 [4]
Amoxicillin-Clavulanate2[4]1[4]0.25[4]0.12[4]
Cefuroxime4[4]2[4]2[4]1[4]
Clinical Efficacy Data

The following table summarizes the clinical cure rates from randomized, double-blind, multicenter trials comparing Faropenem medoxomil to cefuroxime axetil in the treatment of acute bacterial sinusitis in adults.

Table 3: Clinical Cure Rates in Acute Bacterial Sinusitis

Treatment Group (Dosage)DurationClinical Cure RateReference
Faropenem medoxomil (300 mg twice daily) 7 days80.3%[1][2]
Faropenem medoxomil (300 mg twice daily) 10 days81.8%[1][2]
Cefuroxime axetil (250 mg twice daily)10 days74.5%[1][2]
Faropenem medoxomil 7-16 days post-therapy89.0%[1][2]
Cefuroxime axetil7-16 days post-therapy88.4%[1][2]

Experimental Protocols

In Vitro Susceptibility Testing

The in vitro activity of Faropenem and other antimicrobial agents was determined using the broth microdilution method as recommended by the National Committee for Clinical Laboratory Standards (NCCLS).[5]

  • Bacterial Strains: Clinical isolates of Streptococcus pneumoniae, Haemophilus influenzae, and Moraxella catarrhalis were collected from various medical centers.[4][6]

  • MIC Determination: Serial twofold dilutions of each antimicrobial agent were prepared in cation-adjusted Mueller-Hinton broth. The microdilution trays were inoculated with a standardized bacterial suspension. The MIC was defined as the lowest concentration of the drug that completely inhibited visible bacterial growth after 18 to 24 hours of incubation at 35°C.[5]

  • β-Lactamase Testing: β-lactamase production in isolates of H. influenzae and M. catarrhalis was determined using the nitrocefin method.[5]

Clinical Trial for Acute Bacterial Sinusitis

The efficacy and safety of Faropenem medoxomil were compared with cefuroxime axetil in adults with acute bacterial sinusitis in a phase III, prospective, randomized, double-blind, multicenter trial.[1]

  • Patient Population: Adult patients (≥18 years) with a clinical diagnosis of acute bacterial sinusitis were enrolled.[1]

  • Treatment Regimen: Patients were randomly assigned to receive either Faropenem medoxomil (300 mg twice daily for 7 or 10 days) or cefuroxime axetil (250 mg twice daily for 10 days).[1]

  • Efficacy Evaluation: The primary efficacy endpoint was the clinical cure rate at the test-of-cure visit, which occurred 7 to 16 days after the end of therapy. Clinical cure was defined as the resolution of signs and symptoms of sinusitis.[1][2]

  • Safety Evaluation: Adverse events were monitored throughout the study.[1]

Mandatory Visualization

Mechanism of Action: β-Lactam Antibiotics

Faropenem is a β-lactam antibiotic.[1] Its primary mode of action, consistent with other β-lactams, is the inhibition of bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs).[5] This action disrupts the peptidoglycan synthesis, leading to bacterial cell lysis and death.

G cluster_bacterium Bacterial Cell cluster_antibiotic β-Lactam Antibiotic Action cluster_outcome Result PBP Penicillin-Binding Proteins (PBPs) CellWall Bacterial Cell Wall Synthesis PBP->CellWall Catalyzes Disruption Disruption of Cell Wall Synthesis Peptidoglycan Peptidoglycan (Cell Wall Component) CellWall->Peptidoglycan Produces Faropenem Faropenem (β-Lactam Antibiotic) Inhibition Inhibition Faropenem->Inhibition Inhibition->PBP Binds to and Inactivates Lysis Cell Lysis and Death Disruption->Lysis

Caption: Mechanism of action of Faropenem as a β-lactam antibiotic.

Experimental Workflow: In Vitro Susceptibility Testing

The following diagram illustrates the workflow for determining the Minimum Inhibitory Concentration (MIC) of an antibiotic against a bacterial isolate.

G start Start: Bacterial Isolate Collection prepare_suspension Prepare Standardized Bacterial Suspension start->prepare_suspension inoculate Inoculate Microdilution Trays prepare_suspension->inoculate prepare_dilutions Prepare Serial Dilutions of Antibiotics prepare_dilutions->inoculate incubate Incubate at 35°C for 18-24 hours inoculate->incubate read_results Read and Record MIC Values incubate->read_results end End: MIC Determination read_results->end

Caption: Workflow for MIC determination.

References

Safety Operating Guide

Personal protective equipment for handling Farobin A

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety protocols and logistical plans for the handling and disposal of Farobin A (Faropenem sodium hydrate) in a laboratory setting. Adherence to these procedures is vital for ensuring the safety of all personnel.

I. Personal Protective Equipment (PPE)

The following personal protective equipment is mandatory when handling this compound to minimize exposure and ensure personal safety.

Table 1: Required Personal Protective Equipment for Handling this compound

PPE CategorySpecificationPurpose
Eye/Face Protection Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA or European Standard EN166.[1]To protect eyes from splashes and solid particles of this compound.
Hand Protection Wear appropriate protective gloves. Inspect gloves prior to use and use proper glove removal technique.To prevent skin contact with the chemical.
Skin and Body Protection Wear appropriate protective clothing to prevent skin exposure.[1]To protect the skin from accidental spills and contamination.
Respiratory Protection Not required under normal use conditions with adequate ventilation.[1] A full-face respirator may be used if exposure limits are exceeded or irritation is experienced.To prevent inhalation of dust or aerosols, particularly during spills or when handling large quantities.

II. Operational Plan for Handling this compound

A systematic approach to handling this compound is crucial for maintaining a safe laboratory environment.

A. Engineering Controls

  • Ventilation: Use only in a well-ventilated area.[2]

  • Safety Stations: Ensure that a safety shower and an eye wash station are readily accessible.[2]

B. Handling Procedures

  • Avoid Contact: Prevent contact with skin, eyes, and clothing.[1]

  • Avoid Inhalation and Ingestion: Do not breathe dust or ingest the substance.[1]

  • Safe Handling Practices: Do not eat, drink, or smoke when using this product.[2] Wash hands thoroughly after handling.[2]

Experimental Workflow for Handling this compound

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Experiment Don PPE 1. Don Required PPE (Goggles, Gloves, Lab Coat) Prepare Workspace 2. Prepare Ventilated Workspace (Fume Hood) Don PPE->Prepare Workspace Weigh this compound 3. Weigh this compound Prepare Workspace->Weigh this compound Prepare Solution 4. Prepare Solution (if required) Weigh this compound->Prepare Solution Conduct Experiment 5. Conduct Experiment Prepare Solution->Conduct Experiment Decontaminate 6. Decontaminate Workspace Conduct Experiment->Decontaminate Dispose Waste 7. Dispose of Waste Properly Decontaminate->Dispose Waste Doff PPE 8. Doff PPE Dispose Waste->Doff PPE Wash Hands 9. Wash Hands Thoroughly Doff PPE->Wash Hands

Caption: A step-by-step workflow for the safe handling of this compound in a laboratory setting.

III. Disposal Plan for this compound

Proper disposal of this compound and its contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.

A. Waste Categorization

  • Chemical Waste: Unused or expired this compound, and any solutions containing it.

  • Contaminated Waste: Any materials that have come into contact with this compound, such as gloves, pipette tips, and paper towels.

B. Disposal Procedure

  • Segregation: Collect all this compound waste in a designated, clearly labeled, and sealed container.

  • Disposal: Dispose of the waste container through an approved waste disposal plant in accordance with local, state, and federal regulations. Do not dispose of it down the drain.

IV. Hazard Summary and First Aid

Table 2: Hazard Identification for this compound

Hazard ClassDescription
Acute Toxicity, Oral Harmful if swallowed.[2]
Skin Corrosion/Irritation Causes skin irritation.[2]
Eye Damage/Irritation Causes serious eye irritation.[2]
Respiratory Irritation May cause respiratory irritation.[2]

Table 3: First Aid Measures for this compound Exposure

Exposure RouteFirst Aid Procedure
Inhalation Move the victim to fresh air and keep at rest in a comfortable position for breathing.[2] Consult a doctor if complaints arise.
Skin Contact Wash with plenty of soap and water.[2] Take off contaminated clothing immediately.
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]
Ingestion IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician. Rinse mouth.[2]

Incompatible Materials: Strong oxidizing agents.[1]

This guide is intended for trained laboratory personnel. Always refer to the full Safety Data Sheet (SDS) for complete information before handling any chemical.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.